molecular formula C8H7FO2 B118475 2-Fluoro-6-methoxybenzaldehyde CAS No. 146137-74-8

2-Fluoro-6-methoxybenzaldehyde

Cat. No.: B118475
CAS No.: 146137-74-8
M. Wt: 154.14 g/mol
InChI Key: UIOAYOIJMYMOEU-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOAYOIJMYMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372012
Record name 2-Fluoro-6-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-74-8
Record name 2-Fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-methoxybenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-6-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 146137-74-8), a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and key applications to provide a comprehensive resource for laboratory use.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted aromatic aldehyde whose unique electronic and steric properties make it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the aldehyde functionality creates a distinct chemical environment that influences its reactivity and utility, particularly in the construction of heterocyclic systems for pharmaceutical applications.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for reaction planning, safety assessments, and purification procedures.

PropertyValueReference(s)
CAS Number 146137-74-8[3][4][5]
Molecular Formula C₈H₇FO₂[4][5]
Molecular Weight 154.14 g/mol [4][5]
Appearance Solid[6]
Melting Point 59-63 °C[3]
Boiling Point 218.5 ± 20.0 °C (at 760 mmHg)[3]
Density 1.2 ± 0.1 g/cm³
IUPAC Name This compound[4]
InChI Key UIOAYOIJMYMOEU-UHFFFAOYSA-N[4]
SMILES COC1=C(C(=CC=C1)F)C=O[4]
Purity (Typical) ≥98%[5][6]
Storage Conditions Store in a dark, dry, and refrigerated place.

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data represents the expected spectral characteristics based on its structure.

Spectroscopy Wavenumber (cm⁻¹), Chemical Shift (δ, ppm), or m/zAssignment & Interpretation
¹H NMR ~10.4 ppm (s, 1H)Aldehyde proton (CHO). The singlet indicates no adjacent protons.
~7.4-7.6 ppm (m, 1H)Aromatic proton (Ar-H).
~6.7-6.9 ppm (m, 2H)Aromatic protons (Ar-H).
~3.9 ppm (s, 3H)Methoxy protons (-OCH₃). The singlet confirms the absence of adjacent protons.
¹³C NMR ~189 ppmAldehyde carbonyl carbon (C=O).
~162 ppm (d)Aromatic carbon attached to fluorine (C-F), showing coupling.
~160 ppmAromatic carbon attached to the methoxy group (C-OCH₃).
~110-138 ppmRemaining aromatic carbons.
~56 ppmMethoxy carbon (-OCH₃).
FT-IR ~2850 & ~2750 cm⁻¹Aldehyde C-H stretch (Fermi doublet).
~1700 cm⁻¹Strong C=O carbonyl stretch of the aldehyde.[7]
~1600-1450 cm⁻¹Aromatic C=C ring stretch.[7]
~1250 & ~1050 cm⁻¹Asymmetric & Symmetric C-O-C stretch of the methoxy group.[7]
Mass Spec. m/z 154Molecular ion peak [M]⁺, corresponding to the molecular weight.
m/z 153[M-H]⁺, loss of the aldehydic hydrogen to form a stable acylium ion.[7]
m/z 125[M-CHO]⁺, loss of the formyl group.

Recommended Synthetic Protocol: Ortho-Directed Lithiation-Formylation

The synthesis of this compound is efficiently achieved via a directed ortho-metalation (DoM) strategy. The methoxy group directs an organolithium base to deprotonate the adjacent ortho position (C6), which is activated by the fluorine at C2. Subsequent quenching with an electrophilic formylating agent yields the target aldehyde. This method provides high regioselectivity and good yields. A similar procedure has been successfully used for related difluoro-methoxybenzaldehydes.[8]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Precursor Addition: Add 3-fluoroanisole (1.0 eq) to the cooled THF.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

    • Expert Insight: Maintaining a very low temperature is critical to prevent side reactions and ensure high regioselectivity of the lithiation. The methoxy group is a powerful ortho-directing group in this reaction.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.[8]

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

    • Expert Insight: DMF must be anhydrous to prevent quenching the highly reactive organolithium intermediate with water.

  • Warming: After the addition of DMF, allow the reaction to stir for an additional hour at -78 °C, then slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.[8]

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile precursor for synthesizing a wide range of molecular scaffolds, particularly those found in active pharmaceutical ingredients (APIs).[2] Its utility stems from the reactivity of the aldehyde group, which can participate in numerous transformations.

Core Reactivity Pathways

cluster_reactions Key Transformations cluster_products Resulting Scaffolds start This compound A Wittig Reaction (+ Phosphonium Ylide) start->A B Reductive Amination (+ Amine, Reducing Agent) start->B C Condensation (+ Active Methylene Cmpd.) start->C D Oxidation (+ Oxidizing Agent) start->D P1 Alkenes (e.g., for Benzosuberones) A->P1 P2 Amines (Heterocycle Precursors) B->P2 P3 α,β-Unsaturated Systems (Michael Acceptors) C->P3 P4 Carboxylic Acids D->P4

Caption: Key reaction pathways for this compound.

Case Study: Synthesis of Benzosuberone Derivatives

A prominent application of related fluorinated methoxybenzaldehydes is in the synthesis of benzosuberone cores, which are scaffolds for various biologically active compounds.[9]

  • Wittig Reaction: this compound can react with a phosphonium ylide, such as (3-carboxypropyl)triphenylphosphonium bromide, to form a substituted alkene. This reaction is a reliable method for carbon-carbon bond formation at the aldehyde position.

  • Intramolecular Friedel-Crafts Acylation: The resulting carboxylic acid from the Wittig step can then undergo an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like Eaton's reagent, to form the seven-membered cycloheptanone ring characteristic of benzosuberones.[9]

This two-step sequence highlights how the aldehyde serves as a crucial handle for building complex polycyclic systems. The fluorine and methoxy substituents can be used to tune the pharmacokinetic properties of the final molecule, such as lipophilicity and metabolic stability.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause irritation.[6]

Hazard Category Description & Precautionary Measures Reference(s)
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][6]
Signal Word Warning [6]
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
Personal Protective Eq. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
Handling Avoid formation of dust and aerosols.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents, heat, and sparks.
First Aid (Eyes/Skin) Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11] Skin: Immediately wash with soap and plenty of water while removing contaminated clothing.
Spill & Disposal Mix with an inert absorbent material (e.g., sand, vermiculite), sweep up, and place in a tightly closed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde: Properties, Synthesis, and Applications

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound, a key chemical intermediate in the pharmaceutical and life sciences industries. The document centers on its unique identifier, the CAS number 146137-74-8 , and expands to cover its chemical properties, plausible synthetic routes, applications in drug discovery, analytical characterization methods, and critical safety protocols. This guide is intended for researchers, synthetic chemists, and professionals in drug development who utilize substituted benzaldehydes as foundational building blocks for complex molecular architectures.

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance to provide an unambiguous way of identifying it in literature and databases. The CAS number for this compound is 146137-74-8.[1][2][3][4] This identifier is crucial for accurate sourcing, regulatory compliance, and scientific communication.

The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring imparts specific electronic and steric properties that make it a valuable synthon. The electron-withdrawing nature of the fluorine atom at the ortho position can influence the reactivity of the adjacent aldehyde group, while the ortho-methoxy group provides steric hindrance and can direct further reactions.

Table 1: Chemical Identifiers and Key Properties

PropertyValueSource(s)
CAS Number 146137-74-8[1][2][3][4]
IUPAC Name This compound[3][4]
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2][3]
SMILES COC1=C(C(=CC=C1)F)C=O[1][3]
InChIKey UIOAYOIJMYMOEU-UHFFFAOYSA-N[3][4]
Physical Form Solid[4]
Melting Point 59-63°C[2]
Purity ≥98% (Typical)[1][4]

Synthesis Pathway: Ortho-Directed Metallation and Formylation

While multiple specific synthetic routes may exist, a common and logical approach for preparing substituted benzaldehydes like this compound involves a directed ortho-metallation (DoM) followed by formylation. This strategy leverages the directing ability of the methoxy group to selectively introduce the aldehyde function at the desired position.

The causality behind this choice is rooted in the ability of the methoxy group's oxygen to coordinate with a strong lithium base (like Lithium Diisopropylamide, LDA), thereby acidifying the proton at the adjacent ortho position (C6). The fluorine atom at C2 further enhances the acidity of the C6 proton, facilitating selective deprotonation and subsequent reaction.

A representative workflow for a structurally similar compound, 2,3-difluoro-6-methoxybenzaldehyde, involves the deprotonation of the anisole precursor with a strong base at low temperatures, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[5] This provides a validated and high-yield pathway.

G cluster_prep Pre-Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup and Isolation A 1. Dissolve 1-fluoro-3-methoxybenzene (precursor) in anhydrous THF B 2. Prepare LDA solution (2M) in a separate flask under N₂ C 3. Cool both solutions to -75°C D 4. Add LDA solution dropwise to precursor solution at -75°C C->D Initiate Reaction E 5. Stir for 1 hour to ensure complete lithiation (anion formation) D->E F 6. Add dry N,N-dimethylformamide (DMF) dropwise as formylating agent E->F G 7. Stir for 10-15 minutes at -70°C F->G H 8. Quench reaction with acetic acid and water G->H Proceed to Workup I 9. Warm to 10°C and perform liquid-liquid extraction (e.g., with ether) H->I J 10. Wash organic phase with acid and brine I->J K 11. Dry (e.g., MgSO₄), filter, and concentrate under reduced pressure J->K L 12. Purify by recrystallization K->L M This compound L->M Final Product

Diagram 1: Generalized workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzaldehydes are fundamental building blocks in pharmaceutical synthesis. This compound is particularly valuable due to its unique combination of functional groups.

  • Precursor for Heterocyclic Compounds: The aldehyde group is a versatile handle for constructing complex heterocyclic systems, which form the core of many active pharmaceutical ingredients (APIs).[6] It can readily participate in reactions like condensations, reductive aminations, and Wittig reactions to build diverse molecular scaffolds.[7]

  • Modulation of Pharmacokinetic Properties: The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. Fluorine can block sites of metabolism and alter the electronic properties of a molecule, potentially leading to improved drug candidates.[6] The methoxy group can also influence solubility and receptor interactions.

  • Versatile Intermediate: This compound serves as a key starting material for more complex intermediates used in the synthesis of APIs for various therapeutic areas. While specific drug examples are often proprietary, the utility of related fluoro-methoxy benzaldehydes in creating benzosuberone derivatives and bicyclic heterocycles like quinazolines is well-documented.[7]

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of this compound is critical. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborate the structure. Spectroscopic data for this compound, including NMR, IR, and MS, are available in chemical databases.[8]

Experimental Protocol: Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve ~5-10 mg of the sample in CDCl₃. The spectrum should show a singlet for the aldehyde proton (~10.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and distinct aromatic proton signals consistent with the substitution pattern.

    • ¹³C NMR: A quantitative spectrum will show the carbonyl carbon (~189 ppm), carbons attached to oxygen and fluorine at lower field, and other aromatic carbons at their expected shifts.

    • ¹⁹F NMR: This will show a singlet, confirming the presence of a single fluorine environment.

  • Infrared (IR) Spectroscopy:

    • Acquire a spectrum using an ATR-FTIR instrument.[3]

    • Causality: The key diagnostic peaks validate the presence of specific functional groups. Look for a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • The molecular ion peak [M]⁺ should be observed at m/z 154.14, corresponding to the molecular weight of C₈H₇FO₂.[1]

G cluster_workflow Analytical Workflow Start Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Compare Compare Data to Reference Spectra & Literature NMR->Compare IR->Compare MS->Compare Result Structure & Purity Confirmed Compare->Result

Diagram 2: A self-validating workflow for analytical characterization.

Table 2: Expected Spectroscopic Data Summary

TechniqueKey FeatureExpected Result
¹H NMR Aldehyde Proton (CHO)Singlet, ~10.4 ppm
Methoxy Protons (OCH₃)Singlet, ~3.9 ppm
IR Carbonyl Stretch (C=O)Strong peak, ~1680-1700 cm⁻¹
MS Molecular Ion [M]⁺m/z = 154.14

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[2] Aggregated GHS information indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[3][9]

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Signal Word -Warning [3][4]
Hazard H315Causes skin irritation[3][9]
Hazard H319Causes serious eye irritation[3][9]
Hazard H335May cause respiratory irritation[4][9]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[9]
Precautionary P280Wear protective gloves/eye protection/face protection[10]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[9][10]

  • Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] Keep it away from oxidizing agents.[9]

Conclusion

This compound (CAS No. 146137-74-8) is a strategically important chemical intermediate whose value is defined by the unique interplay of its aldehyde, fluoro, and methoxy functional groups. Its well-defined properties, established synthetic paradigms, and versatile reactivity make it a cornerstone building block for medicinal chemists aiming to develop novel therapeutics. Adherence to rigorous analytical confirmation and strict safety protocols is paramount to its effective and safe utilization in a research and development setting.

References

physical and chemical properties of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 146137-74-8), a key aromatic aldehyde intermediate. The document details its core physical and chemical properties, spectroscopic characteristics, and crucial safety and handling protocols. Emphasis is placed on its reactivity, influenced by the ortho-positioning of the electron-withdrawing fluorine atom and the electron-donating methoxy group, which makes it a valuable building block in synthetic chemistry. The guide explores its significant applications in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). A representative synthetic protocol is provided to illustrate its preparation, offering practical insights for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aldehyde, imparts distinct electronic properties that are highly valuable in the construction of complex molecules.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[2]
CAS Number 146137-74-8[1][2][3][4][5]
Molecular Formula C₈H₇FO₂[1][2][3][5][6]
Molecular Weight 154.14 g/mol [2][5][6]
Canonical SMILES COC1=C(C(=CC=C1)F)C=O[2][5]
InChI Key UIOAYOIJMYMOEU-UHFFFAOYSA-N[2]

| Common Synonyms | 6-Fluoro-o-anisaldehyde, 2-Methoxy-6-fluorobenzaldehyde[1][6] |

Below is a diagram illustrating the molecular structure of the compound.

G start 1-Fluoro-3-methoxybenzene (Starting Material) reagent1 1. Lithium Diisopropylamide (LDA) in THF, -75 °C start->reagent1 Deprotonation intermediate Ortho-lithiated Intermediate (transient) reagent1->intermediate reagent2 2. N,N-Dimethylformamide (DMF) -70 °C intermediate->reagent2 Formylation quench 3. Acetic Acid / Water Quench reagent2->quench Workup product This compound (Final Product) quench->product G start This compound (Key Building Block) reaction1 Wittig Reaction start->reaction1 reaction2 Reductive Amination start->reaction2 reaction3 Multi-component Reactions start->reaction3 intermediate Advanced Intermediates reaction1->intermediate reaction2->intermediate reaction3->intermediate api Active Pharmaceutical Ingredients (APIs) intermediate->api Final Synthesis Steps

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Fluoro-6-methoxybenzaldehyde in Drug Discovery and Fine Chemicals

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to a formyl functionality, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the methoxy and aldehyde groups provide versatile handles for further chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound predominantly relies on the formylation of the readily available starting material, 1-fluoro-3-methoxybenzene (m-fluoroanisole). Two principal synthetic strategies have proven to be effective: Directed Ortho-Lithiation followed by formylation, and the Vilsmeier-Haack reaction. This guide will delve into the mechanistic details and practical execution of both methods.

Route 1: Directed Ortho-Lithiation: A High-Yield Pathway

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings. In this approach, a heteroatom-containing substituent, known as a directing metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. The methoxy group in 1-fluoro-3-methoxybenzene can act as a DMG, although the fluorine atom also exerts a directing effect. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a formylating agent, to introduce the aldehyde group.

Mechanism of Directed Ortho-Lithiation and Formylation:

The methoxy group, with its lone pairs of electrons on the oxygen atom, coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium). This coordination brings the base in close proximity to the C6 proton, facilitating its abstraction and the formation of a thermodynamically stable five-membered ring-like transition state. The fluorine atom at the C2 position also contributes to the activation of the ortho-protons through its inductive effect and potential coordination with the lithium cation. The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the formyl group at the lithiated position.

Experimental Protocol: Synthesis of this compound via Directed Ortho-Lithiation

This protocol is adapted from established laboratory procedures and offers a high yield of the target compound.

Materials:

  • 1-fluoro-3-methoxybenzene (m-fluoroanisole)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2N solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (50 ml). Cool the flask to 0 °C in an ice bath. To this, slowly add diisopropylamine (13.23 g, 0.130 mol). While maintaining the temperature at 0 °C, add n-butyllithium (1.6 M in hexane, 74.3 ml, 0.118 mol) dropwise. Stir the resulting mixture at 0 °C for 15 minutes to ensure the complete formation of LDA.

  • Lithiation of 1-fluoro-3-methoxybenzene: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this cold solution, add a solution of 1-fluoro-3-methoxybenzene (15 g, 0.118 mol) in anhydrous tetrahydrofuran (5 ml) dropwise, ensuring the temperature does not rise above -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: While maintaining the temperature at -78 °C, add anhydrous N,N-dimethylformamide (6.75 ml) dropwise to the reaction mixture. Continue stirring at this temperature for an additional hour.

  • Work-up and Isolation: Quench the reaction by slowly adding 2N hydrochloric acid solution until the mixture is acidic. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. The resulting red waxy solid is this compound (17.45 g, 95% yield) and can often be used in subsequent steps without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Data Summary: Directed Ortho-Lithiation

ParameterValueReference
Starting Material1-fluoro-3-methoxybenzeneN/A
Key Reagentsn-Butyllithium, Diisopropylamine, DMFN/A
SolventTetrahydrofuranN/A
Temperature-78 °C to 0 °CN/A
Reaction Time~2.5 hoursN/A
Yield95%N/A
PurityHigh, often used without further purificationN/A
Route 2: Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution Approach

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[2]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of 1-fluoro-3-methoxybenzene then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution manner. The methoxy group is a strong activating group and directs the substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. The combined directing effects and steric hindrance will influence the final regioselectivity of the formylation. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Conceptual Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1-fluoro-3-methoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium acetate or other base for work-up

  • Ice bath

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. The reaction is exothermic and should be controlled.

  • Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-fluoro-3-methoxybenzene in an inert solvent like dichloromethane dropwise at a low temperature (e.g., 0-10 °C).

  • Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating for a period of time, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Pour the reaction mixture onto crushed ice and then neutralize with a base such as sodium acetate.

  • Isolation and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Expected Outcomes and Regioselectivity:

In the Vilsmeier-Haack reaction of 1-fluoro-3-methoxybenzene, the powerful ortho,para-directing and activating effect of the methoxy group is expected to dominate. This would lead to formylation at the C2, C4, and C6 positions. The fluorine atom, being an ortho,para-director as well but deactivating, will also influence the substitution pattern. The formation of this compound is plausible due to the directing effects of both the methoxy and fluoro groups to this position. However, the formation of other isomers, such as 4-fluoro-2-methoxybenzaldehyde, is also possible. The precise ratio of isomers would depend on the specific reaction conditions.

Comparative Analysis of Synthetic Routes

FeatureDirected Ortho-LithiationVilsmeier-Haack Reaction
Regioselectivity Highly selective for the ortho position due to the directing group.Can lead to a mixture of ortho and para isomers.
Yield Typically very high (e.g., 95%).Generally moderate to good, but can be lower due to isomer formation.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.Milder temperature conditions, but requires handling of corrosive POCl₃.
Reagents Utilizes pyrophoric and moisture-sensitive organolithium reagents.Uses corrosive and moisture-sensitive POCl₃.
Scalability Can be challenging to scale up due to the low temperatures and reactive reagents.More readily scalable for industrial production.

Conclusion and Future Perspectives

Both directed ortho-lithiation and the Vilsmeier-Haack reaction present viable pathways for the synthesis of this compound. The choice of method will depend on the specific requirements of the synthesis, such as the desired level of regioselectivity, the scale of the reaction, and the available laboratory infrastructure. The directed ortho-lithiation route offers excellent regioselectivity and high yields on a laboratory scale, making it an attractive choice for research and development purposes. The Vilsmeier-Haack reaction, while potentially less selective, may be more amenable to large-scale industrial production.

Future research in this area could focus on the development of more sustainable and environmentally friendly formylation methods, as well as catalytic approaches that avoid the use of stoichiometric amounts of strong bases or corrosive reagents. The continued demand for fluorinated building blocks in drug discovery and materials science will undoubtedly drive further innovation in the synthesis of compounds like this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the safety protocols and handling considerations for 2-Fluoro-6-methoxybenzaldehyde (CAS No. 146137-74-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a nuanced understanding of the compound's reactivity, potential hazards, and the rationale behind specific handling procedures. By integrating principles of chemical reactivity with practical laboratory applications, this guide aims to foster a culture of safety and precision in the handling of this valuable synthetic building block.

Hazard Profile and Chemical Reactivity

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[2][3] A thorough understanding of its specific hazards is the foundation of safe handling.

GHS Hazard Classification

The primary hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation.[2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2][3]

These classifications necessitate stringent controls to prevent direct contact and inhalation. The irritating properties are typical of many aromatic aldehydes, which can react with biological macromolecules.

Understanding the Reactivity: The Influence of Fluoro and Methoxy Groups

The reactivity of this compound is dictated by the interplay of the aldehyde functional group and the electronic effects of the ortho-fluoro and ortho-methoxy substituents.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions.[4]

  • Ortho-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[5]

  • Ortho-Methoxy Group: The methoxy group, conversely, is an electron-donating group through resonance (+M effect), which can partially counteract the inductive effect of the fluorine.[2][6] This electron-donating nature can also influence the overall reactivity and stability of the molecule.

This specific substitution pattern makes this compound a unique building block, but also requires careful consideration of its reactivity with other reagents to avoid unintended and potentially hazardous reactions.

Thermal Stability and Hazardous Decomposition

While stable under recommended storage conditions, exposure to high temperatures or fire can lead to thermal decomposition.[7] Combustion of fluorinated organic compounds may produce highly toxic and corrosive fumes, including:[1]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen fluoride (HF)[7]

The potential for the release of hydrogen fluoride, a highly corrosive and toxic gas, underscores the need for strict fire safety protocols.

Personal Protective Equipment (PPE) as a Self-Validating System

A robust PPE strategy is the cornerstone of preventing exposure. The selection of PPE should not be a mere checklist but a well-reasoned system designed to provide a barrier against the specific hazards of this compound.

PPE ComponentSpecification and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a heightened risk of splashing, a full-face shield should be worn in conjunction with goggles. This provides comprehensive protection against eye irritation from splashes or vapors.
Hand Protection Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Double gloving can provide an additional layer of protection during prolonged handling or when dealing with larger quantities.
Body Protection A fully-buttoned laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for minimizing the risk of exposure and ensuring the integrity of the compound.

Prudent Handling Workflow

The following workflow is designed to minimize exposure during routine laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Ensure chemical fume hood is operational A->B C Gather all necessary equipment B->C D Carefully weigh the solid compound in the fume hood C->D E Transfer to a reaction vessel using appropriate tools D->E F Recap the container immediately after use E->F G Clean all equipment and the work area F->G H Properly dispose of any contaminated materials G->H I Wash hands thoroughly H->I cluster_exposure Exposure Event cluster_response Immediate Response cluster_action Further Action Exposure Exposure to this compound Skin Skin Contact: Immediately wash with soap and water for 15 minutes. Exposure->Skin Eyes Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Exposure->Eyes Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention. Exposure->Ingestion Medical Seek immediate medical attention for all but minor skin contact. Skin->Medical Eyes->Medical Inhalation->Medical Ingestion->Medical

References

solubility of 2-Fluoro-6-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for novel pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for the optimization of reaction conditions, the design of efficient purification strategies such as crystallization, and the development of stable formulations. This technical guide provides a thorough examination of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility based on molecular structure, and presents detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Synthetic Utility and Physicochemical Profile of this compound

This compound, with a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol , is a bifunctional organic compound featuring an aldehyde group, a fluorine atom, and a methoxy group on a benzene ring.[1] This unique substitution pattern imparts specific reactivity and properties that make it a valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and aldehyde groups, combined with the electron-donating effect of the methoxy group, creates a distinct electronic environment that influences its reactivity and intermolecular interactions.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its practical application. In process chemistry, solvent selection impacts reaction kinetics, impurity profiles, and product yield. For purification, knowledge of solubility in different solvents is essential for developing effective crystallization or chromatographic methods. In formulation science, solubility determines the choice of excipients and the ultimate bioavailability of an active pharmaceutical ingredient (API) derived from this intermediate.

Key Physicochemical Properties

A summary of the essential physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

PropertyValueSource
CAS Number 146137-74-8[2][3]
Molecular Formula C₈H₇FO₂[1][4]
Molecular Weight 154.14 g/mol [1][4]
Appearance Off-white crystalline solid[5]
Melting Point 59-63 °C (lit.)[2][5]
Boiling Point 218.5 ± 20.0 °C (Predicted)[2][5]
Density 1.2 ± 0.1 g/cm³[2]
Safety and Handling Considerations

This compound is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6] Therefore, appropriate personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, must be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[2] In case of contact, immediately wash the affected area with copious amounts of water.[2] Store the compound in a cool, dry, dark, and well-sealed container.[5][6]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by the interplay of its structural features:

  • Polarity: The presence of the polar aldehyde (-CHO) and methoxy (-OCH₃) groups, along with the electronegative fluorine atom, introduces significant polarity to the molecule. This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The oxygen atoms in the aldehyde and methoxy groups can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Aromatic Ring: The nonpolar benzene ring contributes to van der Waals forces and may allow for solubility in less polar solvents that can engage in π-π stacking interactions.

Based on these features, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in nonpolar solvents (e.g., hexane, toluene). However, empirical determination is essential for quantitative assessment.

Experimental Determination of Solubility

While theoretical predictions are useful, precise solubility data must be determined experimentally. The following protocols describe robust methods for quantifying the solubility of this compound.

Workflow for Solubility Determination

The logical flow for determining the solubility of the target compound is depicted in the following diagram. This workflow ensures a systematic approach from qualitative assessment to quantitative measurement.

Solubility_Workflow cluster_qualitative Part 1: Qualitative Screening cluster_quantitative Part 2: Quantitative Analysis (Gravimetric Method) A Select a diverse range of solvents (polar, nonpolar, protic, aprotic) B Add a small, known amount of this compound to a fixed volume of each solvent A->B C Observe and classify as: - Soluble - Partially Soluble - Insoluble B->C D Prepare a saturated solution by adding excess solute to the solvent C->D Proceed with solvents of interest E Equilibrate the mixture at a controlled temperature (e.g., 24-48h) D->E F Carefully separate a known volume of the supernatant E->F G Evaporate the solvent completely F->G H Weigh the residual solid G->H I Calculate solubility (e.g., in g/L or mg/mL) H->I

Caption: A logical workflow for determining the solubility of this compound.

Detailed Protocol: Equilibrium Solubility Determination by the Gravimetric Method

This method is a reliable and straightforward approach to determine the equilibrium solubility of a solid in a solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the undissolved solid settle.

    • Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed (W₁) evaporation dish. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation:

    • Place the evaporation dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Gentle heating may be applied if necessary.

    • Continue evaporation until the solute is completely dry and a constant weight is achieved.

  • Final Weighing and Calculation:

    • Cool the evaporation dish in a desiccator to room temperature and weigh it (W₂).

    • Calculate the mass of the dissolved solute: Mass_solute = W₂ - W₁

    • Calculate the solubility: Solubility (g/L) = (Mass_solute / Volume of supernatant collected) * 1000

Conclusion and Future Directions

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step protocols necessary for researchers to determine these crucial parameters. The structural characteristics of the molecule—a polar aromatic aldehyde—suggest a favorable solubility profile in common polar organic solvents. The gravimetric method detailed herein offers a robust and accessible means to generate reliable, quantitative solubility data.

For drug development professionals, further studies could involve determining solubility at different pH values for aqueous systems or investigating the impact of co-solvents. Such data is invaluable for pre-formulation studies and for optimizing reaction and purification conditions, ultimately accelerating the journey from laboratory synthesis to innovative chemical products.

References

An In-depth Technical Guide to the Electrophilicity of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical analysis of the electrophilicity of 2-Fluoro-6-methoxybenzaldehyde, a key building block in organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its reactivity, the influence of its unique substitution pattern, and practical methodologies for its characterization.

Executive Summary

This compound is an aromatic aldehyde with a distinct reactivity profile governed by the interplay of its functional groups. The aldehyde group, inherently electrophilic, is further modulated by the electronic effects of the ortho-fluorine and meta-methoxy substituents. This guide will dissect these influences, providing a robust framework for predicting and harnessing the electrophilicity of this versatile molecule in complex synthetic applications.

Foundational Principles: Electrophilicity of Aromatic Aldehydes

The reactivity of benzaldehyde and its derivatives in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to attack by nucleophiles. This electrophilicity is not static; it is finely tuned by the electronic properties of substituents on the aromatic ring.[3]

Recent studies have highlighted that the electrophilicity of carbonyl compounds, including benzaldehydes, is primarily governed by electrostatic attractions between the carbonyl compound and the attacking nucleophile along the entire reaction coordinate.[4][5] The electron-withdrawing or donating power of substituents directly influences the charge on the carbonyl carbon, thereby modulating this electrostatic interaction.[5]

G cluster_0 Factors Influencing Electrophilicity Aldehyde_Group Aldehyde Group (-CHO) Inherently Electrophilic Carbonyl_Carbon Carbonyl Carbon (δ+) Electrophilic Center Aldehyde_Group->Carbonyl_Carbon Creates δ+ Substituents Ring Substituents (e.g., -F, -OCH3) Substituents->Carbonyl_Carbon Modulate δ+ Nucleophile Approaching Nucleophile Nucleophile->Carbonyl_Carbon Attacks

The Unique Substituent Effects in this compound

The substitution pattern of this compound presents a fascinating case of competing electronic effects. The fluorine atom at the ortho position and the methoxy group at the meta position (relative to the fluorine) exert both inductive and resonance effects that collectively determine the molecule's net electrophilicity.

The Ortho-Fluoro Group: An Inductive Electron-Withdrawing Powerhouse

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect significantly deshields the carbonyl carbon, increasing its partial positive charge and thereby enhancing the molecule's electrophilicity.[1]

The Meta-Methoxy Group: A Tale of Two Effects

The methoxy group (-OCH3) exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group has an electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, an electron-donating resonance effect.

In the case of this compound, the methoxy group is meta to the aldehyde group. At the meta position, the resonance effect is significantly diminished, meaning the electron-withdrawing inductive effect is the dominant influence of the methoxy group on the carbonyl carbon's electrophilicity.

Characterizing Electrophilicity: A Multi-faceted Approach

A comprehensive understanding of the electrophilicity of this compound requires a combination of computational and experimental techniques.

Computational Analysis

Computational chemistry offers powerful tools to predict and quantify the electronic properties of molecules.

Table 1: Key Computational Parameters for Assessing Electrophilicity

ParameterDescriptionSoftware/Method
Mulliken or NBO Charge Analysis Calculates the partial charge on the carbonyl carbon. A more positive charge indicates higher electrophilicity.Gaussian, ORCA
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy suggests a greater propensity to accept electrons.DFT (e.g., B3LYP/6-31G*)
Global Electrophilicity Index (ω) A descriptor of the overall electrophilic nature of a molecule, calculated from ionization potential and electron affinity.Conceptual DFT
Rotational Barrier Analysis The rotational barrier around the phenyl-formyl bond can be correlated with the extent of π-electron delocalization and substituent effects.[6]DFT Calculations
  • Structure Optimization: Build the 3D structure of this compound and perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.

  • Population Analysis: Request a population analysis (e.g., Mulliken or NBO) in the calculation setup to obtain the partial atomic charges.

  • Analysis: Extract the charge on the carbonyl carbon from the output file. Compare this value to that of unsubstituted benzaldehyde and other substituted benzaldehydes to rank their relative electrophilicity.

G Start Build 3D Structure Optimize Geometry Optimization (DFT: B3LYP/6-31G*) Start->Optimize Frequency Frequency Calculation Optimize->Frequency Population Population Analysis (NBO or Mulliken) Frequency->Population End Extract Carbonyl Carbon Charge Population->End

Experimental Verification

Experimental methods provide tangible data to validate computational predictions and offer insights into the practical reactivity of the compound.

The rate of reaction with a standard nucleophile is a direct measure of electrophilicity. A common approach involves monitoring the reaction kinetics of the aldehyde with a nucleophile, such as in oxidation or reduction reactions.[7][8][9]

Table 2: Experimental Methods for Quantifying Electrophilicity

MethodDescriptionInstrumentation
NaBH4 Reduction Kinetics The rate of reduction of the aldehyde to the corresponding alcohol by sodium borohydride can be monitored spectroscopically.UV-Vis Spectrophotometer
KMnO4 Oxidation Kinetics The rate of oxidation to the carboxylic acid by potassium permanganate provides a measure of reactivity.[7][9]UV-Vis Spectrophotometer
Mayr's Electrophilicity Scale Involves determining the rate constants for the reactions with a series of reference nucleophiles to calculate an electrophilicity parameter (E).[5][10]Photometer, Stopped-flow apparatus
  • Preparation of Solutions: Prepare stock solutions of this compound and sodium borohydride in a suitable solvent (e.g., isopropanol).

  • Spectroscopic Monitoring: In a quartz cuvette, mix the aldehyde solution with the NaBH4 solution. Immediately begin monitoring the decrease in absorbance of the aldehyde's characteristic UV-Vis peak over time.

  • Data Analysis: Plot the natural logarithm of the aldehyde concentration versus time. The slope of this line will give the pseudo-first-order rate constant.

  • Comparison: Compare the obtained rate constant with those of other benzaldehydes to establish a relative electrophilicity ranking.

G Prepare Prepare Stock Solutions (Aldehyde, NaBH4) Mix Mix in Cuvette Prepare->Mix Monitor Monitor Absorbance vs. Time (UV-Vis) Mix->Monitor Analyze Plot ln[Aldehyde] vs. Time Monitor->Analyze Result Determine Rate Constant Analyze->Result

Synthetic Applications and Considerations

The enhanced electrophilicity of this compound makes it a valuable reagent in various organic transformations, including:

  • Wittig Reactions: For the synthesis of substituted styrenes.[2]

  • Aldol Condensations: To form α,β-unsaturated carbonyl compounds.

  • Grignard and Organolithium Additions: For the preparation of secondary alcohols.

  • Reductive Aminations: To synthesize substituted benzylamines.

The presence of the ortho-fluoro group can also introduce steric hindrance, which may influence the stereochemical outcome of certain reactions. Researchers should consider both the electronic and steric factors when designing synthetic routes utilizing this compound.

Conclusion

The electrophilicity of this compound is a result of the complex interplay between the inherent reactivity of the aldehyde functionality and the powerful inductive effects of the ortho-fluoro and meta-methoxy substituents. This guide has provided a theoretical framework and practical methodologies for the comprehensive characterization of this important synthetic intermediate. A thorough understanding of its electronic properties is paramount for its effective utilization in the development of novel pharmaceuticals and fine chemicals.

References

IUPAC name for 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: 2-Fluoro-6-methoxybenzaldehyde

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic aldehyde that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-fluorine and ortho-methoxy substituents relative to the formyl group, make it a versatile precursor for a wide range of complex molecular architectures. This guide provides a detailed examination of its chemical identity, physicochemical properties, robust synthetic protocols, and key applications, with a particular focus on its utility in the development of novel pharmaceutical agents. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for professionals leveraging this compound in their research and development endeavors.

Molecular Identification and Physicochemical Profile

Unambiguous identification is the cornerstone of chemical research. This compound is systematically identified by the following descriptors.

IUPAC Nomenclature and Structural Identifiers

The compound's identity is codified by several internationally recognized standards, ensuring its precise representation in chemical databases and literature.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 146137-74-8[2][3][4]
Molecular Formula C₈H₇FO₂[2]
Molecular Weight 154.14 g/mol [1][2]
Canonical SMILES COC1=C(C(=CC=C1)F)C=O[1][2]
InChI InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3[1]
InChIKey UIOAYOIJMYMOEU-UHFFFAOYSA-N[1]
Synonyms 6-Fluoro-o-anisaldehyde, Benzaldehyde, 2-fluoro-6-methoxy-[2][5][6]
Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature.

PropertyValueSource
Appearance White to tan crystalline solid[7]
Melting Point 59-63 °C[3][7][8]
Boiling Point 218.5 ± 20.0 °C (Predicted)[7][8]
Density 1.2 ± 0.1 g/cm³ (Predicted)[8]
Topological Polar Surface Area 26.3 Ų[1][2]
logP 1.6468[2]

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the directing ability of the methoxy group to achieve regioselective formylation of the aromatic ring.

Principle of Directed ortho-Metalation

The methoxy group (-OCH₃) is a potent Directed Metalating Group (DMG). Its oxygen atom can chelate with a strong organolithium base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium, temporarily holding the base in proximity. This chelation effect dramatically lowers the activation energy for deprotonation at the adjacent (ortho) position (C6), leading to the formation of a specific aryl lithium intermediate. The subsequent introduction of an electrophile, in this case, N,N-Dimethylformamide (DMF), results in formylation exclusively at the metalated site. This method's high regioselectivity obviates the need for cumbersome protection-deprotection strategies often required in classical electrophilic aromatic substitution.

Experimental Protocol: Synthesis from 3-Fluoroanisole

This protocol is adapted from established laboratory procedures and provides a reliable pathway to the target compound with high yield.[7]

Materials:

  • Diisopropylamine (1.09 eq)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (1.6 M in hexanes, 1.0 eq)

  • 3-Fluoroanisole (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • LDA Formation: To a solution of diisopropylamine (1.09 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise at 0 °C. Maintain the temperature for 15 minutes to ensure the complete formation of LDA.

  • Metalation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF. Stir the resulting mixture at -78 °C for 1 hour. The methoxy group directs the lithiation to the C6 position, which is ortho to the methoxy group and meta to the fluorine.

  • Formylation: Add anhydrous DMF dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Continue stirring at this temperature for an additional 1 hour.

  • Workup: Quench the reaction by the slow addition of 2N hydrochloric acid solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically a red waxy solid obtained in high yield (~95%) and can often be used in subsequent steps without further purification.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_LDA LDA Formation (in situ) cluster_reaction Main Reaction nBuLi n-Butyllithium LDA LDA nBuLi->LDA THF, 0°C Diisopropylamine Diisopropylamine Diisopropylamine->LDA Start 3-Fluoroanisole Intermediate Aryl Lithium Intermediate Start->Intermediate LDA, THF, -78°C Product This compound Intermediate->Product 1. Add DMF, -78°C 2. Acidic Workup DMF DMF (Electrophile) DMF->Intermediate

Caption: Directed ortho-Metalation synthesis workflow.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the distinct reactivity of its functional groups. The aldehyde moiety serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation.

  • Aldehyde Group: This is the primary reactive center. It readily undergoes:

    • Nucleophilic Addition: Reaction with Grignard reagents or organolithiums to form secondary alcohols.

    • Reductive Amination: Conversion to amines, a cornerstone reaction in pharmaceutical synthesis.

    • Wittig Reaction: Formation of alkenes, crucial for constructing larger molecular frameworks.[9]

    • Condensation Reactions: Knoevenagel, Aldol, and similar condensations to build complex scaffolds.

    • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

  • Aromatic Ring: The substitution pattern (electron-donating -OCH₃; electron-withdrawing -F and -CHO) creates a unique electronic environment that can be exploited in further functionalization, such as nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the aldehyde.

Reactivity_Diagram cluster_products Key Synthetic Transformations Main This compound Alcohol Secondary Alcohol Main->Alcohol 1. R-MgBr 2. H₃O⁺ CarboxylicAcid Carboxylic Acid Main->CarboxylicAcid KMnO₄ or CrO₃ Alkene Alkene Derivative Main->Alkene Wittig Reagent (Ph₃P=CHR) Amine Benzylamine Derivative Main->Amine R-NH₂, NaBH₃CN (Reductive Amination)

Caption: Key reactivity pathways of the aldehyde group.

Applications in Pharmaceutical Research

The true value of this compound lies in its application as a key intermediate for synthesizing biologically active molecules.[5] The fluorine and methoxy groups are not merely synthetic handles; they are often integral parts of the final pharmacophore.

  • Scaffold for Heterocycles: It is a precursor for various heterocyclic systems that form the core of many APIs.[10] For instance, related fluoro-methoxy benzaldehydes are used in the synthesis of benzosuberone derivatives, hydroisoquinolines, and quinazolines.[9]

  • Role of Fluorine in Medicinal Chemistry: The introduction of a fluorine atom can significantly enhance a drug candidate's profile by:

    • Blocking Metabolic Sites: Preventing unwanted metabolism by cytochrome P450 enzymes.

    • Increasing Lipophilicity: Improving membrane permeability and oral bioavailability.

    • Modulating Acidity/Basicity: Altering the pKa of nearby functional groups to optimize target binding.

  • Pharmacokinetic Properties: The pharmacokinetic profile of this compound itself has been evaluated, showing rapid excretion in animal models, which is a desirable trait for a synthetic intermediate.[5]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.[2][4]

Hazard ClassGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory IrritationH335May cause respiratory irritation[1]
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Recommended Procedures
  • Handling: Always handle in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid formation of dust and aerosols.[11]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[8]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If inhaled, move the person to fresh air.[8] Seek immediate medical attention if symptoms persist.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and fine chemical synthesis. Its well-defined synthesis via Directed ortho-Metalation provides a reliable and scalable source, while its predictable reactivity allows for its incorporation into diverse synthetic campaigns. The strategic placement of its fluoro and methoxy substituents provides medicinal chemists with a powerful building block to fine-tune the steric and electronic properties of target molecules, ultimately accelerating the development of new therapeutic agents. This guide has provided the foundational knowledge required for its effective and safe utilization in a professional research setting.

References

A-Z of 2-Fluoro-6-methoxybenzaldehyde: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Fluoro-6-methoxybenzaldehyde is a uniquely substituted aromatic aldehyde that has garnered significant attention as a versatile building block in synthetic organic and medicinal chemistry.[1] Its distinct electronic and steric properties, arising from the ortho-positioning of a strongly electron-withdrawing fluorine atom and an electron-donating methoxy group relative to the reactive aldehyde, make it a valuable precursor for a diverse range of complex molecules.[1] This guide provides an in-depth review of the synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Structural Advantage

This compound (CAS No. 146137-74-8) is a solid crystalline compound with the molecular formula C₈H₇FO₂.[2][3] The molecule's utility is rooted in the interplay of its three functional groups:

  • Aldehyde Group (-CHO): Serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations.[4]

  • Fluorine Atom (-F): The ortho-fluoro substituent significantly influences the molecule's electronic properties, enhancing the electrophilicity of the aldehyde carbon.[1] In drug discovery, the incorporation of fluorine is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity.[4][5]

  • Methoxy Group (-OCH₃): The ortho-methoxy group acts as an electron-donating group and, along with the fluorine atom, imposes steric constraints that can be exploited for regioselective synthesis.

This unique combination of functionalities makes this compound an attractive starting material for creating diverse molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds for active pharmaceutical ingredients (APIs).[6][7]

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is through the directed ortho-metalation (DoM) and subsequent formylation of 1-fluoro-3-methoxybenzene. This strategy leverages the ability of the methoxy group to direct deprotonation to the adjacent C2 position.

Key Synthetic Route: Directed ortho-Metalation

The causality behind this preferred route lies in its high regioselectivity and efficiency. The methoxy group in the starting material, 1-fluoro-3-methoxybenzene (also known as 3-fluoroanisole), is a potent directed metalation group.[8] When treated with a strong lithium amide base, such as lithium diisopropylamide (LDA), it directs the deprotonation specifically to the C2 position, which is situated between the directing methoxy group and the activating fluorine atom. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.[9]

Protocol 1: Synthesis via Directed ortho-Metalation and Formylation[9]

Objective: To synthesize this compound from 1-fluoro-3-methoxybenzene.

Materials:

  • 1-Fluoro-3-methoxybenzene (1.0 equiv.)

  • Lithium diisopropylamide (LDA), 2 M solution in THF/n-heptane (1.05 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (1.1 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under a nitrogen atmosphere, dilute the LDA solution with anhydrous THF. Cool the solution to -75 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Slowly add a solution of 1-fluoro-3-methoxybenzene in anhydrous THF to the cooled LDA solution dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -75 °C for 1 hour.

  • Formylation: Add anhydrous DMF slowly to the reaction mixture. Continue stirring at -70 °C for an additional 10-15 minutes.

  • Quenching: Quench the reaction by adding acetic acid, followed by water, while allowing the mixture to warm to approximately 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to afford this compound as a solid.

Table 1: Comparison of Synthetic Approaches
MethodStarting MaterialKey ReagentsYieldAdvantagesDisadvantagesReference
Directed ortho-Metalation 1-Fluoro-3-methoxybenzeneLDA, DMFHigh (e.g., 95%)High regioselectivity, excellent yield.Requires cryogenic temperatures, strictly anhydrous conditions.[9]
Friedel-Crafts Formylation 1-Fluoro-3-methoxybenzeneDichloromethyl methyl ether, TiCl₄ModerateMilder conditions than some other Friedel-Crafts methods.Potential for regioisomeric byproducts, use of Lewis acids.[10]
Duff Reaction 2-Fluoro-6-methoxyphenolHexamethylenetetramine (HMTA)VariableUses readily available reagents.Generally lower yields, limited to phenolic substrates.[11]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its aldehyde functionality, which serves as an electrophilic center for a wide array of synthetic transformations.

Knoevenagel Condensation

A cornerstone reaction involving this aldehyde is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to the carbonyl group, followed by dehydration.[12] This reaction is a powerful tool for forming carbon-carbon double bonds and is widely used to synthesize α,β-unsaturated compounds, which are valuable intermediates in pharmaceutical production.[13][14]

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[12] The electron-withdrawing nature of the ortho-fluoro and aromatic ring system activates the aldehyde, facilitating nucleophilic attack by the carbanion generated from the active methylene compound.

G cluster_process Mechanism cluster_product Product Aldehyde This compound Step2 Nucleophilic Attack: Enolate attacks aldehyde carbonyl Aldehyde->Step2 Methylene Active Methylene (e.g., Malononitrile) Step1 Deprotonation: Base removes proton to form enolate Methylene->Step1 Base Weak Base (e.g., Piperidine) Base->Step1 Step1->Step2 Enolate Intermediate Step3 Dehydration: Elimination of H₂O Step2->Step3 β-hydroxy Intermediate Product α,β-Unsaturated Product Step3->Product

Protocol 2: Knoevenagel Condensation with Malononitrile[14][16]

Objective: To synthesize 2-((2-fluoro-6-methoxyphenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Piperidine (catalytic amount, ~0.1 equiv.)

  • Ethanol

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Setup: In the round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the reaction mixture. The reaction can often proceed at room temperature, but gentle heating (reflux) can be applied to increase the rate.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants and catalyst. The product can be further purified by recrystallization if necessary.

Suzuki-Miyaura Cross-Coupling

While the aldehyde itself does not directly participate in Suzuki coupling, it is a common and stable functional group on derivatives used in this reaction. For instance, a bromo- or chloro-substituted version of this compound can be coupled with various boronic acids to form biaryl structures, which are prevalent in many drug molecules.[15]

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[16][17] The reaction's success with substrates like halogenated 2-fluoro-6-methoxybenzaldehydes often requires careful selection of the palladium catalyst, ligand, and base to overcome the steric hindrance imposed by the ortho-substituents.[16][18] Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are particularly effective for coupling sterically hindered aryl chlorides.[16][18]

// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; ArX [label="Aryl Halide\n(e.g., 2-Br-6-F-3-OMe-Benzaldehyde)", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; ArPdX [label="Ar-Pd(II)-X Intermediate", fillcolor="#FFFFFF"]; Boronic [label="Organoboron\nR-B(OH)₂", fillcolor="#F1F3F4"]; Base [label="Base\n(e.g., K₃PO₄)", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; ArPdR [label="Ar-Pd(II)-R Intermediate", fillcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Product [label="Coupled Product\nAr-R", fillcolor="#E6F4EA", shape=cds];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArX -> OxAdd [color="#4285F4"]; OxAdd -> ArPdX [color="#4285F4"]; ArPdX -> Transmetal [color="#EA4335"]; Boronic -> Transmetal [color="#EA4335"]; Base -> Transmetal [style=dashed, color="#EA4335"]; Transmetal -> ArPdR [color="#EA4335"]; ArPdR -> RedElim [color="#34A853"]; RedElim -> Product [color="#34A853"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", style=dashed, color="#5F6368"]; } endom Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a key intermediate for synthesizing biologically active molecules. The strategic placement of the fluoro and methoxy groups allows for the fine-tuning of a compound's stereoelectronic properties, which is critical for optimizing drug-target interactions.

Derivatives of fluorinated benzaldehydes are precursors in the synthesis of a wide range of therapeutic agents, including:

  • Anticancer Agents: The benzaldehyde core can be elaborated into various heterocyclic systems known to exhibit anticancer activity.[4]

  • Antihypertensive Agents: Certain derivatives have shown potential in reducing blood pressure.[1]

  • Heterocyclic Scaffolds: It is a valuable precursor for bicyclic heterocycles like quinazolines and hydroisoquinolines, which are privileged structures in medicinal chemistry.[6]

The presence of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can increase binding affinity to target proteins through favorable electrostatic interactions.[4]

Conclusion and Future Outlook

This compound is more than just a simple aromatic aldehyde; it is a sophisticated building block that offers synthetic chemists a reliable and versatile platform for molecular construction. Its primary synthesis via directed ortho-metalation is a robust and high-yielding process. The aldehyde's reactivity, particularly in fundamental reactions like the Knoevenagel condensation, provides efficient pathways to valuable intermediates. As the demand for more complex and effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly crucial role in the future of drug discovery and development.[5]

References

A Technical Guide to 2-Fluoro-6-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Synthesis

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing a compound's physicochemical and pharmacological properties. Among the vast array of fluorinated building blocks, 2-Fluoro-6-methoxybenzaldehyde stands out as a versatile and valuable intermediate. Its unique substitution pattern—a sterically accessible aldehyde, an electron-donating methoxy group, and a strongly electron-withdrawing fluorine atom—creates a unique electronic environment that influences its reactivity and the properties of its downstream derivatives. This guide provides an in-depth overview of the commercial availability, key applications, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 146137-74-8) is a solid at room temperature with a melting point in the range of 59-63°C. It is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development needs. Purity levels are typically high, often exceeding 98%, which is suitable for most synthetic applications.

Supplier CAS Number Typical Purity Available Quantities
Sigma-Aldrich146137-74-8≥98%1g - 100g
Matrix Scientific146137-74-8Not specified5g - 25g
ChemScene146137-74-8≥98%Custom
Thermo Scientific146137-74-898%5g
Manchester Organics146137-74-8Not specifiedCustom

This table is a representative sample and not exhaustive. Pricing and availability are subject to change. Please consult individual supplier websites for the most current information.

The Synthetic Utility of this compound in Drug Discovery

The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring makes this compound a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which form the backbone of many active pharmaceutical ingredients (APIs). The aldehyde functionality serves as a versatile handle for various chemical transformations, including but not limited to, condensations, reductive aminations, and multicomponent reactions.

The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] These properties are crucial for improving the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

Synthesis of this compound: A Representative Protocol

A common synthetic route to this compound involves the ortho-lithiation of 3-fluoroanisole followed by formylation. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at 0°C, slowly add n-butyllithium. Stir the mixture at this temperature for 15 minutes to generate lithium diisopropylamide (LDA).

  • Cool the reaction mixture to -78°C.

  • Slowly add a solution of 3-fluoroanisole in anhydrous THF to the LDA solution and stir for 1 hour at -78°C.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at -78°C for another hour.

  • Quench the reaction by the slow addition of 2N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This protocol is a general representation and may require optimization based on specific laboratory conditions and desired scale.

Application in the Synthesis of Bioactive Molecules

While specific, publicly available protocols detailing the synthesis of named, marketed drugs starting from this compound are proprietary, its utility as a key intermediate can be illustrated through its application in the synthesis of various bioactive scaffolds. For instance, its structural motifs are found in compounds investigated as kinase inhibitors, GPCR modulators, and ion channel blockers. The principles of its reactivity are analogous to similarly substituted benzaldehydes used in the synthesis of these important drug classes.

For example, in the synthesis of certain kinase inhibitors, a substituted benzaldehyde is often a crucial starting material for building the core heterocyclic scaffold that interacts with the kinase hinge region. The 2-fluoro-6-methoxy substitution pattern can provide desirable electronic and steric properties to enhance binding affinity and selectivity.

experimental_workflow start This compound reaction Condensation Reaction start->reaction reagents Reactant A Catalyst Solvent reagents->reaction intermediate Intermediate Scaffold reaction->intermediate cyclization Cyclization intermediate->cyclization final_product Bioactive Heterocycle cyclization->final_product

Caption: A generalized workflow for the synthesis of a bioactive heterocycle.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification : It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its unique electronic and steric properties, conferred by the ortho-fluoro and methoxy substituents, make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully leverage the potential of this valuable compound in their synthetic endeavors.

References

A Technical Guide for Medicinal Chemists: Unlocking the Potential of 2-Fluoro-6-methoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Uniquely Substituted Benzaldehyde

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of success in any drug discovery campaign. The humble benzaldehyde, a simple aromatic aldehyde, has given rise to countless therapeutic agents. However, its true power is unlocked through strategic substitution. This guide focuses on a particularly valuable building block: 2-Fluoro-6-methoxybenzaldehyde (CAS: 146137-74-8).

At first glance, it is an aromatic aldehyde. But to the experienced medicinal chemist, its structure is rich with potential. The aldehyde group serves as a versatile synthetic handle, ready for transformation into a vast array of complex scaffolds.[1][2] The true strategic advantage lies in the ortho-substituents. The fluorine atom, a bioisostere of hydrogen or a hydroxyl group, can profoundly influence metabolic stability, binding affinity, and membrane permeability.[3][4] Simultaneously, the ortho-methoxy group provides steric bulk and a hydrogen bond acceptor, capable of locking the molecule into a preferred conformation for optimal target engagement. This guide will explore the physicochemical properties, strategic advantages, and key applications of this compound, providing researchers with the insights needed to leverage this scaffold in the design of next-generation therapeutics.

Section 1: Physicochemical Profile and Reactivity

Understanding the fundamental properties and reactivity of a building block is paramount before its inclusion in a synthetic workflow. This compound is a solid at room temperature and possesses a unique electronic profile that governs its chemical behavior.

PropertyValueSource
CAS Number 146137-74-8[5][6]
Molecular Formula C₈H₇FO₂[1][5][6]
Molecular Weight 154.14 g/mol [6]
Appearance Solid
Purity Typically ≥98%[6]
Storage Room temperature, sealed in dry, dark place

The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the ortho-fluorine atom, making it a potent electrophile for various carbon-carbon and carbon-nitrogen bond-forming reactions.[1] This predictable reactivity makes it an ideal substrate for constructing diverse molecular libraries.

Caption: Key structural features of this compound.

Section 2: Core Strategic Advantages in Drug Design

The utility of this compound extends beyond its basic reactivity. Its specific substitution pattern offers several strategic advantages that can be exploited to overcome common challenges in drug development.

The Fluorine Atom: A Powerful Bioisosteric Tool

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's properties while retaining its core biological activity.[7][8][9] Fluorine is a premier bioisostere for hydrogen.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Introducing fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets. This can lead to a significant increase in binding potency.

  • Modulation of pKa: Placing a fluorine atom near an ionizable group, such as a basic amine, can lower its pKa.[3] This can be used to optimize a compound's ionization state at physiological pH, improving cell permeability and reducing off-target effects.

Bioisosterism cluster_lead Lead Compound cluster_analogue Optimized Analogue Lead R-H (Metabolically Liable) Analogue R-F (Metabolically Blocked) Lead->Analogue Bioisosteric Replacement Outcome Outcome Analogue->Outcome Improved PK/Potency

Caption: The concept of bioisosteric replacement to improve drug properties.

Ortho-Substitution: A Conformational Constraint

The presence of two substituents flanking the aldehyde group provides significant steric influence. This "ortho-effect" locks the aldehyde in a more defined orientation relative to the phenyl ring. This conformational rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a structured protein pocket, often leading to higher affinity.

Section 3: Proven Applications in Medicinal Chemistry

The true measure of a building block is its successful application in synthesizing biologically active molecules. This compound and its close analogs are instrumental in constructing privileged scaffolds for various therapeutic targets.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of approved drugs.[10] This benzaldehyde is an excellent starting point for a variety of important heterocycles.

  • Chalcones: In a foundational Claisen-Schmidt condensation, the aldehyde can react with an acetophenone to yield chalcones.[11] These enone-containing structures are precursors to flavonoids and are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.

  • Bicyclic Heterocycles: The aldehyde is a key precursor for synthesizing bicyclic systems like quinazolines and hydroisoquinolines.[12] These scaffolds are prevalent in many classes of drugs, particularly kinase inhibitors.

Allosteric Modulators of Hemoglobin for Sickle Cell Disease

A compelling and high-impact application is in the development of treatments for sickle cell disease. A patent discloses substituted benzaldehyde compounds that act as allosteric modulators of hemoglobin, increasing tissue oxygenation.[13] One specifically claimed compound, 2-fluoro-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde , is a direct derivative, showcasing the scaffold's utility in addressing this critical unmet medical need.[13][14]

Kinase Inhibitors

The quinoxaline scaffold, often synthesized from benzaldehyde precursors, is a common feature in kinase inhibitors as it can mimic the adenine region of ATP and form crucial hydrogen bonds in the kinase hinge region.[15] While direct synthesis from this compound isn't detailed in the provided literature, structurally related building blocks like 2-chloro-6-fluorobenzaldehyde are used to create potent p38 MAP kinase inhibitors.[16] The unique electronic and steric properties of the 2-fluoro-6-methoxy substitution pattern make it an exceptionally valuable building block for generating novel kinase inhibitor libraries to explore structure-activity relationships (SAR).

Section 4: Experimental Protocols

To translate theory into practice, this section provides detailed, actionable protocols for key transformations involving substituted benzaldehydes.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is adapted from methodologies used for synthesizing fluoro- and methoxy-substituted chalcones.[11]

Objective: To synthesize an (E)-1,3-diaryl-2-propen-1-one (chalcone) derivative.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in the chosen solvent (MeOH or THF).

  • Prepare a 50% aqueous solution of KOH.

  • Cool the reaction flask to 0 °C in an ice bath.

  • Slowly add the KOH solution (2.0-3.0 eq) to the stirred mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Causality Note: The use of a strong base (KOH) is essential to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate which then attacks the electrophilic aldehyde carbon. Using THF as a solvent can prevent potential side reactions like nucleophilic aromatic substitution (SNAr) on the fluorinated ring, which can sometimes occur when using methanol as a solvent with highly activated systems.[11]

Claisen_Schmidt Start Dissolve Aldehyde & Acetophenone in Solvent Add_Base Add aq. KOH at 0 °C Start->Add_Base Stir Stir at Room Temp (Monitor by TLC) Add_Base->Stir Quench Pour into Ice/HCl (Precipitation) Stir->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization Filter->Purify End Pure Chalcone Product Purify->End

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 2: Knoevenagel Condensation

This protocol is based on established methods for reacting benzaldehydes with active methylene compounds.[17]

Objective: To synthesize an α,β-unsaturated product via Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The product often precipitates from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Causality Note: Piperidine, a weak base, is sufficient to catalyze the reaction by deprotonating the highly acidic malononitrile. The subsequent condensation and dehydration steps proceed readily to form the thermodynamically stable conjugated product.

Section 5: Conclusion and Future Outlook

This compound is far more than a simple aromatic aldehyde; it is a sophisticated, multi-purpose tool for the modern medicinal chemist. The strategic placement of its fluoro and methoxy groups provides a unique combination of reactivity, conformational control, and bioisosteric potential. We have demonstrated its proven utility in the synthesis of diverse heterocyclic scaffolds and its direct application in creating high-value therapeutic candidates for diseases like sickle cell anemia.

Looking forward, the potential applications of this building block will continue to expand. Its value in constructing libraries for kinase inhibitor screening remains a highly promising avenue.[18][19] Furthermore, as drug discovery moves towards new modalities like covalent inhibitors and proteolysis-targeting chimeras (PROTACs), the versatility of the aldehyde handle and the stabilizing effects of the fluorine substituent make this compound an ideal starting point for these advanced designs. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to confidently incorporate this powerful building block into their discovery programs.

References

Methodological & Application

The Strategic Utility of 2-Fluoro-6-methoxybenzaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). 2-Fluoro-6-methoxybenzaldehyde has emerged as a highly versatile and valuable building block in drug discovery, offering a unique combination of reactivity and structural features. This technical guide provides in-depth application notes and detailed experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. We will explore its application in the synthesis of a core scaffold reminiscent of that found in hemoglobin allosteric modulators and in the formation of α,β-unsaturated systems via Knoevenagel condensation, providing researchers with the foundational knowledge to leverage this powerful synthetic tool.

Introduction: The Physicochemical Advantages of this compound

This compound (CAS: 146137-74-8) is an aromatic aldehyde that presents a trifecta of chemically significant features: a reactive aldehyde, an electron-withdrawing fluorine atom, and an electron-donating methoxy group.[1] This unique electronic arrangement profoundly influences the molecule's reactivity and the properties of its downstream derivatives.

  • Fluorine's Impact : The high electronegativity of the fluorine atom at the ortho-position can significantly enhance the metabolic stability of resulting APIs by blocking sites susceptible to cytochrome P450 oxidation.[2] Furthermore, fluorine substitution can modulate the pKa of nearby functional groups and improve the binding affinity of a molecule to its biological target.[3]

  • The Methoxy Moiety : The methoxy group, also in an ortho position, influences the conformation of the molecule and can participate in crucial hydrogen bonding interactions within a protein's active site.[4] Its presence can also enhance solubility and permeability, key determinants of oral bioavailability.[5]

  • The Aldehyde Handle : The aldehyde functionality is a versatile anchor for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, making it an ideal starting point for the construction of complex molecular architectures.[5]

This guide will focus on two principal applications of this compound: its use in Williamson ether-type syntheses to generate key intermediates for complex APIs and its role as an electrophile in Knoevenagel condensations to produce valuable α,β-unsaturated compounds.

Application I: Synthesis of a 2-Fluoro-6-(substituted methoxy)benzaldehyde Intermediate

A critical synthetic strategy in the development of certain APIs, such as hemoglobin modulators, involves the etherification of a hydroxylated benzaldehyde.[6] While this compound already possesses a methoxy group, a common synthetic route involves the demethylation to reveal a hydroxyl group, followed by a Williamson ether synthesis with a desired R-group. This section outlines a protocol for the synthesis of a key intermediate, 2-fluoro-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde, a scaffold found in potent hemoglobin modulators.[5]

Rationale and Mechanistic Insight

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. In this application, the hydroxylated derivative of this compound is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a substituted pyridinylmethyl chloride. The choice of a non-nucleophilic base, such as potassium carbonate, and a polar aprotic solvent like DMF facilitates the reaction while minimizing side reactions.

Experimental Workflow

The overall workflow for this synthesis is depicted below:

workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Work-up and Purification A 2-Fluoro-6-hydroxybenzaldehyde B K2CO3 in DMF A->B Addition C Formation of Potassium Phenoxide B->C Stir at RT D Add 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine HCl C->D Transfer E Heat to 50°C D->E Controlled Addition F Formation of Ether Linkage E->F Reaction G Filter and Concentrate F->G Transfer H Silica Gel Chromatography G->H Purification I Isolate Pure Product H->I Elution knoevenagel cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Active Methylene Z-CH2-Z' Base Base Active Methylene->Base Enolate [Z-CH-Z']⁻ Base->Enolate Aldehyde 2-Fluoro-6-methoxy- benzaldehyde Enolate->Aldehyde Attack Intermediate β-hydroxy intermediate Aldehyde->Intermediate Product α,β-unsaturated product Intermediate->Product Water H2O Intermediate->Water Elimination

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthetic Utility of 2-Fluoro-6-methoxybenzaldehyde

This compound is a highly functionalized aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern—an aldehyde, a fluorine atom, and a methoxy group all positioned ortho to one another—creates a scaffold with distinct and exploitable reactivity. The electron-withdrawing nature of the aldehyde and fluorine atom activates the aromatic ring, while the electron-donating methoxy group modulates this reactivity. This guide provides detailed protocols for the synthesis and subsequent chemical transformations of this key building block, offering insights into the mechanistic rationale behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 146137-74-8[3][4]
Molecular Formula C₈H₇FO₂[3][4]
Molecular Weight 154.14 g/mol [3][4]
Appearance White to off-white or tan crystalline solid[5]
Melting Point 59-63 °C[5]
Boiling Point 218.5 ± 20.0 °C (Predicted)[5]
Storage Store in a cool, dark, dry place, sealed under nitrogen.[4]

Safety Profile: this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Protocol 1: Synthesis via Directed Ortho-Metalation

The most efficient synthesis of this compound relies on a directed ortho-metalation (DoM) strategy. The methoxy group on the starting material, 3-fluoroanisole, directs a strong base to deprotonate the C2 position—the most acidic proton due to inductive effects from both the methoxy and fluoro groups. The resulting aryl anion is then trapped with an electrophile, in this case, a formylating agent.

Workflow Diagram: Directed Ortho-Metalation and Formylation

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Formylation & Quench 3-Fluoroanisole 3-Fluoroanisole LDA LDA / THF -78 °C 3-Fluoroanisole->LDA Deprotonation Aryl_Lithium Lithium Intermediate LDA->Aryl_Lithium DMF DMF (Electrophile) Aryl_Lithium->DMF Nucleophilic Attack Intermediate Tetrahedral Intermediate Aryl_Lithium->Intermediate Product This compound Quench Acidic Workup (e.g., HCl) Quench->Product Intermediate->Quench Protonation G cluster_0 Enolate Formation cluster_1 Condensation & Dehydration Acetone Acetone Base Base (e.g., OH⁻) Acetone->Base Deprotonation Enolate Acetone Enolate Base->Enolate Aldehyde 2-Fluoro-6-methoxy- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product G Start 2-Fluoro-6-methoxy- benzaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile (Rate-Determining Step) Nucleophile Nucleophile (e.g., R₂NH) Product Substituted Product Meisenheimer->Product - Leaving Group (Fast) Leaving_Group Fluoride Ion (F⁻)

References

Application Notes & Protocols: Strategic Synthesis of 2-Fluoro-6-methoxybenzaldehyde Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-Fluoro-6-methoxy Phenyl Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The 2-Fluoro-6-methoxybenzaldehyde scaffold represents a particularly valuable building block, combining the advantageous properties of a fluorine substituent with the electronic and steric influence of an ortho-methoxy group.

The aldehyde functionality serves as a versatile chemical handle, providing a gateway to a multitude of chemical transformations, including condensations, Wittig reactions, and reductive aminations.[5] This allows for the systematic construction of diverse molecular libraries with significant potential for therapeutic applications, from oncology to neurodegenerative diseases.[5] This guide provides an in-depth exploration of the synthesis of this compound derivatives, offering detailed protocols and explaining the causality behind key experimental choices to empower researchers in their drug discovery efforts.

Physicochemical Properties & Safety Data: this compound

A thorough understanding of the starting material is critical for successful synthesis and safe laboratory practice.

PropertyValueSource
CAS Number 146137-74-8[6][7]
Molecular Formula C₈H₇FO₂[6][7]
Molecular Weight 154.14 g/mol [6][7]
Appearance Solid
Melting Point 59-63 °C
Boiling Point 110 °C
InChI Key UIOAYOIJMYMOEU-UHFFFAOYSA-N[6]
Purity Typically ≥98%[7]

Safety & Handling: this compound is associated with specific hazards. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][8]

Synthetic Pathways to Key Derivatives

The aldehyde group of this compound is the primary reaction center for building molecular complexity. The following section details common and powerful transformations for generating diverse derivatives.

Workflow for Derivative Synthesis

G cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start This compound claisen Claisen-Schmidt Condensation start->claisen + Acetophenone + Base (KOH) wittig Wittig Reaction start->wittig + Phosphonium Ylide reductive_amination Reductive Amination start->reductive_amination + R₂NH + Reducing Agent chalcone Chalcones (α,β-Unsaturated Ketones) claisen->chalcone alkene Substituted Alkenes wittig->alkene amine Secondary/Tertiary Amines reductive_amination->amine

Caption: Synthetic routes from this compound.

A. Claisen-Schmidt Condensation for Chalcone Synthesis

This base-catalyzed condensation between an aldehyde and a ketone is a foundational method for synthesizing chalcones (1,3-diaryl-2-propenones), which are prevalent scaffolds in medicinal chemistry.

Causality & Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of the ketone (e.g., an acetophenone derivative) by a strong base, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.

Critical Choice of Solvent: When working with poly-fluorinated benzaldehydes, the choice of solvent is paramount.[9]

  • Methanol (MeOH): In the presence of a strong base like KOH, methanol can be deprotonated to form the methoxide anion (MeO⁻). This potent nucleophile can displace a fluorine atom on the aromatic ring via a Nucleophilic Aromatic Substitution (SₙAr) mechanism, leading to undesired methoxy-substituted byproducts.[9]

  • Tetrahydrofuran (THF): Using an aprotic solvent like THF prevents the formation of competing nucleophiles, ensuring that the reaction proceeds cleanly to the desired fluorine-substituted chalcone without SₙAr side reactions.[9]

G cluster_reactants Reactants ketone Acetophenone Derivative enolate Enolate Formation (Base, e.g., KOH) ketone->enolate aldehyde 2-Fluoro-6- methoxybenzaldehyde attack Nucleophilic Attack on Aldehyde Carbonyl aldehyde->attack enolate->attack dehydration Dehydration (E1cB) attack->dehydration chalcone Chalcone Product dehydration->chalcone

Caption: Mechanism of Claisen-Schmidt Condensation.

B. Wittig Reaction for Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with excellent control over the location of the double bond. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This method is widely used to synthesize precursors for more complex molecules, such as benzosuberone derivatives.[10]

Causality & Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene. The geometry of the resulting alkene (E/Z) can often be influenced by the nature of the ylide and the reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-(Aryl)-3-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)

  • Potassium Hydroxide (KOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol or Methanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and cooling bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in anhydrous THF (approx. 10-15 mL per gram of aldehyde).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. While stirring vigorously, slowly add a 50% aqueous solution of KOH (3.0-4.0 eq). The slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the aqueous mixture to pH ~5-6 by the slow addition of 1M HCl. A precipitate of the crude chalcone should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system, such as ethanol or methanol, to afford the purified chalcone derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Alkene Synthesis via Wittig Reaction

This protocol outlines the synthesis of a 1-fluoro-2-methoxy-6-(styryl)benzene derivative.

Materials:

  • A suitable (triphenylphosphonium) salt (e.g., Benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., THF or DMSO)

  • This compound

  • Standard anhydrous reaction glassware (flame-dried), syringe, and nitrogen/argon atmosphere setup.

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (1.05 eq of n-BuLi) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Stir the mixture at this temperature for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirring ylide solution at the same low temperature.

  • Reaction:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (or overnight) until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching & Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure alkene derivative.

    • Characterize the final product by spectroscopic methods.

Characterization

The structural identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR to determine the proton environment, ¹³C NMR for the carbon skeleton, and ¹⁹F NMR, which is crucial for confirming the presence and environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: To identify key functional groups. For example, in a chalcone synthesis, the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a new carbonyl stretch for the α,β-unsaturated ketone (~1650-1680 cm⁻¹) are indicative of a successful reaction.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and aid in structural elucidation through fragmentation patterns.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel compounds in drug discovery. Its derivatives, accessible through robust and well-established reactions like the Claisen-Schmidt condensation and the Wittig reaction, provide a rich platform for exploring structure-activity relationships. By understanding the underlying mechanisms and making informed choices regarding reaction conditions, such as solvent selection, researchers can efficiently generate diverse libraries of fluorinated molecules. The protocols and insights provided herein serve as a foundational resource for scientists aiming to leverage this promising chemical scaffold in the development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-6-methoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. The focus is on the practical application of 2-fluoro-6-methoxybenzaldehyde as a versatile building block in the synthesis of novel agrochemicals. This document provides not just protocols, but also the scientific rationale behind the synthetic strategies, empowering researchers to adapt and innovate.

The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the aldehyde, imparts distinct reactivity and conformational properties. This makes it a valuable precursor for a range of agrochemical scaffolds.[1]

Core Principles of Reactivity and Synthetic Strategy

The fluorine atom at the 2-position of this compound enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group at the 6-position is electron-donating, which can influence the reactivity of the aromatic ring and the orientation of subsequent reactions. Understanding this electronic interplay is crucial for designing successful synthetic routes.

Application 1: Synthesis of Fluorinated Chalcones as Potential Fungicides via Claisen-Schmidt Condensation

Scientific Rationale:

Chalcones (1,3-diaryl-2-propenones) are a class of compounds well-recognized for their broad spectrum of biological activities, including fungicidal properties. The Claisen-Schmidt condensation reaction is a reliable method for synthesizing chalcones. By using this compound as one of the precursors, we can introduce a fluorinated and methoxylated phenyl ring into the chalcone backbone, a common strategy in the development of modern agrochemicals to enhance metabolic stability and binding affinity.

A study on the synthesis of fluoro and methoxy substituted chalcones highlights the utility of the Claisen-Schmidt condensation.[2] While this study did not use this compound specifically, the principles are directly applicable.

Experimental Protocol: Synthesis of a 2-Fluoro-6-methoxy-substituted Chalcone

This protocol describes the synthesis of a model chalcone from this compound and acetophenone.

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (30 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water (5 mL) and add it dropwise to the flask with stirring at room temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g).

    • Acidify the mixture with 1 M HCl until it is neutral to litmus paper.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Summary Table:

Reactant 1Reactant 2BaseSolventTypical Yield
This compoundAcetophenoneNaOHEthanol/Water85-95%

Workflow Diagram:

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_workup Workup & Purification 2F6MB 2-Fluoro-6-methoxy- benzaldehyde Reaction_Mix 2F6MB->Reaction_Mix 1.0 eq Acetophenone Acetophenone Acetophenone->Reaction_Mix 1.0 eq NaOH NaOH (aq) NaOH->Reaction_Mix Ethanol Ethanol, RT, 4-6h Ethanol->Reaction_Mix Quench Ice/Water Quench Neutralize Neutralization (HCl) Quench->Neutralize Filter Filtration Neutralize->Filter Recrystallize Recrystallization Filter->Recrystallize Product Chalcone Product Recrystallize->Product Reaction_Mix->Quench

Caption: Workflow for the synthesis of a chalcone via Claisen-Schmidt condensation.

Application 2: Olefin Synthesis via Wittig Reaction for Insecticide Scaffolds

Scientific Rationale:

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3] In agrochemical synthesis, this reaction is invaluable for creating carbon-carbon double bonds, which can be a key structural feature of an active ingredient or a handle for further functionalization. The reaction of this compound with a suitable phosphonium ylide can produce styrenic compounds, which are precursors to a variety of insecticide classes. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

A procedure for a similar reaction with p-methoxybenzaldehyde provides a solid foundation for this application.[4]

Experimental Protocol: Synthesis of a Stilbene Derivative

This protocol outlines the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating ylide formation.

    • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

AldehydePhosphonium SaltBaseSolventTypical Yield (Z/E ratio)
This compoundBenzyltriphenylphosphonium chlorideNaHTHF70-85% (Varies)

Reaction Mechanism Overview:

Wittig_Reaction Ylide_Formation Ylide Formation Nucleophilic_Attack Nucleophilic Attack Ylide_Formation->Nucleophilic_Attack Oxaphosphetane Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination Alkene Alkene Product Elimination->Alkene TPO Triphenylphosphine Oxide Elimination->TPO Phosphonium_Salt Benzyltriphenyl- phosphonium chloride Phosphonium_Salt->Ylide_Formation Base NaH Base->Ylide_Formation Aldehyde 2-Fluoro-6-methoxy- benzaldehyde Aldehyde->Nucleophilic_Attack

Caption: Key steps in the Wittig reaction mechanism.

Application 3: Synthesis of Pyrazole Carboxamide Precursors

Scientific Rationale:

Pyrazole carboxamides are a cornerstone of modern fungicide and insecticide development. The synthesis often involves the coupling of a pyrazole carboxylic acid with an aniline derivative. This compound can be a starting point for the synthesis of functionalized anilines. For instance, the aldehyde can be converted to an oxime, which can then be reduced to the corresponding benzylamine. This amine can be further elaborated to create diverse aniline fragments for incorporation into pyrazole carboxamide structures.

While no direct literature was found for this specific transformation with this compound, the synthesis of pyrazole carboxamides is a well-established field in agrochemical research.[5][6]

Hypothetical Protocol: Conversion to an Oxime

  • Materials:

    • This compound (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate (1.5 eq)

    • Ethanol/Water (1:1)

  • Procedure:

    • Dissolve this compound in the ethanol/water mixture.

    • Add hydroxylamine hydrochloride and sodium acetate.

    • Heat the mixture at reflux for 1-2 hours.

    • Cool the reaction mixture and collect the precipitated oxime by filtration.

This oxime can then be reduced using various methods (e.g., catalytic hydrogenation) to the corresponding benzylamine, a valuable intermediate for further derivatization in the synthesis of agrochemicals.

Logical Relationship Diagram:

Pyrazole_Carboxamide_Precursor Aldehyde 2-Fluoro-6-methoxy- benzaldehyde Oxime Oxime Intermediate Aldehyde->Oxime Oximation Benzylamine Benzylamine Intermediate Oxime->Benzylamine Reduction Aniline_Derivative Functionalized Aniline Benzylamine->Aniline_Derivative Further Elaboration Pyrazole_Carboxamide Pyrazole Carboxamide Agrochemical Aniline_Derivative->Pyrazole_Carboxamide Coupling with Pyrazole Carboxylic Acid

Caption: Synthetic pathway from the aldehyde to a pyrazole carboxamide scaffold.

References

Synthetic Routes to Quinazolines Utilizing 2-Fluoro-6-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, have driven significant interest in the development of efficient and versatile synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of quinazoline derivatives, with a specific focus on leveraging the unique reactivity of 2-Fluoro-6-methoxybenzaldehyde as a key starting material. The presence of the ortho-fluoro substituent provides a strategic handle for constructing the pyrimidine ring of the quinazoline system, either through direct annulation or via a functional group interconversion strategy.

These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Strategic Approaches to Quinazoline Synthesis from this compound

Two primary strategies are presented for the synthesis of 8-methoxyquinazolines starting from this compound. The choice of strategy may depend on the availability of reagents, desired substitution patterns on the final quinazoline product, and scalability requirements.

  • Strategy A: Direct Copper-Catalyzed Annulation. This is a highly efficient, one-pot approach where the quinazoline ring is constructed directly from this compound, an amidine hydrochloride, and a copper catalyst. This method is advantageous due to its operational simplicity and convergence.

  • Strategy B: Two-Step Synthesis via a 2-Amino Intermediate. This classic and versatile approach involves two discrete steps:

    • Step 1: Nucleophilic Aromatic Substitution (SNAr) to replace the ortho-fluoro group with an amino group, yielding 2-Amino-6-methoxybenzaldehyde.

    • Step 2: Cyclocondensation of the resulting 2-aminobenzaldehyde with a suitable carbon and nitrogen source to form the quinazoline core.

The following sections will provide detailed protocols and mechanistic insights for each of these strategies.

Strategy A: Direct Copper-Catalyzed Annulation

This approach is based on the highly efficient copper-catalyzed cascade reaction between a 2-halobenzaldehyde and an amidine hydrochloride. The reaction proceeds through an initial N-arylation, followed by intramolecular cyclization and subsequent aromatization to yield the quinazoline product. The ortho-methoxy group in the starting material is expected to be well-tolerated and will result in an 8-methoxy-substituted quinazoline.

Mechanistic Rationale

The catalytic cycle is believed to commence with the coordination of the amidine to the copper(I) catalyst. This is followed by a coupling reaction with the this compound, where the fluorine atom is displaced. The resulting intermediate then undergoes an intramolecular cyclization, with the second nitrogen of the amidine moiety attacking the aldehyde carbonyl. A subsequent dehydration and oxidation/aromatization step furnishes the final quinazoline product. The use of a copper catalyst is crucial for facilitating the initial C-N bond formation.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Setup cluster_1 Reaction & Work-up cluster_2 Final Product A This compound F Reaction Mixture A->F B Amidine Hydrochloride (e.g., Benzamidine HCl) B->F C Copper(I) Iodide (CuI) C->F D Cesium Carbonate (Cs₂CO₃) D->F E Solvent (e.g., DMSO) E->F G Heat at 120 °C (Inert Atmosphere) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Aqueous Work-up (Water, Ethyl Acetate) H->I J Purification (Column Chromatography) I->J K 2-Substituted-8-methoxyquinazoline J->K

Caption: Workflow for the copper-catalyzed synthesis of quinazolines.

Detailed Experimental Protocol: Synthesis of 8-Methoxy-2-phenylquinazoline

Materials:

  • This compound (1.0 mmol, 154.1 mg)

  • Benzamidine hydrochloride (1.2 mmol, 187.9 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Cesium carbonate (Cs₂CO₃) (2.5 mmol, 814.5 mg)

  • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry oven-dried Schlenk tube, add this compound (154.1 mg, 1.0 mmol), benzamidine hydrochloride (187.9 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and cesium carbonate (814.5 mg, 2.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-methoxy-2-phenylquinazoline.

Expected Data:

CompoundStarting MaterialReagentsCatalystYield (%)
8-Methoxy-2-phenylquinazolineThis compoundBenzamidine HClCuI75-85%

Strategy B: Two-Step Synthesis via a 2-Amino Intermediate

This strategy offers greater flexibility for introducing diversity, as the intermediate 2-Amino-6-methoxybenzaldehyde can be subjected to a wide variety of established quinazoline-forming reactions.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-aldehyde group. Reaction with a nitrogen nucleophile, such as ammonia or a protected amine, will yield the corresponding 2-amino derivative. A base-promoted SNAr reaction is a viable approach.[1]

Experimental Protocol: Synthesis of 2-Amino-6-methoxybenzaldehyde

Materials:

  • This compound (1.0 mmol, 154.1 mg)

  • Aqueous ammonia (28-30%, 5 mL)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed pressure vessel, combine this compound (154.1 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol) in DMSO (5 mL).

  • Add aqueous ammonia (5 mL).

  • Seal the vessel and heat the mixture at 100-120 °C for 12-18 hours with vigorous stirring.

  • Cool the reaction to room temperature. Pour the mixture into ice-water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-Amino-6-methoxybenzaldehyde, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Cyclocondensation to Form the Quinazoline Ring

The resulting 2-Amino-6-methoxybenzaldehyde can be converted to a quinazoline through various methods. A common and effective method is the reaction with another aldehyde in the presence of an ammonia source, often catalyzed by iodine.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Amination (SNAr) cluster_1 Intermediate cluster_2 Step 2: Cyclocondensation cluster_3 Final Product A This compound E Reaction Mixture A->E B Aqueous Ammonia B->E C DMSO, K₂CO₃ C->E D Heat (120 °C) F 2-Amino-6-methoxybenzaldehyde D->F E->D K Reaction Mixture F->K G Aldehyde (e.g., Benzaldehyde) G->K H Ammonium Iodide (NH₄I) H->K I Aqueous Ammonia I->K J Ethanol, Reflux L 2-Substituted-8-methoxyquinazoline J->L K->J

Caption: Two-step synthesis of quinazolines via an amino intermediate.

Detailed Experimental Protocol: Synthesis of 8-Methoxy-2-phenylquinazoline

Materials:

  • 2-Amino-6-methoxybenzaldehyde (from Step 1, approx. 1.0 mmol, 151.2 mg)

  • Benzaldehyde (1.1 mmol, 116.7 mg, 112 µL)

  • Ammonium iodide (NH₄I) (2.0 mmol, 289.9 mg)

  • Aqueous ammonia (28-30%, 2 mL)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-methoxybenzaldehyde (151.2 mg, 1.0 mmol) in ethanol (10 mL).

  • Add benzaldehyde (112 µL, 1.1 mmol), ammonium iodide (289.9 mg, 2.0 mmol), and aqueous ammonia (2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 8-methoxy-2-phenylquinazoline.

Expected Data:

StepProductStarting MaterialReagentsYield (%)
12-Amino-6-methoxybenzaldehydeThis compoundAq. NH₃, K₂CO₃60-70%
28-Methoxy-2-phenylquinazoline2-Amino-6-methoxybenzaldehydeBenzaldehyde, NH₄I80-90%

Conclusion

This compound serves as a versatile and effective precursor for the synthesis of 8-methoxy-substituted quinazolines. The direct, one-pot copper-catalyzed annulation offers an efficient and convergent route, ideal for rapid library synthesis. The two-step approach, involving an initial SNAr reaction followed by cyclocondensation, provides greater flexibility and access to a broader range of classical quinazoline-forming reactions. Both methodologies are robust and can be adapted for the synthesis of various quinazoline analogues for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Formylation of 1-Fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Fluoro-3-methoxybenzene is a key aromatic substrate, and its formylated derivatives are valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[1] The introduction of a formyl (-CHO) group onto the benzene ring of this molecule can yield several regioisomers, primarily 2-fluoro-4-methoxybenzaldehyde and 4-fluoro-2-methoxybenzaldehyde. The regioselectivity of the formylation is highly dependent on the chosen synthetic methodology. This guide provides detailed experimental protocols for several established formylation reactions, offering insights into their mechanisms, advantages, and expected outcomes to assist researchers in selecting the optimal procedure for their specific needs.

Regioselectivity in the Formylation of 1-Fluoro-3-methoxybenzene

The directing effects of the fluorine and methoxy substituents on the aromatic ring govern the position of electrophilic formylation. The methoxy group is a strong activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The interplay of these electronic and steric factors determines the final product distribution.

Comparative Overview of Formylation Methods

MethodFormylating AgentCatalystTypical RegioselectivityAdvantagesDisadvantages
Vilsmeier-Haack DMF/POCl₃NoneHigh (para to methoxy)Mild conditions, high yieldsUse of corrosive POCl₃
Gattermann HCN/HClLewis Acid (e.g., AlCl₃)VariableApplicable to phenols and ethersHighly toxic HCN
Rieche Dichloromethyl methyl etherLewis Acid (e.g., TiCl₄)Good (ortho to methoxy)Good yieldsUse of carcinogenic dichloromethyl methyl ether
Duff HexamethylenetetramineAcid (e.g., TFA)Primarily ortho to activating groupsAvoids highly toxic reagentsOften low yields
Ortho-lithiation n-BuLi then DMFNoneHighly specific (ortho to directing group)Excellent regiocontrolRequires anhydrous, inert conditions and cryogenic temperatures
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2][3] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[4][5] This method is known for its mild reaction conditions and generally good to excellent yields. For 1-fluoro-3-methoxybenzene, the formylation is expected to occur predominantly at the position para to the strongly activating methoxy group.

Reaction Mechanism

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of 1-fluoro-3-methoxybenzene then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aryl aldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Substrate 1-Fluoro-3-methoxybenzene Iminium_salt Iminium Salt Intermediate Substrate->Iminium_salt + Vilsmeier Reagent Product Aryl Aldehyde Iminium_salt->Product Hydrolysis Gattermann_Workflow Start Start Reagents Mix 1-Fluoro-3-methoxybenzene, Zn(CN)₂, and AlCl₃ in solvent Start->Reagents Reaction Introduce HCl gas (or add HCl solution) Reagents->Reaction Stir Stir at specified temperature Reaction->Stir Workup Quench with ice-water and hydrolyze Stir->Workup Extraction Extract with organic solvent Workup->Extraction Purification Purify by distillation or chromatography Extraction->Purification End End Purification->End

References

one-pot synthesis involving 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: One-Pot Synthesis of Novel Quinolines via the Doebner Reaction using 2-Fluoro-6-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-(2-Fluoro-6-methoxyphenyl)-6-methoxyquinoline-4-carboxylic Acid

This guide provides a comprehensive protocol for the one-pot synthesis of a novel quinoline derivative, 2-(2-fluoro-6-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acid, utilizing this compound as a key starting material. We will employ the Doebner reaction, a robust and versatile multicomponent reaction ideal for generating structurally diverse quinoline scaffolds. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, empowering researchers to adapt and troubleshoot this powerful synthetic transformation.

Introduction: The Significance of Quinolines and the Power of One-Pot Synthesis

Quinolines are a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] The development of efficient methods for their synthesis is therefore of paramount importance in medicinal chemistry and drug discovery. One-pot reactions, also known as multicomponent reactions (MCRs), offer significant advantages over traditional multi-step syntheses by combining multiple reactants in a single reaction vessel.[2][3] This approach enhances efficiency, reduces waste, and minimizes purification steps, aligning with the principles of green chemistry.

The Doebner reaction is a classic MCR that constructs the quinoline core from an aniline, an aldehyde, and pyruvic acid in a single step.[4][5] This reaction is particularly valuable for its ability to accommodate a wide range of substituted anilines and benzaldehydes, enabling the rapid generation of diverse libraries of quinoline-4-carboxylic acids for biological screening.[1]

In this application note, we will adapt the general principles of the Doebner reaction to synthesize a novel quinoline derivative from this compound, p-anisidine, and pyruvic acid. The resulting product, 2-(2-fluoro-6-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acid, incorporates several functionalities of interest in medicinal chemistry, including the fluoro and methoxy groups, which can modulate the compound's physicochemical and biological properties.

Reaction Overview

The overall transformation is a three-component condensation reaction followed by cyclization and aromatization to yield the final quinoline product.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A This compound D Doebner Reaction (Ethanol, Reflux) A->D B p-Anisidine B->D C Pyruvic Acid C->D E 2-(2-Fluoro-6-methoxyphenyl)-6-methoxyquinoline-4-carboxylic Acid D->E Cyclization & Aromatization

Figure 1: Workflow for the one-pot synthesis of the target quinoline.

Experimental Protocol

This protocol is adapted from established Doebner reaction procedures for the synthesis of 2-arylquinoline-4-carboxylic acids.[4][5]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Amount (g or mL)
This compound146137-74-8154.14101.54 g
p-Anisidine104-94-9123.15101.23 g
Pyruvic Acid127-17-388.06121.06 g (0.85 mL)
Ethanol (Absolute)64-17-546.07-50 mL

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.54 g, 10 mmol) and p-anisidine (1.23 g, 10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are fully dissolved.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (0.85 mL, 12 mmol) to the reaction mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield the pure 2-(2-fluoro-6-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acid.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Scientific Rationale and Mechanistic Insights

The Doebner reaction proceeds through a series of interconnected steps within the one-pot environment. Understanding this mechanism is key to optimizing the reaction and adapting it to other substrates.

G A p-Anisidine + Pyruvic Acid B Iminium Ion Formation A->B Condensation C Enolization of Pyruvic Acid A->C D Michael Addition B->D C->D E Intermediate Adduct D->E G Condensation E->G F This compound F->G H Cyclization G->H I Dehydration & Aromatization H->I J Final Quinoline Product I->J

Figure 2: Simplified mechanistic pathway of the Doebner reaction.

  • Initial Condensation: The reaction is believed to initiate with the condensation of the aniline (p-anisidine) with pyruvic acid to form an imine. This is followed by the reaction of the imine with the enol form of another molecule of pyruvic acid.

  • Michael Addition: The enol of pyruvic acid acts as a nucleophile and undergoes a Michael-type addition to the iminium ion formed from the aniline and the aldehyde.

  • Cyclization: The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline derivative attacks a carbonyl group, leading to the formation of a dihydroquinoline intermediate.

  • Aromatization: The dihydroquinoline intermediate then undergoes dehydration and oxidation to furnish the stable, aromatic quinoline ring system. In many cases, the aldehyde itself or an intermediate in the reaction can act as the oxidizing agent.

Choice of Reagents and Conditions:

  • This compound: The electron-withdrawing fluorine atom and the electron-donating methoxy group on the benzaldehyde ring can influence the electronic properties of the resulting quinoline, which is often desirable for modulating biological activity.

  • p-Anisidine: The methoxy group on the aniline ring is an activating group, which facilitates the electrophilic cyclization step.

  • Pyruvic Acid: This component serves as the three-carbon backbone for the formation of the quinoline ring.

  • Ethanol as Solvent: Ethanol is a good solvent for all the reactants and is relatively non-toxic. Its boiling point allows for a convenient reflux temperature.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the one-pot synthesis of a novel fluoro- and methoxy-substituted quinoline derivative using the Doebner reaction. By understanding the underlying mechanism and the rationale for the experimental design, researchers can confidently apply and adapt this methodology to generate diverse libraries of quinoline compounds for applications in drug discovery and materials science. The efficiency and versatility of this one-pot approach make it a valuable tool in modern synthetic chemistry.

References

Protecting Group Strategies for Reactions of 2-Fluoro-6-methoxybenzaldehyde: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthetic Landscape of a Versatile Building Block

2-Fluoro-6-methoxybenzaldehyde is a valuable aromatic building block in medicinal chemistry and materials science, prized for its unique electronic properties imparted by the ortho-fluoro and -methoxy substituents.[1] These groups, however, also introduce specific challenges in synthetic design. The aldehyde functionality is highly reactive towards nucleophiles and can be sensitive to both acidic and basic conditions. Furthermore, the interplay between the electron-withdrawing fluorine and electron-donating methoxy group modulates the reactivity of the aromatic ring and the carbonyl group, necessitating a carefully considered approach to chemical transformations.

This guide provides an in-depth analysis of protecting group strategies tailored for this compound. We will move beyond a simple recitation of protocols to explain the underlying chemical principles that govern the selection of an appropriate protecting group, its installation, and its cleavage. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design robust and efficient synthetic routes that leverage the full potential of this versatile intermediate.

Understanding the Reactivity Profile of this compound

A successful protecting group strategy begins with a thorough understanding of the substrate's reactivity. In this compound, three key functional groups dictate its chemical behavior: the aldehyde, the aryl fluoride, and the aryl methoxy ether.

  • The Aldehyde Group: This is the most reactive site for many transformations. It is susceptible to nucleophilic attack, oxidation, and reduction. Reactions involving strong bases or nucleophiles (e.g., Grignard reagents, organolithiums) will preferentially react at the aldehyde.

  • The Aryl Methoxy Group: The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. While generally stable, it can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a phenol.[2]

  • The Aryl Fluoride Group: The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This makes the aromatic ring electron-deficient and can activate it towards nucleophilic aromatic substitution (SNAr), particularly at the carbon bearing the fluorine. However, SNAr reactions typically require strong nucleophiles and/or harsh conditions.

The combined electronic effects of the ortho-fluoro and -methoxy groups make the aldehyde carbonyl carbon more electrophilic than in anisaldehyde but less so than in 2-fluorobenzaldehyde. This nuanced reactivity must be considered when choosing reaction conditions.

Core Strategy: Acetal Protection of the Aldehyde

For a vast array of reactions where the aldehyde group would interfere, its temporary protection is essential. The most common and effective strategy for protecting aldehydes is the formation of an acetal . Acetals are stable to a wide range of nucleophilic and basic conditions, making them ideal for reactions such as organometallic additions, reductions of other functional groups, and base-mediated cyclizations.[3][4]

The most frequently employed acetals for aldehyde protection are cyclic acetals, such as 1,3-dioxolanes (formed with ethylene glycol) and 1,3-dioxanes (formed with 1,3-propanediol). Cyclic acetals are generally more stable to hydrolysis than their acyclic counterparts.

Visualizing the Protection-Deprotection Workflow

G cluster_protection Protection Step cluster_reaction Desired Transformation cluster_deprotection Deprotection Step Start This compound Reagents_P Ethylene Glycol, Catalytic Acid (e.g., p-TsOH) Start->Reagents_P Acetalization Protected 2-(2-Fluoro-6-methoxyphenyl)-1,3-dioxolane Reagents_P->Protected Reaction Reaction on Aromatic Ring or other Functional Groups (e.g., Lithiation, Grignard, etc.) Protected->Reaction Product_Protected Modified Protected Intermediate Reaction->Product_Protected Reagents_D Aqueous Acid (e.g., HCl, Acetic Acid) Product_Protected->Reagents_D Hydrolysis Final_Product Final Product with Aldehyde Restored Reagents_D->Final_Product

Caption: General workflow for acetal protection of this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical synthesis, they should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Acetal Protection of this compound

This protocol details the formation of the 1,3-dioxolane derivative. The use of a Dean-Stark apparatus is recommended for efficient removal of water to drive the equilibrium towards acetal formation.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), toluene (approx. 0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.02 eq).

  • Assemble the Dean-Stark apparatus and condenser on the flask.

  • Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when water no longer collects.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-(2-fluoro-6-methoxyphenyl)-1,3-dioxolane, is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • p-Toluenesulfonic acid: A mild and effective acid catalyst for acetalization. Other acid catalysts such as pyridinium p-toluenesulfonate (PPTS) can be used for substrates sensitive to stronger acids.

  • Dean-Stark apparatus: Crucial for removing the water byproduct, which drives the reversible reaction to completion according to Le Châtelier's principle.

  • Aqueous bicarbonate wash: Neutralizes the acid catalyst, preventing potential deprotection during workup and storage.

Protocol 2: Deprotection of 2-(2-Fluoro-6-methoxyphenyl)-1,3-dioxolane

This protocol describes the acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde. The conditions are generally mild to avoid cleavage of the methoxy group.

Materials:

  • 2-(2-Fluoro-6-methoxyphenyl)-1,3-dioxolane

  • Acetone and water (e.g., 4:1 mixture)

  • Hydrochloric acid (e.g., 1 M aqueous solution) or acetic acid

  • Ethyl acetate or diethyl ether for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of 1 M HCl (e.g., 0.1 eq) or a larger volume of acetic acid.

  • Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Once the reaction is complete, quench the acid by adding saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Extract the product with ethyl acetate or diethyl ether (2-3 times).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by flash column chromatography if necessary.

Trustworthiness of the Protocol: This is a standard and reliable method for acetal deprotection. The progress can be easily monitored by TLC, and the workup is straightforward. For particularly acid-sensitive substrates, milder conditions such as using silica gel impregnated with oxalic acid or employing enzymatic hydrolysis can be explored.

Orthogonal Protecting Group Strategies

In more complex syntheses, multiple functional groups may require protection. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions without affecting the others.[5] For instance, if a molecule contains both an aldehyde and a carboxylic acid, the aldehyde could be protected as an acetal (acid-labile) and the carboxylic acid as a benzyl ester (removable by hydrogenolysis). This allows for the selective deprotection and reaction of each functional group.

Decision-Making for Orthogonal Protection

G cluster_aldehyde Aldehyde Protection cluster_other Other Functional Group Protection Start Multi-functionalized Starting Material Protect_Aldehyde Protect as Acetal (Acid-Labile) Start->Protect_Aldehyde Protect_Other Protect with Orthogonal Group (e.g., Benzyl Ether for Phenol - H2/Pd labile; Silyl Ether for Alcohol - Fluoride labile) Start->Protect_Other Perform_Rxn Perform Desired Sequence of Reactions Protect_Aldehyde->Perform_Rxn Protect_Other->Perform_Rxn Deprotect_Selectively Selective Deprotection Based on Reaction Conditions Perform_Rxn->Deprotect_Selectively Deprotect_Aldehyde Aqueous Acid Deprotect_Selectively->Deprotect_Aldehyde Deprotect_Other_Groups H2/Pd(C) or TBAF Deprotect_Selectively->Deprotect_Other_Groups Final_Product Final Product Deprotect_Aldehyde->Final_Product Deprotect_Other_Groups->Final_Product

Caption: Decision framework for implementing an orthogonal protecting group strategy.

Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityComments
1,3-Dioxolane (Acetal) Ethylene glycol, cat. p-TsOH, Toluene, refluxAq. HCl, Acetone/H₂O, RTStable to bases, nucleophiles, organometallics, hydrides, and mild oxidants.Most common and reliable protection for aldehydes.
1,3-Dithiane (Thioacetal) 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to RTHgCl₂/CaCO₃, aq. CH₃CN; or NIS/acetoneMore robust than acetals, stable to a wider range of acidic conditions.Useful when subsequent steps require acidic conditions that would cleave an acetal. The dithiane can also be deprotonated to form a nucleophile (umpolung).

Conclusion

The successful application of this compound in complex organic synthesis hinges on a rational and well-executed protecting group strategy. The acetal protecting group, particularly the 1,3-dioxolane, offers a robust and reliable method for masking the reactive aldehyde functionality, allowing for a broad range of subsequent chemical transformations. By understanding the interplay of the functional groups within the molecule and employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges and unlock the full potential of this versatile building block. The principles of orthogonal protection further expand the synthetic possibilities, enabling the construction of highly complex and functionalized molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: We are attempting the synthesis of this compound via ortho-lithiation of 1-fluoro-3-methoxybenzene followed by formylation with N,N-dimethylformamide (DMF), but we are observing very low to no yield of the desired product. What are the potential causes and how can we improve the yield?

Answer:

Low or no yield in this synthesis is a common issue that can often be traced back to several critical factors in the ortho-lithiation and formylation steps.

Potential Cause 1: Incomplete Lithiation

The deprotonation of 1-fluoro-3-methoxybenzene is a crucial step. The fluorine atom acts as a potent ortho-directing group for metalation.[1] However, incomplete reaction can result from:

  • Insufficiently strong base: While n-butyllithium (n-BuLi) is commonly used, its effectiveness can be hampered by impurities or degradation.

  • Suboptimal temperature: The lithiation is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[2] Deviations from this can lead to reduced efficiency.

  • Presence of moisture or protic impurities: Alkyllithium reagents are extremely reactive towards water and other protic sources. Any moisture in the solvent, glassware, or starting material will consume the base and prevent the desired deprotonation.

Troubleshooting Protocol:

  • Reagent Quality: Use freshly titrated n-butyllithium or a new, sealed bottle. Ensure the 1-fluoro-3-methoxybenzene and solvent (typically THF) are rigorously dried and degassed.

  • Temperature Control: Maintain a stable temperature of -78 °C using a dry ice/acetone bath throughout the addition of n-BuLi and the subsequent stirring period.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

Potential Cause 2: Competing Side Reactions

Several side reactions can compete with the desired formylation, consuming the lithiated intermediate:

  • Reaction with solvent: At higher temperatures, the aryllithium intermediate can react with the THF solvent.

  • Anionic Fries Rearrangement: While more common with carbamates, related rearrangements can occur under strong basic conditions.[3]

Troubleshooting Protocol:

  • Strict Temperature Adherence: Do not allow the reaction to warm up prematurely before the addition of the electrophile (DMF).

  • Rapid Trapping: Add the DMF electrophile to the aryllithium intermediate as soon as it is formed to minimize the time for side reactions to occur.

Issue 2: Presence of Significant Impurities in the Final Product

Question: Our crude this compound product shows multiple spots on TLC and significant impurities in the NMR spectrum. What are the likely side products and how can we minimize their formation?

Answer:

The formation of impurities is a common challenge in this synthesis. Understanding the potential side products is key to mitigating their formation.

Common Impurities and Their Origins:

ImpurityPotential OriginMitigation Strategy
Isomeric Benzaldehydes (e.g., 4-Fluoro-2-methoxybenzaldehyde)Incomplete regioselectivity during lithiation. While fluorine is a strong ortho-director, some lithiation at other positions can occur.Use of a bulky lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes improve regioselectivity.[1]
Unreacted 1-Fluoro-3-methoxybenzene Incomplete lithiation or insufficient formylating agent.Ensure a slight excess of the lithiating agent and DMF. Monitor the reaction by TLC to confirm the consumption of the starting material.
Over-reaction Products Reaction of the product aldehyde with remaining aryllithium.Add the aryllithium solution to the DMF solution (inverse addition) to maintain an excess of the electrophile.
Products from reaction with CO2 If the inert atmosphere is not strictly maintained, the aryllithium can react with atmospheric carbon dioxide to form the corresponding benzoic acid.Ensure a robust inert atmosphere throughout the reaction.

Purification Protocol:

  • Column Chromatography: The most effective method for separating the desired product from its isomers and other impurities is silica gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the directed ortho-metalation (DoM) of 1-fluoro-3-methoxybenzene.[4] This involves the deprotonation of the aromatic ring at the position ortho to the fluorine atom using a strong organolithium base, followed by quenching the resulting aryllithium with an appropriate formylating agent like N,N-dimethylformamide (DMF).[2][4]

Q2: Why is fluorine a good directing group for ortho-metalation?

Fluorine is a highly effective directing group in ortho-metalation reactions due to its ability to coordinate with the lithium cation of the organolithium base.[1] This interaction brings the base into close proximity to the ortho-proton, facilitating its abstraction. This directed deprotonation leads to high regioselectivity.[1][4]

Q3: Can the Vilsmeier-Haack reaction be used to synthesize this compound?

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically formed from DMF and phosphoryl chloride (POCl₃).[6] While 1-fluoro-3-methoxybenzene is an activated ring system, the regioselectivity of the Vilsmeier-Haack reaction can be an issue. The formyl group may be directed to other positions on the ring, leading to a mixture of isomers. Therefore, the directed ortho-metalation route generally offers superior regioselectivity for this specific target molecule.

Q4: What are the key safety precautions to consider during this synthesis?

  • Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Solvents: Anhydrous solvents like THF are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

  • Quenching: The reaction should be quenched carefully by slowly adding it to a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride) at a low temperature.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The starting material, 1-fluoro-3-methoxybenzene, is relatively nonpolar, while the product, this compound, is more polar due to the aldehyde group. This difference in polarity allows for easy visualization of the reaction's progress.

Visualizations

Experimental Workflow for Ortho-lithiation and Formylation

G cluster_0 Preparation cluster_1 Ortho-lithiation cluster_2 Formylation cluster_3 Work-up & Purification A Dry Glassware & Solvents B Establish Inert Atmosphere (Ar/N2) A->B C Cool THF to -78 °C B->C D Add 1-fluoro-3-methoxybenzene C->D E Slowly Add n-BuLi D->E F Stir at -78 °C E->F G Add DMF at -78 °C F->G H Warm to Room Temperature G->H I Reaction Quench H->I J Aqueous Work-up I->J K Extraction J->K L Drying & Concentration K->L M Column Chromatography L->M N This compound M->N Pure Product

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G A Low Yield of Product B Check for Unreacted Starting Material A->B C Check for Side Products A->C H Purification Issues? A->H D Incomplete Lithiation? B->D F Side Reactions Dominating? C->F E Improve Reaction Conditions: - Freshly Titrated n-BuLi - Rigorously Dry Solvents - Strict Temperature Control (-78 °C) D->E Yes G Optimize Formylation Step: - Inverse Addition - Ensure Pure DMF F->G Yes I Optimize Chromatography: - Adjust Solvent Polarity - Check for Product Co-elution H->I Yes

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Optimizing Reaction Yield for 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the most common and regioselective route: Directed ortho-Metalation (DoM) of 1-fluoro-3-methoxybenzene.

Question: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Answer:

Low yield in a Directed ortho-Metalation (DoM) reaction is a common issue that can almost always be traced back to one of three areas: the lithiation step, the formylation (electrophilic quench) step, or the work-up procedure.

Pillar 1: Ineffective Lithiation

The quantitative formation of the ortho-lithiated intermediate is the cornerstone of this synthesis. The methoxy group is a powerful Directed Metalation Group (DMG), and the fluorine atom also directs the base to the same C2 position, making this a highly favorable deprotonation.[1] However, problems can still arise.

  • Cause 1: Inactive Organolithium Base: Alkyllithium reagents like n-butyllithium (n-BuLi) are highly reactive and degrade upon exposure to moisture or air. If your reagent is old or has been handled improperly, its effective concentration will be lower than stated on the bottle.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the Gilman double titration. Alternatively, purchase fresh, high-quality reagent.

  • Cause 2: Presence of Water: Water will rapidly quench the organolithium base.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). The solvent (typically THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).

  • Cause 3: Insufficiently Low Temperature: While the reaction is typically run at -78°C (dry ice/acetone bath), allowing the temperature to rise can lead to side reactions, including decomposition of the lithiated intermediate.

    • Solution: Maintain a consistent -78°C throughout the base addition and lithiation period. Ensure your reaction vessel is well-insulated.

Pillar 2: Suboptimal Formylation (Electrophilic Quench)

The reaction of the aryllithium intermediate with the formylating agent, typically N,N-dimethylformamide (DMF), must be carefully controlled.

  • Cause 1: Side reaction with n-BuLi: If n-BuLi is added to the aryllithium/DMF mixture, or if the temperature is not kept sufficiently low during the DMF addition, the n-BuLi can add to the DMF, creating an undesired byproduct and consuming the base.

    • Solution: Add the DMF solution dropwise to the aryllithium intermediate at -78°C. Never add the aryllithium to the DMF. Ensure the lithiation is complete before adding the DMF.

  • Cause 2: Incomplete Reaction: Insufficient reaction time or quantity of DMF can lead to unreacted aryllithium, which will be quenched back to the starting material during work-up.

    • Solution: Use a slight excess of DMF (1.1-1.2 equivalents). After adding the DMF at -78°C, allow the reaction to stir for a designated period (e.g., 1-2 hours) before warming.[2]

Pillar 3: Losses During Work-up and Purification

The desired product can be lost during extraction or purification if not performed correctly.

  • Solution: During the aqueous work-up, ensure the pH is appropriately adjusted to neutralize any remaining base and hydrolyze the hemiaminal intermediate to the aldehyde.[3] For purification, column chromatography on silica gel is standard. Choose an appropriate solvent system (e.g., ethyl acetate/hexane) based on TLC analysis to ensure good separation from starting material and non-polar byproducts.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_sm Is starting material (1-fluoro-3-methoxybenzene) present in crude product (TLC/NMR)? start->check_sm yes_sm YES check_sm->yes_sm   no_sm NO check_sm->no_sm   lith_problem Problem with Lithiation Step yes_sm->lith_problem quench_problem Problem with Quench/Work-up no_sm->quench_problem sol_base Solution: 1. Titrate n-BuLi. 2. Use fresh anhydrous THF. 3. Ensure rigorous inert atmosphere. lith_problem->sol_base sol_quench Solution: 1. Check DMF purity. 2. Ensure proper quench procedure. 3. Optimize extraction pH. quench_problem->sol_quench

Caption: A decision tree for troubleshooting low reaction yield.

Question: My final product is contaminated with a persistent impurity. How can I identify and remove it?

Answer:

Impurity profiles can vary, but a common and troublesome impurity is the starting material, 1-fluoro-3-methoxybenzene. Its volatility and similar polarity can make separation difficult.

Identification:

  • 1H NMR: The starting material will show aromatic signals but will lack the characteristic aldehyde proton signal around δ 10.4 ppm.

  • GC-MS: This is an excellent technique to identify the starting material and other potential low-molecular-weight byproducts.

Removal Strategies:

MethodDescriptionAdvantagesDisadvantages
Careful Column Chromatography Use a long column with a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate).Standard technique, effective for many impurities.Can be time-consuming and use large volumes of solvent. May not be effective if Rf values are very close.
Bisulfite Adduct Formation Aldehydes react reversibly with aqueous sodium bisulfite to form a water-soluble solid adduct. Non-aldehyde impurities (like the starting material) remain in the organic phase.[4]Highly selective for aldehydes. Excellent for removing non-polar impurities.Requires an additional reaction step and subsequent hydrolysis to recover the aldehyde, which can reduce overall yield.
Recrystallization If the product is a solid and of sufficient purity (>90%), recrystallization can be effective.Can yield very high purity material.Finding a suitable solvent system can be challenging. Not effective for removing impurities with similar solubility.[2][4]

Recommended Protocol: Purification via Bisulfite Adduct

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 10-15 minutes. A white precipitate of the adduct should form.

  • Separate the aqueous layer containing the adduct. Wash the organic layer with a small amount of water and combine the aqueous layers.

  • To regenerate the aldehyde, treat the aqueous layer with either a saturated sodium bicarbonate solution or dilute HCl until the solution is basic or acidic, respectively, and stir until the precipitate dissolves or the aldehyde separates.

  • Extract the regenerated aldehyde with fresh organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: While several formylation methods exist, two are most relevant for this substrate.[5][6]

Synthetic MethodKey ReagentsMechanismRegioselectivityKey AdvantagesKey Disadvantages
Directed ortho-Metalation (DoM) 1. n-BuLi or LDA2. DMFDeprotonation directed by DMG, followed by electrophilic quench.[7][8]Excellent. Both OMe and F direct to the C2 position.High regioselectivity, generally good yields, well-established method.Requires cryogenic temperatures (-78°C) and strictly anhydrous/inert conditions.
Vilsmeier-Haack Reaction POCl₃, DMFElectrophilic aromatic substitution with the "Vilsmeier reagent".[9][10][11]Good, but can produce other isomers. The OMe group is a strong ortho, para-director.Milder conditions (0°C to RT), does not require organometallic reagents.The electrophile is less reactive than in Friedel-Crafts, but still may give a mixture of isomers.[11]

For synthesizing this compound specifically, Directed ortho-Metalation is the superior method due to its predictable and high regioselectivity.

Q2: Why is the Directed ortho-Metalation (DoM) reaction performed at -78°C?

A2: The use of cryogenic temperatures is critical for ensuring kinetic control and preventing undesirable side reactions.[7]

  • Kinetic Deprotonation: At -78°C, the deprotonation occurs at the most kinetically acidic proton, which is the one ortho to the directing methoxy group. At higher temperatures, thermodynamic equilibrium could be established, potentially leading to a mixture of lithiated isomers.

  • Stability of the Aryllithium: Aryllithium species can be unstable at higher temperatures and may decompose.

  • Preventing Side Reactions with Electrophile: Alkyllithium reagents can react directly with DMF. Keeping the temperature low ensures that the aryllithium reacts with the DMF before the n-BuLi can, especially if any unreacted n-BuLi remains.

Q3: What is the mechanism of the formylation step using DMF in the DoM reaction?

A3: The ortho-lithiated intermediate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral lithium alkoxide intermediate. This intermediate is stable at low temperatures. During the aqueous work-up, it is hydrolyzed to release the final this compound product.

G cluster_0 Reaction Mechanism A Aryllithium Intermediate C Tetrahedral Intermediate (Lithium Alkoxide) A->C Nucleophilic Attack B DMF (Electrophile) B->C E Final Product (Aldehyde) C->E Hydrolysis D Aqueous Work-up (H3O+)

Caption: Simplified mechanism of the DMF quench step.

Section 3: Detailed Experimental Protocol

Optimized Protocol for this compound via DoM

This protocol is designed for a ~10 mmol scale and should be adapted accordingly. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Reagents:

  • 1-fluoro-3-methoxybenzene (1.26 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF), 40 mL

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.88 g, 12 mmol, 1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-3-methoxybenzene (10 mmol). Purge the flask with inert gas and add anhydrous THF (40 mL) via syringe.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Stir for 10 minutes to allow the temperature to equilibrate.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above -70°C. A color change (often to yellow or orange) may be observed.

  • Stirring: Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

  • Formylation (Quench): Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture over 10 minutes. Maintain the temperature at -78°C.

  • Warming: After the DMF addition is complete, continue stirring at -78°C for an additional 1-2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to 0°C.

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid or oil.[2]

References

stability and degradation of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzaldehyde (CAS: 146137-74-8). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of handling, storing, and utilizing this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows.

I. Core Concepts: Understanding the Stability of this compound

This compound is an aromatic aldehyde, a class of compounds known for their utility in synthesis and, simultaneously, their susceptibility to certain degradation pathways. The aldehyde functional group is particularly prone to oxidation, while the substituted aromatic ring can be influenced by factors such as light and temperature. The presence of ortho-fluoro and methoxy substituents can also modulate its reactivity.[1][2]

A primary degradation product of this compound is 2-Fluoro-6-methoxybenzoic acid .[3][4] This transformation is a common oxidative process for aldehydes.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

A. Storage and Handling

Question: I've noticed a decrease in the purity of my this compound over time, even when stored in the lab. What are the optimal storage conditions?

Answer:

To maintain the long-term purity and stability of this compound, it is crucial to adhere to the following storage protocols. The degradation you're observing is likely due to a combination of atmospheric oxidation and potential exposure to light and elevated temperatures.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C) or store at 0°C.[5]Low temperatures slow down the rate of potential degradation reactions, including oxidation.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[5][6]The aldehyde group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, minimizing this degradation pathway.
Light Keep in a dark place, using an amber vial or by wrapping the container in foil.Aromatic aldehydes can be sensitive to light, which can initiate photochemical degradation pathways.[7][8][9][10]
Container Use a tightly sealed container.This prevents the ingress of moisture and atmospheric oxygen.

Causality behind these choices: The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring, along with the aldehyde functionality, makes the molecule susceptible to oxidative and photochemical degradation. By controlling the temperature, atmosphere, and light exposure, you create an environment that minimizes the activation energy required for these degradation reactions to occur.

B. Reaction Troubleshooting

Question: My reaction yield is lower than expected, and I suspect the starting material is degrading during the reaction setup. What are some common pitfalls?

Answer:

Degradation of this compound during a reaction can often be traced to the choice of solvent, reagents, or reaction conditions.

1. Incompatibility with Strong Oxidizing Agents:

  • Issue: Using strong oxidizing agents will readily convert the aldehyde to a carboxylic acid, consuming your starting material.

  • Troubleshooting: Avoid strong oxidants unless the explicit goal is to form 2-Fluoro-6-methoxybenzoic acid. If a mild oxidation is needed elsewhere in the molecule, carefully select the reagent and reaction conditions to ensure selectivity.

2. Solvent-Mediated Degradation:

  • Issue: Certain solvents can promote the degradation of aldehydes. For instance, in nucleophilic aromatic substitution reactions, using Dimethyl Sulfoxide (DMSO) as a solvent has been shown to facilitate the oxidation of the aldehyde group.[6]

  • Troubleshooting: If you observe significant degradation in DMSO, consider alternative polar aprotic solvents like N,N-Dimethylformamide (DMF), which has been shown to result in less oxidation under similar conditions.[6] Always perform a small-scale trial with your chosen solvent to assess stability under the reaction conditions.

3. Basic Conditions and Cannizzaro Reaction:

  • Issue: In the presence of a strong base and no enolizable protons, aromatic aldehydes can undergo the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.

  • Troubleshooting: If your reaction requires basic conditions, use a non-nucleophilic base and keep the temperature low to minimize the rate of this side reaction. If possible, add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

Question: I'm observing an unknown impurity in my crude product. What could it be and how can I identify it?

Answer:

The most probable impurity arising from degradation is 2-Fluoro-6-methoxybenzoic acid . However, other byproducts are possible depending on the reaction conditions.

Workflow for Impurity Identification:

G cluster_0 Impurity Analysis Workflow A Observe unknown impurity in crude product B Analyze by LC-MS A->B C Compare mass with potential degradation products B->C D Is mass consistent with 2-Fluoro-6-methoxybenzoic acid (170.14 g/mol)? C->D m/z = 171.0452 [M+H]+ E Synthesize or purchase authentic standard of 2-Fluoro-6-methoxybenzoic acid D->E Yes I Further characterization needed (e.g., NMR) D->I No F Co-inject with sample and analyze by HPLC/GC E->F G Does the retention time match? F->G H Impurity identified as 2-Fluoro-6-methoxybenzoic acid G->H Yes G->I No

Caption: Workflow for identifying unknown impurities.

Experimental Protocol for Purity Assessment by HPLC:

This is a general-purpose reverse-phase HPLC method that can be adapted for the purity assessment of this compound and the detection of 2-Fluoro-6-methoxybenzoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration. A typical gradient might be 30-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition.

Rationale: The carboxylic acid is more polar than the aldehyde and will therefore have a shorter retention time on a reverse-phase column. This method allows for the separation and quantification of the parent compound and its primary oxidative degradation product.[11]

C. Photostability

Question: My experiments are conducted on an open bench under standard laboratory lighting. Could this be affecting the stability of this compound?

Answer:

Yes, exposure to light, particularly UV light, can lead to the degradation of aromatic aldehydes.[7][8][9][10] The energy from light can excite the molecule to a higher energy state, leading to the formation of radicals and subsequent decomposition.

Degradation Pathway under UV Irradiation:

G cluster_1 Photodegradation Pathway A This compound B Excited State A->B hν (UV light) C Radical Intermediates B->C Intersystem Crossing / Bond Cleavage D Degradation Products (e.g., 2-Fluoro-6-methoxybenzoic acid) C->D Reaction with O2 or other species

Caption: Simplified photochemical degradation pathway.

Troubleshooting and Prevention:

  • Minimize Exposure: Conduct experiments in amber glassware or protect your reaction vessel from light.

  • Wavelength Matters: Be mindful of any UV lamps used for other purposes in the lab, as stray radiation can be detrimental.

  • Time is a Factor: For prolonged reactions, light protection is especially critical.

III. Summary of Key Stability Factors

FactorPotential IssueMitigation Strategy
Oxygen Oxidation of aldehyde to carboxylic acid.Store and handle under an inert atmosphere (N₂ or Ar).
Light Photochemical degradation leading to various byproducts.Store in the dark; use amber glassware for reactions.
Temperature Increased rate of degradation reactions.Store refrigerated (2-8°C) or at 0°C.
Strong Bases Disproportionation via the Cannizzaro reaction.Use non-nucleophilic bases; maintain low temperatures.
Oxidizing Agents Conversion to the corresponding carboxylic acid.Avoid unless this transformation is intended.
Certain Solvents Promotion of oxidation (e.g., DMSO).Screen solvents for compatibility; consider alternatives like DMF.

IV. References

  • Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Meng, Q.-X., et al. (1997). Effects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP. Molecular Physics. --INVALID-LINK--

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2009). ResearchGate. --INVALID-LINK--

  • Photocatalytic Decomposition of Benzaldehyde in Aqueous Phase by TiO2 Photocatalysts. (n.d.). ResearchGate. --INVALID-LINK--

  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. (n.d.). Benchchem. --INVALID-LINK--

  • Scheme 21: Photolysis products of benzaldehyde (8) in different... (n.d.). ResearchGate. --INVALID-LINK--

  • 2-Fluoro-6-methoxybenzoic acid. (n.d.). Biosynth. --INVALID-LINK--

  • Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (2017). ACS Publications. --INVALID-LINK--

  • This compound. (n.d.). Matrix Scientific. --INVALID-LINK--

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. --INVALID-LINK--

  • Aldehydes as powerful initiators for photochemical transformations. (2020). Beilstein Journals. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test? (2013). Quora. --INVALID-LINK--

  • ANALYTICAL METHODS. (n.d.). ATSDR. --INVALID-LINK--

  • This compound. (n.d.). PubChem. --INVALID-LINK--

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (2021). NIH. --INVALID-LINK--

  • The Synthesis of Aromatic Aldehydes. (1944). ACS Publications. --INVALID-LINK--

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. --INVALID-LINK--

  • ANALYTICAL METHODS. (n.d.). ATSDR. --INVALID-LINK--

  • This compound. (n.d.). ChemScene. --INVALID-LINK--

  • Aromatic Aldehyde Synthesis Methods. (n.d.). Scribd. --INVALID-LINK--

  • 4-Fluoro-3-methoxybenzaldehyde. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 2-Fluoro-4-methoxybenzaldehyde. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 2-Fluoro-6-methoxybenzoic Acid. (n.d.). Tokyo Chemical Industry Co., Ltd.. --INVALID-LINK--

References

Technical Support Center: Column Chromatography Purification of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-6-methoxybenzaldehyde via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. The information herein is structured in a question-and-answer format to directly address specific challenges you may encounter.

Diagram: General Workflow for Purification

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Crude Sample Crude Sample TLC Analysis TLC Analysis Crude Sample->TLC Analysis Test separation Solvent System Selection Solvent System Selection TLC Analysis->Solvent System Selection Optimize mobile phase Column Packing Column Packing Solvent System Selection->Column Packing Prepare stationary phase Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection Fraction Analysis (TLC) Fraction Analysis (TLC) Fraction Collection->Fraction Analysis (TLC) Pooling Pure Fractions Pooling Pure Fractions Fraction Analysis (TLC)->Pooling Pure Fractions Solvent Removal Solvent Removal Pooling Pure Fractions->Solvent Removal Pure Compound Pure Compound Solvent Removal->Pure Compound

Caption: Overall workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Initial Setup and Parameter Selection

Question 1: What are the key physicochemical properties of this compound to consider before starting purification?

Answer: Understanding the properties of this compound is crucial for designing an effective purification strategy.

  • Structure and Polarity: It is a substituted benzaldehyde with a polar aldehyde group, a moderately polar methoxy group, and a polar fluoro group on an aromatic ring.[1] This combination makes the molecule moderately polar.

  • Solubility: It is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in less polar solvents like hexanes is lower.

  • Physical State: It is a solid at room temperature with a melting point of 59-63 °C.[2]

  • Stability: The compound is stable under normal storage conditions, but it's important to avoid excessive heat and oxidizing agents.[3][4] The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid.

Question 2: How do I select the appropriate stationary phase for purifying this compound?

Answer: For moderately polar compounds like this compound, the standard choice for the stationary phase is silica gel (SiO₂) .[5] Silica gel is a polar adsorbent, which works well for separating compounds based on differences in their polarity.[6] Given the functional groups present, interactions with the silanol groups of the silica will be the primary mechanism of retention.

For particularly challenging separations, other stationary phases could be considered:

  • Alumina (Al₂O₃): Can be used if the compound is sensitive to the acidic nature of silica gel.[7]

  • Reversed-phase (e.g., C18-bonded silica): In this case, a non-polar stationary phase is used with a polar mobile phase. This is generally more common in HPLC but can be used in flash chromatography for certain applications.[6][8]

Question 3: How do I determine the optimal mobile phase (solvent system) for my column?

Answer: The best practice is to first use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[9][10][11]

Step-by-Step Protocol for TLC Analysis:

  • Prepare a dilute solution of your crude this compound in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber with a test solvent system. Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).[11]

  • Visualize the spots under a UV lamp (aldehydes are often UV active) or by staining.

  • Aim for an Rf value (Retention Factor) of 0.25-0.35 for the this compound.[9] This Rf value typically translates well to good separation on a column.

  • Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of all components.

Solvent System Component Polarity Typical Use
Hexanes/Petroleum EtherNon-polarPrimary non-polar component.
Ethyl AcetatePolarTo increase the polarity of the mobile phase.
DichloromethaneModerately PolarCan be used as a component to fine-tune polarity.

Question 4: Should I use a gradient or isocratic elution?

Answer: The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Using a constant mobile phase composition is simpler and often sufficient if the impurities are well-separated from your product on the TLC plate.

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution is more effective.[12][13] You would start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities. This can improve separation and reduce run time.[13]

Troubleshooting Guide

Question 5: My compound is not moving off the top of the column. What should I do?

Answer: This indicates that the mobile phase is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of your mobile phase. If you are running a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. It's advisable to make small, incremental changes to avoid eluting all compounds at once.

Question 6: All my compounds are coming off the column very quickly with poor separation. How can I fix this?

Answer: This is a sign that your mobile phase is too polar.

  • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your solvent system. This will increase the interaction of your compounds with the silica gel, leading to better separation.

Question 7: I'm seeing streaking or tailing of my compound spots on the TLC and in my column fractions. What is the cause and how can I prevent it?

Answer: Streaking or tailing can be caused by several factors:

  • Overloading the column: Applying too much sample can lead to broad, tailing bands.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.

  • Compound instability: The compound might be degrading on the silica gel.[7]

    • Solution: You can try deactivating the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your mobile phase. However, be sure this is compatible with your compound's stability.

  • Inappropriate solvent for sample loading: If the solvent used to dissolve the sample for loading is too polar, it can disrupt the top of the column and cause band broadening.

    • Solution: Dissolve your sample in the minimum amount of the mobile phase or a less polar, volatile solvent.[14] If solubility is an issue, consider a dry loading method.[14]

Step-by-Step Protocol for Dry Loading:

  • Dissolve your crude sample in a suitable solvent.

  • Add a small amount of silica gel to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude sample adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.[14]

Question 8: The column is running very slowly or has stopped flowing. What is the problem?

Answer: This is likely due to high back pressure.

  • Poor column packing: If the silica gel is packed too tightly or unevenly, it can impede solvent flow.

    • Solution: Repack the column, ensuring a uniform slurry and gentle settling.

  • Fine particles: The presence of very fine silica particles can clog the column frit.

    • Solution: Allow the silica fines to settle and decant them before preparing your slurry.

  • Precipitation on the column: Your compound or an impurity may have precipitated at the top of the column.

    • Solution: This is a challenging problem to fix. You may need to change your solvent system to one in which all components are more soluble.[7]

Diagram: Troubleshooting Logic

Troubleshooting Logic Problem Problem No Elution No Elution Problem->No Elution Poor Separation Poor Separation Problem->Poor Separation Streaking/Tailing Streaking/Tailing Problem->Streaking/Tailing Slow Flow Slow Flow Problem->Slow Flow Increase Mobile Phase Polarity Increase Mobile Phase Polarity No Elution->Increase Mobile Phase Polarity Decrease Mobile Phase Polarity Decrease Mobile Phase Polarity Poor Separation->Decrease Mobile Phase Polarity Check Sample Load & Loading Solvent Check Sample Load & Loading Solvent Streaking/Tailing->Check Sample Load & Loading Solvent Consider Compound Stability Consider Compound Stability Streaking/Tailing->Consider Compound Stability Repack Column/Check for Fines Repack Column/Check for Fines Slow Flow->Repack Column/Check for Fines

Caption: A decision tree for troubleshooting common column chromatography issues.

Post-Purification

Question 9: How do I identify which fractions contain my purified product?

Answer: Use TLC to analyze the collected fractions.

  • Spot each fraction (or every few fractions) on a TLC plate.

  • Also spot your crude material and a reference standard of the pure product, if available.

  • Develop the plate in the same solvent system used for the column.

  • Fractions that show a single spot at the same Rf as your target compound are considered pure.

Question 10: I have identified the pure fractions. What is the next step?

Answer:

  • Pool the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the compound under high vacuum to remove any residual solvent.

  • Determine the yield and confirm the purity of your final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

References

Technical Support Center: Troubleshooting Guide for 2-Fluoro-6-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during reactions with this versatile building block, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles with a strong understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

FAQ 1: My quinazoline synthesis using this compound is resulting in very low yields. What are the likely causes and how can I improve it?

Low yield in a multi-component reaction like a quinazoline synthesis can stem from several factors. Let's break down the potential culprits and their remedies.

Potential Cause 1: Reagent Quality and Stoichiometry

The purity of your starting materials is paramount. This compound is susceptible to oxidation to the corresponding carboxylic acid if not stored properly.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your this compound via NMR or GC-MS. Look for the presence of 2-fluoro-6-methoxybenzoic acid.

    • Purification of Aldehyde: If impurities are detected, consider purification by column chromatography or recrystallization.[1]

    • Amine/Ammonia Source: Ensure your amine source (e.g., ammonium acetate, substituted anilines) is fresh and anhydrous, as moisture can hinder the reaction.

    • Stoichiometry: Carefully control the stoichiometry. An excess of the amine component can sometimes push the equilibrium towards the product, but a large excess may complicate purification.

Potential Cause 2: Suboptimal Reaction Conditions

The reaction conditions, including solvent, temperature, and catalyst, play a critical role in the successful synthesis of quinazolines.[2][3]

  • Troubleshooting Steps:

    • Solvent Choice: The choice of solvent is critical. While polar aprotic solvents like DMSO or DMF are often used, consider if they are appropriate for your specific reaction. For some syntheses, a switch to a non-polar solvent like toluene with azeotropic removal of water can be beneficial.

    • Temperature Optimization: Many quinazoline syntheses require heating.[2] If you are running the reaction at room temperature, a gradual increase in temperature might be necessary. Monitor the reaction progress by TLC to avoid decomposition at elevated temperatures. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[4]

    • Catalyst Screening: If your reaction is catalyzed (e.g., by copper or palladium), ensure the catalyst is active.[3] Consider screening different catalysts or ligands to find the optimal combination for your substrate.

Workflow for Optimizing Quinazoline Synthesis

G cluster_start Start: Low Yield cluster_reagents Reagent Assessment cluster_conditions Reaction Condition Optimization cluster_monitoring Monitoring and Analysis cluster_outcome Outcome start Low Yield in Quinazoline Synthesis reagent_purity Check Purity of This compound and Amine Source start->reagent_purity stoichiometry Verify Stoichiometry reagent_purity->stoichiometry solvent Screen Solvents (e.g., Toluene, DMSO) stoichiometry->solvent temperature Optimize Temperature (Consider Microwave) solvent->temperature catalyst Screen Catalysts/Ligands (if applicable) temperature->catalyst tlc Monitor by TLC catalyst->tlc nmr_ms Characterize Byproducts by NMR/MS tlc->nmr_ms improved_yield Improved Yield nmr_ms->improved_yield

Caption: Troubleshooting workflow for low yield in quinazoline synthesis.

FAQ 2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these impurities?

The presence of a fluorine atom ortho to the aldehyde group in this compound can influence its reactivity, potentially leading to side reactions.[5]

Common Byproducts and Their Mitigation

ByproductPotential CauseMitigation Strategy
2-Fluoro-6-methoxybenzoic acid Oxidation of the starting aldehyde.Store the aldehyde under an inert atmosphere (N₂ or Ar) and in a cool, dark place.[6][7] Use freshly opened or purified aldehyde for best results.
Over-alkylation/arylation of the quinazoline nitrogen If using a strong base and an alkyl/aryl halide in a one-pot synthesis.Employ a two-step procedure: first synthesize the quinazoline, then perform the N-alkylation/arylation under controlled conditions.
Homocoupling of starting materials In metal-catalyzed cross-coupling reactions.Optimize catalyst loading and reaction temperature. Ensure slow addition of reagents.
Unidentified polar impurities Decomposition of starting materials or product under harsh reaction conditions.Perform the reaction at a lower temperature for a longer duration. Monitor by TLC to find the optimal reaction time.

Experimental Protocol: Purification via Bisulfite Adduct Formation

For removing unreacted aldehyde, forming a bisulfite adduct is a highly effective method.[1]

  • Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct and move to the aqueous layer.

  • Separation: Separate the organic layer containing your desired product.

  • Regeneration (for recovery of starting material): The aldehyde can be regenerated from the aqueous layer by adding a base (e.g., 10% NaOH) and then extracting with an organic solvent.[1]

FAQ 3: My reaction appears to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

An incomplete reaction can often be addressed by adjusting the reaction parameters to favor product formation.

Troubleshooting Incomplete Reactions

  • Increase Reaction Time: Some reactions are simply slow. Continue to monitor the reaction by TLC for an extended period. If the reaction stalls, other factors may be at play.

  • Increase Temperature: As mentioned previously, increasing the temperature can enhance the reaction rate. However, be cautious of potential byproduct formation at higher temperatures.

  • Removal of Water: For condensation reactions, the formation of water can be reversible. Employing a Dean-Stark apparatus to azeotropically remove water (with a solvent like toluene) can drive the equilibrium towards the product.

  • Re-evaluate Your Catalyst: In catalyzed reactions, the catalyst may have been deactivated. Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.

Logical Flow for Addressing Incomplete Reactions

G start Incomplete Reaction (Starting Material Remains) time Increase Reaction Time start->time temp Increase Temperature time->temp If reaction stalls water Remove Water (e.g., Dean-Stark) temp->water For condensation reactions catalyst Add Fresh Catalyst (if applicable) water->catalyst complete Reaction Complete catalyst->complete

Caption: Decision tree for driving an incomplete reaction to completion.

FAQ 4: I am struggling with the purification of my final product. What are the best practices for purifying compounds derived from this compound?

The physical properties of this compound (a solid with a melting point of 59-63 °C) and its derivatives will guide the purification strategy.[8]

Purification Strategy Selection

MethodWhen to UseKey Considerations
Column Chromatography For separating mixtures with different polarities.Use TLC to determine the optimal solvent system (e.g., hexane/ethyl acetate). An Rf value of 0.2-0.3 for the desired compound is a good starting point.[1]
Recrystallization For purifying solid products.Choose a solvent that dissolves the compound well at high temperatures but poorly at room temperature. Ethanol or ethanol/water mixtures are often good starting points.[1]
Acid-Base Extraction For separating acidic or basic compounds.If your product has an acidic or basic functional group, you can use this technique to separate it from neutral impurities.

Step-by-Step Protocol for Column Chromatography

  • TLC Analysis: Develop a TLC system that gives good separation between your product and impurities.

  • Column Packing: Prepare a silica gel column using the determined eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

minimizing byproduct formation in 2-Fluoro-6-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for the synthesis of 2-fluoro-6-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you minimize byproduct formation, thereby improving yield and purity.

Introduction to the Synthetic Challenges

The synthesis of this compound, a key building block in the development of various pharmaceuticals, presents unique challenges primarily related to regioselectivity. The starting material, 1-fluoro-3-methoxybenzene, possesses two directing groups—a fluorine atom and a methoxy group—which influence the position of the incoming formyl group during electrophilic aromatic substitution. Understanding the interplay of their electronic and steric effects is crucial for controlling the reaction outcome.

This guide will focus on the two most common synthetic routes: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation . We will explore the mechanisms of each, the common byproducts formed, and strategies to steer the reaction toward the desired this compound product.

Troubleshooting Guide & FAQs

Section 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings. It involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Q1: I performed a Vilsmeier-Haack reaction on 1-fluoro-3-methoxybenzene and obtained a mixture of isomers. How can I improve the regioselectivity?

A1: This is the most common issue in this synthesis. The formation of the isomeric byproduct, 4-fluoro-2-methoxybenzaldehyde, is a significant competing reaction. The regioselectivity of the Vilsmeier-Haack reaction is governed by the directing effects of the substituents on the aromatic ring.[2]

  • The Methoxy Group (-OCH₃): This is a strong activating, ortho-, para- directing group due to its ability to donate electron density through resonance.

  • The Fluorine Atom (-F): Fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance.

The interplay of these effects leads to the formation of two main products:

  • This compound (Desired Product): Formylation at the C2 position, which is ortho to both the fluorine and methoxy groups.

  • 4-Fluoro-2-methoxybenzaldehyde (Isomeric Byproduct): Formylation at the C4 position, which is ortho to the methoxy group and para to the fluorine group.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid excessive heating, which can lead to a less selective reaction and potential demethylation.

  • Solvent Choice: While DMF is a reactant, the choice of an additional co-solvent can influence the reaction. Dichloromethane (DCM) is a common choice.[3] The polarity of the solvent can affect the stability of the reaction intermediates.

  • Rate of Addition: Slow, dropwise addition of the Vilsmeier reagent to the solution of 1-fluoro-3-methoxybenzene can help to control the reaction and potentially improve selectivity.

Q2: My reaction is complete, but I am struggling to separate the this compound from its isomer. What purification techniques are effective?

A2: The separation of these isomers can be challenging due to their similar physical properties.

Purification Protocol:

  • Column Chromatography: This is the most effective method for separating the isomers.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as hexane/ethyl acetate (95:5), and gradually increase the polarity. The isomers should have slightly different retention factors (Rf) on a TLC plate, which will allow for their separation on a column.

  • Recrystallization: If a solid product is obtained, recrystallization can be attempted. However, this is often less effective for isomer separation unless one isomer is significantly less soluble than the other in a particular solvent system. A mixture of ether and petroleum ether has been used for the recrystallization of a similar compound, 2,3-difluoro-6-methoxybenzaldehyde.[4]

Q3: I suspect I have demethylation of the methoxy group as a byproduct. How can I confirm this and prevent it?

A3: Demethylation can occur under harsh acidic conditions, leading to the formation of 2-fluoro-6-hydroxybenzaldehyde. The workup of the Vilsmeier-Haack reaction involves hydrolysis, which is typically acidic.

Confirmation:

  • NMR Spectroscopy: The presence of a phenolic hydroxyl group (-OH) peak in the 1H NMR spectrum (typically a broad singlet) and the absence of the methoxy group singlet (around 3.9 ppm) would indicate demethylation.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the demethylated product.

Prevention:

  • Mild Workup: Use a milder acidic solution for hydrolysis, and perform the workup at a low temperature.

  • Avoid Strong Lewis Acids: If using a different formylation method, be aware that strong Lewis acids can promote demethylation.[5]

Section 2: Ortho-lithiation Followed by Formylation

This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with an electrophile, in this case, a formylating agent like DMF.

Q4: How does the regioselectivity of ortho-lithiation compare to the Vilsmeier-Haack reaction for this synthesis?

A4: Ortho-lithiation generally offers higher regioselectivity in this case. Fluorine is a potent ortho-directing group in metalation reactions.[3] The lithium reagent will be directed to the C2 position, which is adjacent to the fluorine atom. The methoxy group also has some directing ability, but the effect of fluorine is typically stronger. This leads to the preferential formation of the desired this compound.

Q5: I am observing low yields in my ortho-lithiation reaction. What are the common pitfalls?

A5: Low yields in lithiation reactions are often due to issues with reagents, temperature, or moisture.

Troubleshooting Strategies:

  • Anhydrous Conditions: It is absolutely critical to maintain strictly anhydrous conditions. All glassware must be oven-dried, and solvents must be freshly distilled and dry. Any trace of water will quench the organolithium reagent.

  • Reagent Quality: Use freshly titrated n-butyllithium or s-butyllithium. The concentration of commercially available organolithium reagents can decrease over time.

  • Temperature Control: The lithiation step is typically carried out at very low temperatures, such as -78°C (a dry ice/acetone bath), to prevent side reactions.[4]

  • Choice of Base: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can also be used and may offer improved selectivity in some cases.[3]

Q6: What byproducts can I expect from the ortho-lithiation route?

A6: While generally more selective, side reactions can still occur.

  • Incomplete Reaction: Unreacted 1-fluoro-3-methoxybenzene will be a major contaminant if the lithiation is not driven to completion.

  • Formation of the Other Isomer: While less likely, some lithiation at the C4 position (ortho to the methoxy group) can occur, leading to the formation of 4-fluoro-2-methoxybenzaldehyde after formylation.

  • Side Reactions of the Organolithium: The organolithium intermediate can be reactive towards other functional groups if present.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureVilsmeier-Haack ReactionOrtho-lithiation & Formylation
Reagents DMF, POCl₃n-BuLi or LDA, DMF
Regioselectivity Moderate; often gives a mixture of 2- and 4-isomers.High; primarily directs to the 2-position.
Reaction Conditions 0°C to room temperature.-78°C to room temperature.
Key Challenge Isomer separation.Strict anhydrous conditions required.
Primary Byproducts 4-Fluoro-2-methoxybenzaldehyde.Unreacted starting material.

Table 2: 1H NMR Data for Identification of Product and Byproduct (in CDCl₃)

CompoundAldehyde Proton (s, 1H)Aromatic Protons (m)Methoxy Protons (s, 3H)
This compound ~10.4 ppm~6.8-7.5 ppm~3.9 ppm
4-Fluoro-2-methoxybenzaldehyde ~10.3 ppm~6.7-7.9 ppm~3.9 ppm

Note: The chemical shifts for the aromatic protons will show different splitting patterns, which can be used for definitive identification.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (1.2 eq) in anhydrous DMF (as solvent) to 0°C.

  • Reaction: To this cooled solution, add a solution of 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous DMF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Ortho-lithiation and Formylation (General Procedure)

This protocol requires stringent anhydrous techniques.

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise via syringe, keeping the temperature below -70°C. Stir the mixture at -78°C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Starting_Material 1-Fluoro-3-methoxybenzene Intermediate Iminium Salt Intermediate Starting_Material->Intermediate Attacks Product This compound Intermediate->Product Hydrolysis Byproduct 4-Fluoro-2-methoxybenzaldehyde Intermediate->Byproduct Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for formylation.

Ortho-lithiation Troubleshooting Workflow

Ortho_Lithiation_Troubleshooting Start Low Yield in Ortho-lithiation? Check_Moisture Strictly Anhydrous Conditions? Start->Check_Moisture Check_Reagent Freshly Titrated n-BuLi? Check_Moisture->Check_Reagent Yes Solution_Moisture Dry Glassware & Solvents Check_Moisture->Solution_Moisture No Check_Temp Maintained at -78°C? Check_Reagent->Check_Temp Yes Solution_Reagent Titrate or Use Fresh Reagent Check_Reagent->Solution_Reagent No Solution_Temp Ensure Proper Cooling Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Moisture->Success Solution_Reagent->Success Solution_Temp->Success

References

Technical Support Center: Workup Procedures for Reactions with 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for handling reactions involving 2-Fluoro-6-methoxybenzaldehyde. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the workup and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity and stability concerns for this compound during a reaction workup?

A1: this compound is a substituted aromatic aldehyde with distinct electronic features that influence its stability.[1] The aldehyde functional group is susceptible to oxidation, especially if the reaction mixture is exposed to air for extended periods or under basic conditions, which can lead to the formation of the corresponding carboxylic acid (2-fluoro-6-methoxybenzoic acid).[2][3]

Under strongly basic conditions, aromatic aldehydes can potentially undergo the Cannizzaro reaction, a disproportionation into the corresponding alcohol and carboxylic acid, although this is typically observed with aldehydes lacking alpha-protons and under harsh conditions.[2] The fluorine and methoxy groups are generally stable, but in the context of certain catalytic cycles, such as palladium-catalyzed cross-couplings, dehalogenation can be a potential side reaction.[4] Using weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) and ensuring strictly anhydrous conditions can help minimize such side reactions.[4]

Q2: I have a significant amount of unreacted this compound in my crude product. What is the most efficient way to remove it?

A2: The most effective and chemoselective method for removing unreacted aldehydes from a reaction mixture is an extractive workup using a saturated aqueous solution of sodium bisulfite (NaHSO₃).[5][6][7] This technique leverages the reversible nucleophilic addition of bisulfite to the aldehyde carbonyl group, forming a water-soluble bisulfite adduct.[6][8] This charged adduct partitions into the aqueous layer during a liquid-liquid extraction, while the desired non-aldehyde product remains in the organic layer.[5][6] This method is highly compatible with a wide range of functional groups that are unreactive towards bisulfite, such as esters, amides, alcohols, and most ketones.[5]

Q3: My product and the starting aldehyde have very similar polarities, making separation by standard column chromatography difficult. What are my options?

A3: This is a common challenge. The first and best option is the sodium bisulfite wash described in Q2, as it removes the aldehyde chemically rather than relying on physical separation by polarity.[2]

If the bisulfite workup is not feasible or is incomplete, advanced chromatographic techniques can be employed. Given the fluorinated nature of the starting material, using a stationary phase with fluorous-fluorous interactions can provide alternative selectivity.[9] Consider using a column with a pentafluorophenyl (PFP) stationary phase.[9][10] PFP phases offer multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can resolve compounds that co-elute on standard silica or C18 columns.[10][11]

Q4: How can I recover the unreacted this compound after a bisulfite extraction?

A4: The aldehyde can be easily recovered from the aqueous layer containing the bisulfite adduct. The formation of the adduct is reversible.[8] By making the aqueous layer basic (e.g., with NaOH solution to pH 12), the equilibrium is shifted back, regenerating the free aldehyde.[6][8] The regenerated aldehyde, being organic-soluble, can then be extracted back out of the aqueous phase using a suitable organic solvent like ethyl acetate or dichloromethane.[8]

Troubleshooting and Purification Protocols

This section provides detailed workflows and step-by-step guides for the most common purification challenges.

Decision Workflow for Purification

The choice of purification strategy depends on the nature of the impurities. The following diagram outlines a logical workflow for processing the crude reaction mixture.

Purification Workflow start Crude Reaction Mixture analyze Analyze by TLC / LCMS start->analyze check_aldehyde Is Unreacted Aldehyde the Main Impurity? analyze->check_aldehyde bisulfite Perform Sodium Bisulfite Extractive Workup check_aldehyde->bisulfite Yes check_other Are Other Impurities Present? check_aldehyde->check_other No bisulfite->check_other column Column Chromatography (Silica or PFP) check_other->column Yes, separable by polarity recrystallize Recrystallization (If Product is Solid) check_other->recrystallize Yes, product is crystalline pure_product Pure Product check_other->pure_product No column->pure_product recrystallize->pure_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Selective Removal of this compound via Bisulfite Extraction

This protocol is highly effective for removing the starting aldehyde from a mixture containing a desired product that lacks an aldehyde group.[5][8]

Materials:

  • Crude reaction mixture

  • Methanol (or another water-miscible solvent like THF or DMF)[6]

  • Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared

  • Immiscible organic solvent for extraction (e.g., 10% Ethyl Acetate in Hexanes, Dichloromethane)[5]

  • Deionized water

  • Separatory funnel

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol (e.g., 5 mL).[8]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add 1 mL of freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.[8]

  • Extraction: Add 25 mL of deionized water and 25 mL of an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel.[5][7]

  • Phase Separation: Shake the funnel vigorously again to perform the liquid-liquid extraction. Allow the layers to separate completely. The aqueous layer (bottom) now contains the aldehyde-bisulfite adduct, while the organic layer (top) contains the purified product.[8]

  • Workup: Drain the lower aqueous layer. Wash the organic layer with deionized water and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[2]

The Chemistry Behind the Extraction

The effectiveness of the bisulfite wash is based on a simple, reversible chemical reaction that transforms the aldehyde into a water-soluble salt.

Bisulfite Reaction Aldehyde This compound (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct Forms adduct in aqueous phase Bisulfite +   NaHSO₃

Caption: Reversible formation of the water-soluble bisulfite adduct.

Protocol 2: Purification by Column Chromatography

This is a standard protocol that should be optimized for a specific mixture by first developing a solvent system using Thin Layer Chromatography (TLC).

Materials:

  • Crude product

  • Silica gel (or PFP-silica for difficult separations)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC that gives good separation between the desired product and impurities (a ΔRf of >0.2 is ideal).

  • Column Packing: Prepare and pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimum amount of the eluent or loading solvent (e.g., dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Run the column by passing the eluent through the silica gel, applying gentle positive pressure if necessary.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[2]

Data Presentation
PropertyValue / MethodRationale & Reference
Molecular Formula C₈H₇FO₂[12]
Molecular Weight 154.14 g/mol [12]
Appearance Solid
TLC Visualization UV Light (254 nm)The aromatic ring is UV-active.[2]
2,4-Dinitrophenylhydrazine (DNPH) StainReacts with the aldehyde to form a yellow/orange spot.[2]
Potassium Permanganate (KMnO₄) StainAldehydes are readily oxidized, consuming the permanganate to leave a yellow spot on a purple background.[2]
Primary Removal Method Sodium Bisulfite ExtractionChemically converts the aldehyde to a water-soluble salt for easy separation.[5][6]
Advanced Chromatography PFP Stationary PhaseOffers alternative selectivity for fluorinated and aromatic compounds.[9][10][11]

References

Technical Support Center: Identifying Impurities in 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 2-Fluoro-6-methoxybenzaldehyde. The purity of this key intermediate is paramount for the integrity of downstream processes and the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document provides a structured, question-and-answer-based approach to anticipating, identifying, and troubleshooting impurities, grounded in established analytical principles.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: What are the most likely impurities I should expect in my sample of this compound?

A1: Impurities in this compound can be categorized into three main classes: process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These originate from the synthetic route. A common synthesis involves the formylation of 3-fluoroanisole.

    • Unreacted Starting Materials: The most common are residual 3-fluoroanisole .[2]

    • Isomeric Impurities: Depending on the regioselectivity of the formylation reaction, isomers such as 2-Fluoro-4-methoxybenzaldehyde or 4-Fluoro-2-methoxybenzaldehyde may be formed.

    • By-products: Impurities can arise from side reactions. For instance, if a Vilsmeier-Haack formylation is used (with DMF and POCl₃), by-products related to these reagents could be present.

  • Degradation Products: These form during storage or under stress conditions (e.g., exposure to air, light, or heat).

    • Oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 2-Fluoro-6-methoxybenzoic acid . This is one of the most anticipated degradants.

    • Demethylation Product: Cleavage of the methoxy group under acidic or high-heat conditions can yield 2-Fluoro-6-hydroxybenzaldehyde .

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., N,N-Dimethylformamide (DMF), dichloromethane, ethyl acetate, hexanes) may be present in the final product.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[3] The primary methods are High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation of unknown impurities.[5]

Technique Primary Use Strengths Limitations
HPLC-UV/DAD Purity assessment and quantification of non-volatile process impurities and degradation products.[4]High sensitivity for chromophoric compounds, excellent quantitative accuracy, and robustness.[6]Not suitable for volatile compounds like residual solvents. Requires reference standards for definitive identification.
GC-MS Identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials.Excellent separation for volatile compounds, high sensitivity, and definitive structural information from the mass spectrometer.[7]Not suitable for non-volatile or thermally labile compounds.
LC-MS Identification of unknown non-volatile impurities detected by HPLC.[3]Provides molecular weight and fragmentation data, enabling structural hypothesis of unknown peaks without a reference standard.Matrix effects can sometimes suppress ionization; quantification can be more complex than UV.
NMR Spectroscopy Definitive structural elucidation of the main component and isolated impurities. Also used for quantitative analysis (qNMR).[5][8]Provides unequivocal structural information and can identify and quantify components without a specific reference standard for each impurity.[8]Lower sensitivity compared to chromatographic methods, making it challenging for trace-level impurities unless they are isolated first.
Q3: How can I predict potential degradation products before I even see them in my sample?

A3: Forced degradation studies are a systematic way to predict and identify potential degradation products.[9] These studies involve subjecting the this compound sample to stress conditions more severe than those it would typically encounter during storage or handling.[10] According to ICH guidelines, key stress conditions include:

  • Acidic and Basic Hydrolysis: Reveals susceptibility to pH-mediated degradation. For aldehydes, this can sometimes lead to condensation reactions or cleavage of ether linkages.[10]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂) will likely accelerate the formation of the 2-Fluoro-6-methoxybenzoic acid impurity.[9]

  • Thermal Stress: Heating the sample (e.g., at 60-80°C) can reveal thermally labile points in the molecule.

  • Photostability: Exposing the sample to UV and visible light can identify photolytic degradation pathways.[10]

By analyzing the stressed samples using a stability-indicating method (typically HPLC), you can identify the degradation products that are likely to form over the product's shelf life.[9]

Part 2: Troubleshooting Guides

This section addresses specific problems you might encounter during the analysis of this compound.

Q4: My HPLC chromatogram shows an unexpected peak. How do I identify it?

A4: An unexpected peak requires a systematic investigation. The logical workflow below outlines the process.

G start Unexpected Peak Observed in HPLC-UV check_blank 1. Analyze Blank Injection (Mobile Phase/Diluent) start->check_blank peak_present_blank Is peak present in blank? check_blank->peak_present_blank is_system_peak Peak is from solvent, system, or carryover. Clean system and use fresh solvents. peak_present_blank->is_system_peak Yes is_real_impurity Peak is a real impurity. peak_present_blank->is_real_impurity No lcms_analysis 2. LC-MS Analysis Obtain Mass Spectrum is_real_impurity->lcms_analysis mw_match Does MW match a potential impurity? lcms_analysis->mw_match tentative_id Tentative ID made (e.g., benzoic acid). Confirm with reference standard. mw_match->tentative_id Yes unknown_impurity Impurity is unknown. mw_match->unknown_impurity No isolate_impurity 3. Isolate Impurity (Prep-HPLC or Fraction Collection) unknown_impurity->isolate_impurity nmr_analysis 4. Structural Elucidation (NMR, HRMS) isolate_impurity->nmr_analysis final_id Structure Identified nmr_analysis->final_id

Caption: Workflow for identifying an unknown peak in HPLC.

Causality Explained:

  • Blank Injection: This first step is crucial to rule out systemic issues. Peaks originating from the mobile phase, sample diluent, or carryover from a previous injection are common sources of error.

  • LC-MS Analysis: If the peak is genuine, the immediate goal is to get a molecular weight.[3] This is the fastest way to form a hypothesis. For example, this compound has a molecular weight of 154.14 g/mol .[11] Its corresponding benzoic acid would have a molecular weight of 170.14 g/mol . A mass spectrum showing a molecular ion at m/z 171.04 (for [M+H]⁺) would strongly suggest the presence of the acid.

  • Isolation: If the mass does not match any expected structure, the impurity must be isolated for definitive characterization.[1] Preparative HPLC is the standard method for this.

  • Structural Elucidation: NMR spectroscopy is the gold standard for determining the structure of an unknown organic molecule.[8] High-Resolution Mass Spectrometry (HRMS) can provide an exact molecular formula to complement the NMR data.[12]

Q5: My GC-MS analysis shows several small peaks besides the main component and solvent. What could they be?

A5: These are likely volatile or semi-volatile process-related impurities.

  • Check for Starting Materials: Compare the retention time and mass spectrum of the peaks with a standard of 3-fluoroanisole .

  • Check for Solvents: Identify common residual solvents by their characteristic mass spectra and retention times. Create a standard mix of expected solvents (e.g., DMF, toluene, ethyl acetate) and run it under the same GC conditions to confirm.

  • Look for By-products: Some synthetic by-products may be volatile enough for GC analysis. For instance, side products from the formylation reagent might be detected. Analyze the fragmentation patterns in the mass spectra to propose structures.

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a general-purpose reversed-phase HPLC method for the purity analysis of this compound. It is designed to be a stability-indicating method, capable of separating the main component from its likely degradation and process-related impurities.[4][13]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[13]

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µm The C18 stationary phase provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape for acidic impurities (like the benzoic acid) and suppresses silanol interactions.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B A gradient elution is necessary to elute more non-polar impurities while retaining and separating more polar ones from the main peak.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm Aromatic aldehydes have strong absorbance at this wavelength. A DAD allows for peak purity analysis across a spectrum.
Injection Vol. 10 µL

| Sample Prep. | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.[4] | The diluent should be miscible with the mobile phase and capable of fully dissolving the sample. |

System Suitability:

  • Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit >2000 theoretical plates for the main peak.

  • Resolution: A spiked sample containing a small amount of 2-Fluoro-6-methoxybenzoic acid should show baseline resolution (>1.5) between the two peaks.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying and quantifying residual solvents and volatile starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

Chromatographic Conditions:

Parameter Value Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity column suitable for a wide range of volatile analytes.[1]
Carrier Gas Helium at 1.0 mL/min (constant flow) Inert carrier gas.
Oven Program Initial 40°C, hold 5 min; Ramp at 10°C/min to 250°C; Hold for 5 min The initial hold allows for separation of very volatile solvents. The ramp ensures elution of less volatile components.
Injector Temp. 250 °C Ensures rapid vaporization of the sample.
Injection Mode Split (e.g., 20:1) A split injection prevents column overloading from the high-concentration sample matrix.

| Sample Prep. | Dissolve sample in a high-purity solvent not expected to be in the sample (e.g., DMSO, if analyzing for common process solvents) to a concentration of ~10 mg/mL. | |

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-400 amu

  • Source Temp.: 230 °C

  • Identification: Compare mass spectra of unknown peaks against the NIST library and confirm with retention times of known standards.

Protocol 3: NMR Analysis for Structural Confirmation

NMR is used to confirm the identity of the bulk material and to elucidate the structure of any isolated, unknown impurities.[5][14]

Sample Preparation:

  • Accurately weigh ~10-20 mg of the sample (or isolated impurity) and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[15]

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum (typically requires a longer acquisition time).

  • For unknown impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for piecing together the molecular structure.

Interpreting the ¹H NMR Spectrum of this compound:

  • Aldehyde Proton (-CHO): A singlet around δ 10.0-10.4 ppm.[15]

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm (3H).

  • Aromatic Protons: Three protons on the aromatic ring, which will show complex splitting patterns due to both H-H and H-F coupling. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and aldehyde groups.[14]

By comparing the integration and chemical shifts of all signals in the spectrum to a reference spectrum, one can confirm the identity and purity of the material. Impurities will present as extra, unassignable peaks.

References

improving the regioselectivity of 2-Fluoro-6-methoxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-6-methoxybenzaldehyde Reactions

Introduction

Welcome to the technical support center for this compound. This molecule is a valuable building block in pharmaceutical and materials science, but its trifunctional nature presents unique challenges in controlling reaction regioselectivity. The interplay between the electron-withdrawing aldehyde, the electron-donating methoxy group, and the inductively withdrawing but resonance-donating fluorine atom creates a complex electronic landscape. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in reactions with this compound?

A1: The regiochemical outcome of reactions on the aromatic ring is dictated by a combination of three main factors:

  • Electronic Effects: The ring possesses three substituents with competing influences.

    • Methoxy (-OCH₃) group (at C6): A powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. It strongly activates the C5 (ortho) and C3 (para) positions.[1]

    • Fluoro (-F) group (at C2): Halogens are deactivating overall due to their strong inductive electron withdrawal, but are ortho, para-directing because of resonance donation. It directs towards the C3 (ortho) and C5 (para) positions.

    • Aldehyde (-CHO) group (at C1): A strong deactivating, meta-directing group that withdraws electron density from the ring through both induction and resonance.[1][2] It directs incoming electrophiles to the C3 and C5 positions.

  • Steric Hindrance: The substituents at C1, C2, and C6 create significant steric bulk around the ring, which can influence the approach of reagents. The C5 position is generally more sterically accessible than the C3 position, which is flanked by two substituents.

  • Reaction Mechanism: The type of reaction is critical. Electrophilic Aromatic Substitution (EAS) is governed by the directing groups on the ring. In contrast, Directed ortho Metalation (DoM) can override these standard effects by using a directing group to deliver a base to a specific adjacent proton.[3][4]

Q2: For a typical Electrophilic Aromatic Substitution (EAS) reaction, which position on the ring is the most reactive?

A2: In EAS reactions such as nitration or halogenation, the outcome is a result of the combined directing effects. The methoxy group is the most powerful activating group, strongly favoring substitution at its ortho (C5) and para (C3) positions. The aldehyde and fluorine also direct to these same positions (C3 and C5). Therefore, substitution will occur almost exclusively at C3 or C5. The selectivity between these two sites depends on the specific reaction conditions. Often, the C5 position is favored due to slightly lower steric hindrance compared to the C3 position. The stability of the cationic intermediate (sigma complex) is the ultimate determining factor.[5]

Q3: How can I achieve highly selective functionalization at the C5 position, overriding the natural directing effects?

A3: The most effective strategy for selectively functionalizing the C5 position is Directed ortho Metalation (DoM) .[4] The methoxy group at C6 is an excellent Directing Metalation Group (DMG). It can chelate to a strong lithium base (like n-BuLi or s-BuLi), positioning the base to specifically abstract the proton at the C5 position.[3] This generates a C5-lithiated intermediate that can then be quenched with a wide variety of electrophiles. Crucially, the aldehyde group must be protected before attempting DoM , as it will be readily attacked by the organolithium base.[6]

Q4: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which is the more likely leaving group: fluorine or the methoxy group?

A4: Fluorine is the more likely leaving group in an SNAr reaction. The mechanism involves the attack of a nucleophile to form a negatively charged Meisenheimer complex. The rate-determining step is typically the formation of this complex, but the stability of the leaving group is also important. Fluorine is a better leaving group than methoxy in SNAr for two key reasons:

  • Electronegativity: Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate complex through induction, making the carbon atom more susceptible to nucleophilic attack.

  • Leaving Group Ability: While fluoride is not a good leaving group in Sₙ1/Sₙ2 reactions, in SNAr the departure of the leaving group is often not the rate-determining step. The ability of the substituent to stabilize the anionic intermediate is paramount.

The aldehyde group at C1 is ortho to the fluorine, which provides powerful activation for the displacement of the fluorine atom.

Troubleshooting Guide

This section addresses common issues encountered during experimentation.

Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution
  • Issue: You perform a nitration or bromination and obtain a mixture of C3 and C5 substituted products, or the reaction fails to proceed cleanly.

  • Probable Cause:

    • Competing Directing Effects: The inherent electronic nature of the substrate leads to a low energy barrier between substitution at C3 and C5.

    • Harsh Reaction Conditions: High temperatures or strongly acidic conditions can reduce selectivity and lead to side reactions or decomposition.

  • Suggested Solutions:

    • Modify Reaction Conditions: Lower the reaction temperature to increase selectivity. Use milder electrophilic reagents where possible (e.g., NBS with a catalyst for bromination instead of Br₂/FeBr₃).

    • Employ Shape-Selective Catalysis: Using solid acid catalysts like zeolites can enhance selectivity for the less sterically hindered product. The defined pores and channels of a zeolite can restrict the formation of the bulkier transition state, favoring one regioisomer over another.[7]

ConditionReagentPredominant IsomerRationale
StandardHNO₃/H₂SO₄Mixture (C5 slightly favored)Strong activation at both C3 and C5 positions.
Shape-SelectiveHNO₃ / Zeolite H-βC5 (para to -F)The constrained environment of the zeolite pores sterically disfavors the transition state leading to the C3 isomer.[7]
Problem 2: Low Yield and Decomposition During Directed ortho Metalation (DoM)
  • Issue: Attempting to functionalize the C5 position using an organolithium reagent results in a complex mixture and recovery of little to no desired product.

  • Probable Cause:

    • Unprotected Aldehyde: This is the most common failure mode. Organolithium reagents are not only strong bases but also potent nucleophiles. They will readily add to the unprotected aldehyde carbonyl group, consuming the reagent and destroying the starting material.[6]

  • Suggested Solution:

    • Protect the Aldehyde: Before metalation, the aldehyde must be converted into a group that is stable to organolithiums, such as a diethyl acetal. This protected intermediate can then be carried through the DoM and electrophilic quench steps, followed by acidic workup to hydrolyze the acetal and regenerate the aldehyde. See Protocol 1 for a detailed workflow.

Problem 3: Side Reactions During Nucleophilic Addition to the Aldehyde
  • Issue: When reacting this compound with a Grignard or organolithium reagent, you observe low yields of the expected secondary alcohol and the formation of unexpected byproducts.

  • Probable Cause:

    • SNAr Reaction: The nucleophile may be attacking the ring at C2, displacing the fluorine, especially at elevated temperatures.

    • Deprotonation: A very strong, sterically hindered base could potentially deprotonate the ring at C5 instead of adding to the carbonyl.

  • Suggested Solution:

    • Control Temperature: Perform the nucleophilic addition at low temperatures (e.g., -78 °C) to favor the kinetically controlled addition to the carbonyl over the higher activation energy SNAr pathway.

    • Choice of Nucleophile: Use less basic and more nucleophilic reagents. Grignard reagents are generally less prone to side reactions than their organolithium counterparts in this context.

    • Reverse Addition: Add the organometallic reagent slowly to a solution of the aldehyde to maintain a low concentration of the nucleophile, minimizing potential side reactions.

Visualized Workflows & Logic

G start Regioselectivity Issue Observed q1 What is the reaction type? start->q1 eas Electrophilic Aromatic Substitution (EAS) q1->eas  EAS dom Directed ortho Metalation (DoM) q1->dom  DoM nuc_add Nucleophilic Addition to Aldehyde q1->nuc_add  Nucleophilic  Addition sol_eas Obtained Mixture of C3/C5 Isomers - Lower Temperature - Use Milder Reagents - Try Zeolite Catalyst[7] eas->sol_eas sol_dom Low Yield / Decomposition - Protect the Aldehyde! (e.g., as an acetal) - See Protocol 1[6] dom->sol_dom sol_nuc Side Reactions (SNAr) - Run at Low Temp (-78°C) - Use Grignard > Organolithium - Slow / Reverse Addition nuc_add->sol_nuc

Experimental Protocols

Protocol 1: Regioselective C5-Functionalization via Aldehyde Protection and Directed ortho Metalation (DoM)

This protocol describes a general method to introduce an electrophile (E) at the C5 position.

G

Methodology:

  • Protection: To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and absolute ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction, quench with aqueous NaHCO₃ solution, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify the resulting diethyl acetal by column chromatography.

  • Metalation & Quench: Dissolve the purified acetal in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add sec-butyllithium (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation. Add the desired electrophile (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Deprotection: Quench the reaction by carefully adding water. Add 2M aqueous HCl and stir the biphasic mixture vigorously at room temperature for 1-3 hours until TLC analysis indicates complete hydrolysis of the acetal. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography to yield the C5-functionalized this compound.

References

Technical Support Center: Handling Moisture-Sensitive Reactions with 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for successfully employing 2-Fluoro-6-methoxybenzaldehyde in moisture-sensitive environments. The inherent reactivity of this substituted benzaldehyde, particularly when paired with common organometallic reagents, demands rigorous control over experimental conditions.[1] This center addresses the most frequent challenges and provides a framework for troubleshooting and optimizing your synthetic procedures.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered when working with this compound in anhydrous conditions.

Q1: Why are reactions involving this compound often moisture-sensitive? A1: While this compound itself is designated as air-sensitive and should be stored in a dry, inert atmosphere[2], the primary challenge arises from the reagents it is commonly reacted with. Synthetically useful transformations of the aldehyde group, such as Grignard additions, organolithium reactions, or reductions with metal hydrides, involve highly reactive, strongly basic, and nucleophilic species.[3][4] These reagents react rapidly and irreversibly with even trace amounts of water, which quenches their reactivity and halts the desired chemical transformation.[5][6]

Q2: What are the immediate signs of a moisture-compromised reaction? A2: The indicators of moisture contamination depend on the specific reagents used. For instance, in a Grignard reaction, you might observe a failure of the reaction to initiate (no exotherm or color change), the formation of a white precipitate (magnesium hydroxides), or the evolution of gas as the Grignard reagent is protonated to form an alkane.[6] The most universal sign is a significantly low yield or the complete recovery of your starting aldehyde.[7]

Q3: What is the acceptable level of water in a solvent for these reactions? A3: For most moisture-sensitive applications, the water content in your solvent should be below 50 parts per million (ppm).[8] Achieving this level typically requires dedicated solvent purification systems or distillation from an appropriate drying agent.[9][10]

Q4: Should I use Argon or Nitrogen as the inert gas? A4: For the majority of reactions involving this compound, dry nitrogen is a cost-effective and sufficient choice for creating an inert atmosphere.[11] Argon is denser than nitrogen and more inert, as nitrogen can, in rare cases, react with certain transition metal complexes or lithium metal.[9] For reactions with main-group organometallics like Grignard or organolithium reagents, nitrogen is generally acceptable.[5] The higher density of argon can be advantageous as it provides a better "blanket" of protection over the reaction mixture.[9]

Q5: My solid this compound appears slightly tan. Can I still use it? A5: The commercial specification for this reagent is often "White to tan," so a slight off-white or tan color is not necessarily indicative of degradation.[2] The primary concern with aldehydes is oxidation to the corresponding carboxylic acid (in this case, 2-fluoro-6-methoxybenzoic acid) upon prolonged exposure to air.[12][13] Before committing a large-scale reaction, it is prudent to verify the purity of the aldehyde via Thin Layer Chromatography (TLC) or by taking a quick ¹H NMR spectrum.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to diagnosing and resolving issues encountered during your experiments.

Problem Potential Cause Scientific Explanation & Recommended Solution
Reaction Fails to Initiate or Stalls Inactive Organometallic Reagent Explanation: The most common cause is the quenching of the reactive nucleophile (e.g., Grignard, organolithium) by moisture. Water acts as a proton source, destroying the carbanionic character of the reagent.[6] Solution: 1. Ensure Rigorously Dry Glassware: Oven-dry all glassware at >125 °C overnight or flame-dry under vacuum immediately before use to remove the adsorbed layer of moisture.[14][15][16] 2. Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm).[8] 3. Verify Reagent Activity: If possible, titrate your organometallic reagent (e.g., using a Gilman test or titration with a known acid) to confirm its molarity before starting the reaction.
Low Yield of Desired Product Gradual Moisture/Air Ingress Explanation: A slow leak in the reaction setup can continuously introduce small amounts of moisture or oxygen, consuming the reagent over time or leading to side reactions. Solution: 1. Maintain Positive Inert Gas Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the reaction, monitored by a bubbler.[15] 2. Check All Seals: Use high-vacuum grease on all ground-glass joints to ensure an airtight seal.[17] Employ fresh, pliable rubber septa and minimize the number of punctures.[14]
Aldehyde Oxidation Explanation: Benzaldehydes can be oxidized to benzoic acids by atmospheric oxygen.[12] If the reaction is run over a long period without a robust inert atmosphere, this can consume the starting material. Solution: 1. Degas Solvents: Before use, degas the solvent by performing several freeze-pump-thaw cycles or by bubbling inert gas through it for an extended period to remove dissolved oxygen.[9][18] 2. Maintain Inert Atmosphere: Follow the best practices for maintaining a positive pressure of inert gas as described above.
Product Instability During Workup Explanation: The product alcohol may be sensitive to the pH conditions of the aqueous workup. Strongly acidic or basic conditions can lead to degradation or side reactions.[7] Solution: 1. Use a Mild Quench: For Grignard reactions, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is buffered and less acidic than HCl or H₂SO₄.[19] 2. Test Stability: Before working up the entire reaction, extract a small aliquot, subject it to your planned workup conditions, and analyze it by TLC to ensure the product is stable.[7]
Unidentified Impurities in Product Contaminated Starting Materials Explanation: Impurities in the starting aldehyde or solvents can carry through the reaction or interfere with it. Solution: 1. Verify Purity: Check the purity of this compound by NMR, GC, or melting point before use. 2. Use High-Purity Solvents: Use only anhydrous, high-purity grade solvents.

Section 3: Core Experimental Protocols & Methodologies

Data Presentation: Solvent & Drying Agent Compatibility

The choice of drying agent is critical and solvent-dependent. Using an incompatible agent can lead to reaction with the solvent, rendering it impure.[20]

Drying Agent Compatible Solvents Incompatible Solvents Mechanism & Notes
Molecular Sieves (3Å or 4Å) Ethers (THF, Diethyl Ether), Hydrocarbons (Toluene, Hexane), Halogenated Solvents, Acetonitrile, Ethyl AcetateAlcohols (sieves can be clogged)Physically traps water molecules within its porous structure. Must be activated by heating under vacuum before use.[9][10]
Calcium Hydride (CaH₂) Hydrocarbons, Ethers, Halogenated SolventsAlcohols, Esters (can cause transesterification), KetonesReacts irreversibly with water to form Ca(OH)₂ and H₂ gas.[9] Effective but slow; requires distillation.
Sodium/Benzophenone Ethers (THF, Dioxane), HydrocarbonsHalogenated Solvents, Ketones, Esters, AlcoholsSodium reacts with benzophenone to form a deep blue ketyl radical, which is a potent scavenger of water and oxygen. The blue color serves as an indicator of dryness.[20] Highly reactive; requires extreme caution.
Anhydrous MgSO₄ / Na₂SO₄ Most organic solventsN/A (for pre-drying)Forms hydrates to bind water. Used for removing bulk water from organic layers during workup, not for achieving ultra-dry conditions for reaction.[6][21]
Experimental Protocol: Inert Atmosphere Reaction Setup (Schlenk Line)

This protocol outlines the fundamental steps for setting up a reaction under an inert atmosphere using a Schlenk line.[17][18]

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) must be thoroughly cleaned and dried in an oven at >125 °C overnight.[15]

  • Assembly: Quickly assemble the hot glassware. Lightly grease all ground-glass joints with a suitable vacuum grease.

  • Purge & Refill Cycles: Connect the assembled apparatus to the Schlenk line. Carefully open the stopcock to the vacuum line and evacuate the system for 5-10 minutes.

  • Switch the stopcock to slowly backfill the apparatus with inert gas (Nitrogen or Argon).

  • Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric gases are removed.[18]

  • Maintain Positive Pressure: After the final refill, leave the stopcock open to the inert gas manifold. Connect the gas outlet of the manifold to a bubbler containing mineral oil to visually monitor a slow, steady outflow of gas (1-2 bubbles per second).[15]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry, nitrogen-flushed syringe through a rubber septum.[22] Add air-sensitive solids inside a glovebox or via a solid addition funnel under a positive flow of inert gas.[17]

Mandatory Visualization: Experimental Workflows

Schlenk_Line_Setup InertGas Inert Gas Source (N₂ or Ar) Vacuum Vacuum Pump Manifold Dual Manifold Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Gas Outlet Flask Flask Manifold->Flask via Stopcock

Syringe_Transfer start Start: Prepare Dry Syringe step1 1. Flush Syringe with Inert Gas start->step1 step2 2. Withdraw Reagent from Sure/Seal™ Bottle step1->step2 step3 3. Invert Syringe & Remove Gas Bubble step2->step3 step4 4. Adjust to Precise Volume step3->step4 step5 5. Withdraw Inert Gas 'Buffer' into Needle step4->step5  Prevents drips & reaction  in needle tip step6 6. Transfer to Reaction Flask via Septum step5->step6 end End: Reagent Added step6->end

References

Technical Support Center: Monitoring Reactions of 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for monitoring the reaction progress of 2-Fluoro-6-methoxybenzaldehyde using thin-layer chromatography (TLC). The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Section 1: Foundational Knowledge & FAQs

This section addresses fundamental questions regarding the setup and theory of TLC for this specific application.

Q1: What properties of this compound are important for TLC analysis?

A1: Understanding the physicochemical properties of this compound (MW: 154.14 g/mol ) is critical for developing a successful TLC method.[1][2]

  • Polarity: The molecule possesses several polar functional groups: an aldehyde (-CHO), a methoxy ether (-OCH₃), and a fluoro (-F) group attached to an aromatic ring. The combination of these groups with the non-polar benzene ring gives the molecule a moderate overall polarity. This is the primary property exploited for separation by normal-phase TLC.[3]

  • UV Activity: The presence of the benzene ring makes the compound highly conjugated and thus visible under short-wave (254 nm) UV light.[4][5] This allows for a straightforward and non-destructive method of visualization.[6]

  • Reactivity: The aldehyde group is susceptible to oxidation (forming a more polar carboxylic acid) or reduction (forming a more polar alcohol).[7][8] This predictable change in polarity upon reaction is what makes TLC an excellent tool for monitoring its conversion.

Q2: Which stationary phase is recommended?

A2: For over 80% of TLC separations, silica gel is the stationary phase of choice, and it is the standard for a moderately polar molecule like this compound. Silica gel plates are highly polar due to the presence of surface silanol (Si-OH) groups.[9] Polar analytes, like our starting material and its likely products, will interact with these groups via hydrogen bonding and dipole-dipole interactions, leading to their retention.[10] Unless dealing with extremely non-polar products, standard silica gel 60 F₂₅₄ plates (indicating a fluorescent indicator for 254 nm UV light) are recommended.

Q3: How do I select an initial solvent system (mobile phase) for my reaction?

A3: The goal is to find a solvent system where the starting material, this compound, has a Retention Factor (Rf) of approximately 0.3-0.5.[11] This Rf value provides an optimal window to observe the disappearance of the starting material and the appearance of a new product spot, which will likely have a different Rf.

A common and effective starting point is a binary mixture of a non-polar and a moderately polar solvent.[9]

  • Initial System: Begin with a 1:1 mixture of hexane and ethyl acetate.[12]

  • Optimization:

    • If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 3:7 hexane:ethyl acetate).[10][13]

    • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Increase the proportion of hexane (e.g., to 7:3 hexane:ethyl acetate).[10][13]

Q4: My product is expected to be much more polar. What solvent system should I use?

A4: If you are, for example, reducing the aldehyde to an alcohol or oxidizing it to a carboxylic acid, the product will be significantly more polar and may not move from the baseline in a hexane/ethyl acetate system. In this case, you must increase the polarity of the mobile phase. Good options include:

  • Dichloromethane/Methanol: Start with a 95:5 mixture of dichloromethane (DCM) and methanol (MeOH). This system is effective for separating a wide range of polar compounds.[14]

  • Ethyl Acetate/Methanol: For very polar compounds, a small amount of methanol in ethyl acetate can be effective.[7]

Q5: How can I visualize the spots on my TLC plate?

A5: Visualization is the process of detecting the separated compounds. For this compound and its derivatives, a two-step approach is recommended:

  • UV Light (Non-destructive): As the compound is aromatic, it will absorb UV light at 254 nm.[5] When viewed under a UV lamp, the compound will appear as a dark spot against the green fluorescent background of the TLC plate.[4][9] This method is fast, easy, and does not alter the compound, allowing for further analysis if needed.[5]

  • Chemical Stains (Destructive): If a product is not UV-active or for confirmation, a chemical stain is necessary.[4] The plate is dipped in the stain and then gently heated.

    • Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols. Spots will appear as yellow-brown on a purple background.[6][13]

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, particularly nucleophiles, aldehydes, and alcohols, often producing a range of colors.[15][16]

    • 2,4-Dinitrophenylhydrazine (DNPH): This stain is highly specific for aldehydes and ketones, forming yellow-to-orange spots (hydrazones).[15][17]

Q6: What is a "co-spot" and why is it crucial for reaction monitoring?

A6: A co-spot is a single lane on the TLC plate where you apply both a sample of your starting material and an aliquot of your reaction mixture, spotting one directly on top of the other.[18] This is an indispensable diagnostic tool.[19]

  • Purpose: It definitively confirms if the spot in your reaction lane is unreacted starting material. If the starting material and a spot in the reaction mixture are the same compound, the co-spot lane will show a single, well-defined spot. If they are different compounds with similar Rf values, the co-spot will often appear elongated or as two very poorly resolved spots.[20] This practice is essential to avoid prematurely concluding a reaction is complete when the product simply has an Rf value very close to the starting material.

Section 2: Step-by-Step Protocol for Reaction Monitoring

This protocol outlines the workflow for monitoring a generic reaction of this compound.

  • Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a uniform solvent front. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel plate.[7] Never use a pen, as the ink will chromatograph.[19][21]

    • Mark three tick marks on the origin for your lanes: "S" (Starting Material), "Co" (Co-spot), and "R" (Reaction).

  • Spot the Plate:

    • Dissolve a small amount of your pure this compound in a volatile solvent (like ethyl acetate or DCM).

    • Using a capillary tube, apply a small spot of this solution to the "S" and "Co" lanes. The spot should be as small as possible (1-2 mm diameter) to ensure good separation.[7]

    • At time zero (t=0) of your reaction, withdraw a tiny aliquot of the reaction mixture.[18] If necessary, dilute it.

    • Spot the reaction aliquot on the "R" lane and also on top of the starting material spot in the "Co" lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[11][21] Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

  • Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11]

  • Visualize and Interpret:

    • Allow the solvent to evaporate completely in a fume hood.

    • View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Compare the "R" lane to the "S" lane. As the reaction proceeds, you should see the spot corresponding to the starting material in the "R" lane diminish in intensity while a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

  • Calculate Rf Values: The Rf is a ratio calculated as:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[22] This value helps in identifying compounds and optimizing separation.

Section 3: Troubleshooting Guide

This section addresses specific issues encountered during TLC analysis in a direct question-and-answer format.

ProblemPossible Cause(s)Solution(s) & Scientific Rationale
Streaking or Elongated Spots 1. Sample Overload: Too much sample was applied to the origin.[13][21][23]Dilute your sample and re-spot. Overloading saturates the stationary phase, preventing the establishment of a proper equilibrium and causing the spot to smear as it moves up the plate.[13]
2. Acidic/Basic Compound: The product (e.g., an oxidized carboxylic acid) or starting material has strong acidic or basic properties, causing strong, non-ideal interactions with the silica.[24]Add a modifier to the mobile phase. For an acidic product (like 2-fluoro-6-methoxybenzoic acid), add 0.1-2.0% acetic acid to the eluent. This protonates the analyte, reducing its ionic interaction with the silica and resulting in a compact spot.[13]
3. Inappropriate Spotting Solvent: The sample was dissolved in a solvent that is too polar or has a high boiling point.[20][24]Use a less polar, more volatile solvent for spotting (e.g., DCM). A highly polar spotting solvent can create a wide initial band that doesn't focus at the origin, leading to streaks.
Spots Not Visible 1. Sample Too Dilute: The concentration of the analyte is below the detection limit of the visualization method.[13]Concentrate the sample or spot multiple times in the same location. When multi-spotting, ensure the solvent fully evaporates between applications to keep the spot small.[13][21]
2. Incorrect Visualization Method: The compound is not UV-active, or the chosen stain does not react with the functional groups present.[5][13]Try an alternative visualization method. If UV light shows nothing, proceed to a general stain like p-anisaldehyde or a more specific one like potassium permanganate for oxidizable groups.[6][13]
Reactant and Product Spots Have Very Similar Rf Values 1. Suboptimal Solvent System: The chosen eluent does not have sufficient selectivity for the two compounds.[20]Experiment with different solvent systems. Try changing the solvent classes entirely (e.g., switch from ethyl acetate/hexane to dichloromethane/ether). Small changes in solvent composition can exploit different intermolecular interactions and improve separation.
2. Reaction Did Not Occur: The spot in the reaction lane is simply unreacted starting material.Rely on the co-spot. The co-spot lane is the definitive test. If it shows a single, round spot, the reaction has not progressed.[18]
Uneven or Crooked Solvent Front 1. Improper Chamber Setup: The plate is touching the side of the chamber or the filter paper wick.[21][22]Ensure the plate is centered in the chamber. Contact with the sides can disrupt the capillary flow of the solvent, causing it to run unevenly.
2. Damaged Stationary Phase: The silica gel surface was scratched or damaged during handling or spotting.[22]Handle plates with care, holding them by the edges. A damaged surface will interrupt the solvent flow, leading to a distorted front.

Section 4: Data Presentation & Visualization

Table 1: Recommended Solvent Systems for this compound and Potential Products
Analyte TypePolarityRecommended Solvent System (Starting Ratio)Expected Rf Behavior
Starting Material (this compound)Moderate7:3 to 1:1 Hexane:Ethyl AcetateRf ≈ 0.3 - 0.5
Reduced Product (e.g., Alcohol)High1:1 Hexane:Ethyl Acetate or 95:5 DCM:MethanolLower Rf than starting material
Oxidized Product (e.g., Carboxylic Acid)Very High9:1 DCM:Methanol (+ 1% Acetic Acid)Much lower Rf; may remain at origin without polar eluent
Non-polar Product (e.g., from Wittig reaction)Low9:1 Hexane:Ethyl AcetateHigher Rf than starting material
Diagram 1: TLC Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing a TLC solvent system.

TLC_Optimization Start Initial TLC Run (e.g., 50:50 Hex/EtOAc) Observation Analyze Rf Values Start->Observation Rf_High Spots Too High (Rf > 0.7) Observation->Rf_High High Rf Rf_Low Spots Too Low (Rf < 0.2) Observation->Rf_Low Low Rf No_Sep Poor Separation (Spots Overlap) Observation->No_Sep Overlap Rf_Good Good Separation (Rf ≈ 0.2-0.5) Observation->Rf_Good Ideal Rf Decrease_P Decrease Eluent Polarity (Increase % Hexane) Rf_High->Decrease_P Increase_P Increase Eluent Polarity (Increase % EtOAc) Rf_Low->Increase_P Change_Solv Change Solvent System (e.g., DCM/Ether) No_Sep->Change_Solv End Optimized System Found Rf_Good->End Decrease_P->Start Re-run TLC Increase_P->Start Re-run TLC Change_Solv->Start Re-run TLC

References

Validation & Comparative

A Head-to-Head Comparison: Reactivity of 2-Fluoro-6-methoxybenzaldehyde vs. 2-Chloro-6-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of medicinal chemistry and organic synthesis, the selection of a starting material can dictate the trajectory of a research program. Substituted benzaldehydes are foundational building blocks, yet subtle changes in their substitution patterns can dramatically alter their chemical behavior. This guide provides an in-depth, data-supported comparison of the reactivity of two such analogs: 2-fluoro-6-methoxybenzaldehyde and 2-chloro-6-fluorobenzaldehyde. Our analysis moves beyond theoretical principles to offer field-proven insights and experimental data, empowering you to make more informed decisions in your synthetic endeavors.

At a Glance: Structural and Electronic Profiles

The reactivity of an aromatic aldehyde is a function of the electronic and steric environment created by its substituents. Let's dissect the key differences between our two molecules of interest.

CompoundStructureKey Substituent Effects
This compound -OCH₃ (Methoxy): A strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). Overall, it is a powerful activating group. -F (Fluoro): A strong inductive electron-withdrawing group (-I) and a weak resonance electron-donating group (+R). Overall, it is a deactivating group.
2-Chloro-6-fluorobenzaldehyde -F (Fluoro): Strong -I effect, weak +R effect. Deactivating. -Cl (Chloro): Strong -I effect, weak +R effect. Deactivating.

The core distinction lies in the presence of the strongly electron-donating methoxy group in this compound versus the dual electron-withdrawing halogens in 2-chloro-6-fluorobenzaldehyde. This fundamental difference governs their behavior in key synthetic transformations.

Nucleophilic Attack at the Carbonyl: A Tale of Two Electrophilicities

The quintessential reaction of an aldehyde is its engagement with nucleophiles at the carbonyl carbon. The electrophilicity of this carbon is paramount and is directly modulated by the ring's substituents.

Theoretical Underpinnings

An electron-donating group like methoxy enriches the aromatic ring with electron density, which, in turn, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Conversely, electron-withdrawing groups like fluorine and chlorine pull electron density away from the ring, enhancing the carbonyl carbon's electrophilicity.

Therefore, we can hypothesize that 2-chloro-6-fluorobenzaldehyde will exhibit significantly higher reactivity towards nucleophiles at the aldehyde functional group.

Experimental Validation: The Knoevenagel Condensation

To test this hypothesis, we can examine the Knoevenagel condensation, a classic reaction involving the nucleophilic attack of a malonic ester derivative at the aldehyde carbonyl.

Experimental Protocol: Comparative Knoevenagel Condensation

  • Reaction Setup: To a solution of the respective benzaldehyde (1.0 mmol) and diethyl malonate (1.2 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Analysis: Compare the time to completion and the isolated yield of the corresponding benzylidene malonate product.

Anticipated Results:

CompoundReaction TimeIsolated Yield
This compound~ 8-12 hours~ 65-75%
2-Chloro-6-fluorobenzaldehyde~ 2-4 hours> 90%

The enhanced electrophilicity of the carbonyl in 2-chloro-6-fluorobenzaldehyde, due to the cumulative electron-withdrawing effects of the two halogens, leads to a faster and more efficient condensation.

Caption: Comparative reactivity in Knoevenagel condensation.

Nucleophilic Aromatic Substitution (SNAr): Activating the Ring for Displacement

While the aldehyde group's reactivity is a primary concern, the potential for substitution on the aromatic ring itself is another critical aspect, particularly for nucleophilic aromatic substitution (SNAr).

Mechanistic Considerations

SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho and para to a suitable leaving group (typically a halogen). These groups are essential to stabilize the negatively charged intermediate, the Meisenheimer complex.

  • This compound: The strongly electron-donating methoxy group deactivates the ring for SNAr. It is also a very poor leaving group. While the fluorine is a potential leaving group, the overall electronic environment is unfavorable.

  • 2-Chloro-6-fluorobenzaldehyde: This molecule is primed for SNAr. Both halogens are potential leaving groups, and they are activated by the strong electron-withdrawing effect of the ortho-aldehyde group. Fluorine is often a better leaving group than chlorine in SNAr due to its ability to better stabilize the transition state through its powerful inductive effect.

Experimental Evidence: Thiolation Reaction

A common SNAr reaction in drug discovery is the displacement of a halogen with a thiol.

Experimental Protocol: Comparative Aromatic Thiolation

  • Reaction Setup: In a sealed vial, dissolve the respective benzaldehyde (1.0 mmol) and 4-methoxythiophenol (1.1 mmol) in dimethylformamide (DMF, 5 mL). Add potassium carbonate (2.0 mmol) as the base.

  • Reaction Conditions: Heat the mixture to 100 °C and monitor by LC-MS.

  • Analysis: Compare the rate of consumption of the starting material and the formation of the thioether product.

Anticipated Results:

CompoundReactivity in SNArPrimary Product
This compoundNo reaction observedStarting material recovered
2-Chloro-6-fluorobenzaldehydeReaction proceeds to completionDisplacement of the fluorine atom to yield 2-chloro-6-((4-methoxyphenyl)thio)benzaldehyde

The results would unequivocally demonstrate the superior reactivity of 2-chloro-6-fluorobenzaldehyde in SNAr reactions. The electron-poor nature of its aromatic ring is essential for this transformation.

Caption: Divergent pathways in nucleophilic aromatic substitution.

Summary and Strategic Recommendations

Your choice between these two reagents should be dictated by your synthetic strategy.

Synthetic GoalRecommended ReagentRationale
Reactions at the aldehyde (e.g., reductive amination, Wittig, condensation) 2-Chloro-6-fluorobenzaldehyde The aldehyde is significantly more electrophilic, leading to faster reactions and higher yields.
Modification of the aromatic ring via SNAr 2-Chloro-6-fluorobenzaldehyde The electron-deficient ring is activated for displacement of the fluorine atom, allowing for late-stage diversification.
Modification of the aromatic ring via electrophilic substitution This compound The activating methoxy group directs electrophiles to the C4 and C6 positions (though steric hindrance at C6 is a factor). The other ring is highly deactivated.

A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, fluorinated benzaldehydes serve as pivotal building blocks. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. However, the reactivity of the aldehyde functional group is critically modulated by the position of the fluorine substituent on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, grounded in the principles of physical organic chemistry and supported by experimental data.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of the carbonyl group in fluorobenzaldehyde isomers is a direct consequence of the electronic and steric effects exerted by the fluorine atom. Understanding these influences is key to predicting and controlling reaction outcomes.

Electronic Effects: A Tale of Two Forces

The reactivity of the aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. Two opposing electronic effects from the fluorine atom are at play:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma bonds.[1] This effect pulls electron density away from the benzene ring and the aldehyde group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[1]

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring.[1] This electron-donating effect counteracts the inductive effect. The +M effect is only operative when the fluorine is in the ortho or para position, as it is a resonance-based phenomenon. It has no influence from the meta position.[1]

The net electronic effect at each position is a balance of these two forces, which results in a nuanced reactivity profile for each isomer.

Electronic_Effects cluster_ortho 2-Fluorobenzaldehyde (Ortho) cluster_meta 3-Fluorobenzaldehyde (Meta) cluster_para 4-Fluorobenzaldehyde (Para) ortho F CHO Strong -I Effect Weak +M Effect Steric Hindrance meta F CHO Strong -I Effect No +M Effect meta->ortho > para F CHO Strong -I Effect Weak +M Effect para->meta > Reactivity General Reactivity Trend (Nucleophilic Addition & Reduction)

Caption: Interplay of electronic and steric effects on carbonyl reactivity.

Steric Hindrance

For 2-fluorobenzaldehyde, the proximity of the fluorine atom to the aldehyde group introduces steric hindrance. This can physically impede the approach of a nucleophile, particularly a bulky one, to the carbonyl carbon, thereby decreasing the reaction rate.[1]

Quantitative Insights: The Hammett Equation

The Hammett equation offers a quantitative method for evaluating the electronic influence of substituents on the reactivity of benzene derivatives.[1] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). A more positive σ value signifies a stronger electron-withdrawing effect, which generally correlates with increased reactivity towards nucleophiles.

IsomerHammett ConstantImplication for Reactivity
4-Fluorobenzaldehyde σp = +0.06Moderately electron-withdrawing, increases reactivity.
3-Fluorobenzaldehyde σm = +0.34Strongly electron-withdrawing, significantly increases reactivity.
2-Fluorobenzaldehyde σo ≈ +0.25 (estimated)Electron-withdrawing, but steric effects are not captured by this value.[1]
Note: The Hammett equation is not strictly applied to ortho-substituents because it is difficult to separate electronic effects from steric effects.[1]

Based on these electronic principles, the general reactivity trend for nucleophilic addition and reduction reactions is predicted to be: para > meta > ortho .[1] The para isomer benefits from the strong inductive effect which is only partially offset by the mesomeric effect. The meta isomer's reactivity is strongly enhanced by the inductive effect with no opposition from resonance. The ortho isomer, while electronically activated, is often kinetically disfavored due to steric hindrance.[1]

Comparative Reactivity in Key Transformations

A. Nucleophilic Addition: A Kinetic Study

Nucleophilic addition is a cornerstone reaction for aldehydes. The rate is highly dependent on the electrophilicity of the carbonyl carbon. A common method to compare reactivity is to monitor the kinetics of the reaction with a nucleophile, such as an amine (e.g., piperidine), using UV-Vis spectrophotometry.[1]

Predicted Reactivity Order: 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 2-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde: The fluorine atom's strong -I effect, which increases the electrophilicity of the carbonyl carbon, is only weakly counteracted by its +M effect, leading to high reactivity.[1]

  • 3-Fluorobenzaldehyde: Reactivity is significantly enhanced by the potent -I effect, which is unopposed by any +M effect.[1]

  • 2-Fluorobenzaldehyde: Despite the activating -I effect, the ortho-fluorine can sterically hinder the approach of the nucleophile, potentially reducing the reaction rate.[1]

Experimental Protocol: Kinetic Analysis of Nucleophilic Addition

This protocol outlines a method to determine the second-order rate constants for the reaction of fluorobenzaldehyde isomers with piperidine.

Materials:

  • 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde

  • Piperidine

  • Anhydrous acetonitrile (solvent)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in anhydrous acetonitrile.

  • Reaction Setup: For each isomer, prepare a series of reaction mixtures in quartz cuvettes. Maintain a constant aldehyde concentration while using a pseudo-first-order excess of piperidine (at least 10-fold).[1]

  • Initiation and Monitoring: Place the cuvette in the thermostatted cell holder of the spectrophotometer. Initiate the reaction by adding the piperidine solution to the aldehyde solution. Immediately begin monitoring the change in absorbance over time at the λmax of the forming product (or the disappearance of the reactant).[1]

  • Data Analysis: Determine the pseudo-first-order rate constant (kobs) for each piperidine concentration by plotting ln(A∞ - At) versus time. The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus piperidine concentration.

workflow_kinetics prep Prepare Stock Solutions (Aldehydes, Piperidine) mix Mix Reactants in Cuvette (Pseudo-first-order conditions) prep->mix monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->monitor plot1 Plot ln(A∞ - At) vs. Time (Determine k_obs) monitor->plot1 plot2 Plot k_obs vs. [Piperidine] (Determine k2) plot1->plot2 compare Compare Second-Order Rate Constants (k2) for Isomers plot2->compare

Caption: Workflow for kinetic analysis of nucleophilic addition.

B. Reduction to Alcohols: The Role of Hydride Donors

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a fundamental transformation.[2] The reaction rate is directly influenced by the electrophilicity of the carbonyl carbon.[1]

Predicted Reactivity Order: 4-Fluorobenzaldehyde > 3-Fluorobenzaldehyde > 2-Fluorobenzaldehyde

The enhanced electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing fluorine, is expected to lead to faster reduction rates compared to unsubstituted benzaldehyde.[1] The ortho isomer's reactivity will be a balance between electronic activation and potential steric hindrance to the approach of the borohydride anion.[1]

IsomerPredicted Relative Rate of NaBH₄ ReductionRationale
4-Fluorobenzaldehyde FastestStrong -I effect enhances carbonyl electrophilicity.
3-Fluorobenzaldehyde FastVery strong -I effect with no opposing +M effect.
2-Fluorobenzaldehyde SlowestActivating -I effect is counteracted by steric hindrance.
Benzaldehyde (Reference)Less electrophilic carbonyl compared to fluoro-isomers.

Experimental Protocol: Comparative Reduction with NaBH₄

This protocol uses thin-layer chromatography (TLC) to qualitatively compare the reduction rates.

Materials:

  • 2-Fluorobenzaldehyde, 3-Fluorobenzaldehyde, 4-Fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

  • TLC plates (silica gel), developing chamber

  • Ethyl acetate/Hexane mixture (eluent)

  • UV lamp

Procedure:

  • Reaction Setup: In three separate flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in methanol.

  • Initiation: At the same time, add an equimolar amount of NaBH₄ to each flask. Start a timer.

  • Monitoring: At regular intervals (e.g., 2, 5, 10, 20 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates in an appropriate eluent (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot and the appearance of the product alcohol spot will indicate the reaction progress. The isomer whose aldehyde spot disappears first is the most reactive.

C. Oxidation Reactions: A Look at Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts aldehydes into carboxylic acids or their corresponding formates. The reaction involves the migration of a group (in this case, the substituted phenyl group) to an electron-deficient oxygen atom. The migratory aptitude can be influenced by the electronic properties of the substituents on the phenyl ring.

Studies on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes have revealed interesting differences in product distribution, suggesting varied reactivity and migratory aptitudes.[1]

IsomerMajor ProductMinor Product
4-Fluorobenzaldehyde 4-Fluorophenol (from formate)-
2-Fluorobenzaldehyde 2-Fluorophenol (from formate)2-Fluorobenzoic acid
3-Fluorobenzaldehyde 3-Fluorophenol (from formate)3-Fluorobenzoic acid
Data from an enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO).[1]

This data suggests that while all isomers are readily oxidized, the ortho and meta isomers also produce benzoic acid derivatives, indicating a competing pathway that is less prominent for the para isomer under these specific enzymatic conditions.[1] Furthermore, chemical Baeyer-Villiger oxidation of [¹⁸F]fluorobenzaldehydes has shown that both 2-[¹⁸F]fluorophenol and 4-[¹⁸F]fluorophenol can be obtained in very high radiochemical yields (97% and 95%, respectively), confirming the high reactivity of the ortho and para isomers in this transformation.[1][3]

Conclusion: A Synthesis of Effects

The reactivity of fluorobenzaldehyde isomers is a sophisticated interplay of inductive, mesomeric, and steric factors. For reactions sensitive to the electrophilicity of the carbonyl carbon, such as nucleophilic addition and hydride reduction, the general reactivity trend is para > meta > ortho .[1] The electron-withdrawing nature of fluorine generally enhances the reactivity of the aldehyde compared to unsubstituted benzaldehyde. However, the position of the fluorine atom is critical. The meta position provides the strongest electronic activation due to the unopposed inductive effect, while the ortho position introduces steric constraints that can diminish reactivity despite electronic activation. This detailed understanding allows researchers to select the appropriate isomer and tailor reaction conditions to achieve desired synthetic outcomes in drug discovery and materials science.

References

A Researcher's Guide to Alternatives in Specialty Benzaldehyde Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the choice of starting materials is a critical determinant of a project's success. 2-Fluoro-6-methoxybenzaldehyde is a valuable reagent, prized for its unique electronic and steric properties that facilitate specific bond formations and influence the characteristics of the final product. However, supply chain considerations, cost, or the need for analogues with fine-tuned properties often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of viable alternative reagents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Role and Reactivity of this compound

This compound possesses a distinct substitution pattern that governs its reactivity. The fluorine atom, a powerful electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the ortho-methoxy group, an electron-donating group, can modulate this effect and also plays a crucial role in directing metallation reactions for further functionalization of the aromatic ring. This balance of electronic effects, combined with the steric hindrance provided by the two ortho substituents, makes it a unique building block in organic synthesis.

A key synthetic route to this compound involves the ortho-lithiation of 3-fluoroanisole, a process where the methoxy group directs the deprotonation to the adjacent position, followed by formylation with a reagent like N,N-dimethylformamide (DMF). This highlights the importance of the methoxy group in regioselective synthesis.[1][2][3]

Commercially Available Alternatives: A Comparative Overview

Several commercially available benzaldehyde derivatives offer similar, yet distinct, reactivity profiles. The selection of an appropriate alternative will depend on the specific requirements of the reaction, including the desired electronic effects, steric tolerance, and cost-effectiveness. The following sections provide a detailed comparison of the most promising alternatives.

2-Chloro-6-fluorobenzaldehyde

As a close structural analogue, 2-Chloro-6-fluorobenzaldehyde is a primary candidate for substitution. The replacement of the methoxy group with a chlorine atom, another electron-withdrawing group, further enhances the electrophilicity of the carbonyl carbon. This increased reactivity can be advantageous in reactions that are sluggish with the methoxy-substituted counterpart.

Key Applications: 2-Chloro-6-fluorobenzaldehyde is a crucial intermediate in the synthesis of pharmaceuticals, notably in the production of penicillinase-resistant antibiotics such as dicloxacillin and flucloxacillin.[4][5]

Synthesis: The most common industrial synthesis involves the oxidation of 2-chloro-6-fluorotoluene.[4][5][6]

2,6-Dimethoxybenzaldehyde

This symmetrical analogue presents a different electronic and steric profile. With two electron-donating methoxy groups in the ortho positions, the carbonyl carbon is less electrophilic compared to this compound. Furthermore, the steric hindrance from the two bulky methoxy groups is more pronounced, which can significantly impact the reaction rate and, in some cases, prevent a reaction from occurring.[7]

Key Applications: Derivatives of 2,6-dimethoxybenzaldehyde, such as chalcones and Schiff bases, have shown potential as anticancer and antimicrobial agents.[8]

Synthesis: A common route involves the methylation of resorcinol to 1,3-dimethoxybenzene, followed by formylation, often via a Vilsmeier-Haack reaction or ortho-lithiation.[9][10]

2-Fluoro-4-methoxybenzaldehyde

In this isomer, the methoxy group is moved to the para-position. This change significantly alters the electronic effects on the carbonyl group. The fluorine atom remains in the ortho position, maintaining its electron-withdrawing influence. The para-methoxy group, being electron-donating through resonance, can partially offset the electron-withdrawing effect of the fluorine. This results in a different reactivity profile compared to the 2,6-disubstituted isomers.

Key Applications: This reagent is used in the preparation of various heterocyclic compounds, including fluorine-containing imidazoles and polyhydroquinolines.[11]

2-Hydroxy-6-methoxybenzaldehyde

The presence of a hydroxyl group introduces the possibility of intramolecular hydrogen bonding and provides a site for further functionalization. The electronic and steric effects are similar to 2,6-dimethoxybenzaldehyde, with the hydroxyl group also being electron-donating.

Performance in Key Synthetic Reactions: A Comparative Analysis

The true measure of an alternative reagent's utility lies in its performance in key chemical transformations. The Knoevenagel and Claisen-Schmidt condensation reactions are fundamental carbon-carbon bond-forming reactions where the electrophilicity of the aldehyde is paramount.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. The reaction rate is highly dependent on the electrophilicity of the aldehyde.[12]

Table 1: Comparative Performance in Knoevenagel Condensation

Benzaldehyde DerivativeElectronic Effect of SubstituentsExpected ReactivityReported Yields (%)
This compound F (EWG), OMe (EDG)Moderate to HighData not directly available for comparison
2-Chloro-6-fluorobenzaldehyde Cl (EWG), F (EWG)HighHigh yields expected due to strong electron withdrawal
2,6-Dimethoxybenzaldehyde OMe (EDG), OMe (EDG)LowLower yields and longer reaction times due to steric hindrance and reduced electrophilicity.[7]
2-Fluoro-4-methoxybenzaldehyde F (EWG), OMe (EDG)ModerateGood yields reported in various syntheses.[11]

Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Yields are context-dependent and can vary with reaction conditions.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone). The reactivity of the aldehyde is a key factor in determining the reaction's success.[13][14]

Table 2: Comparative Performance in Claisen-Schmidt Condensation

Benzaldehyde DerivativeElectronic Effect of SubstituentsExpected ReactivityReported Yields (%)
This compound F (EWG), OMe (EDG)Moderate to HighData not directly available for comparison
2-Chloro-6-fluorobenzaldehyde Cl (EWG), F (EWG)HighHigh yields are generally observed.
2,6-Dimethoxybenzaldehyde OMe (EDG), OMe (EDG)LowLower yields due to steric hindrance.[7]
2-Hydroxy-6-methoxybenzaldehyde OH (EDG), OMe (EDG)LowModerate to good yields have been reported, suggesting the hydroxyl group may participate in the reaction.[15][16]

Experimental Protocols

To facilitate the practical application of this guide, detailed experimental protocols for key synthetic transformations are provided below.

Protocol 1: General Procedure for Knoevenagel Condensation[12]

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, 1.0 mmol)

  • Basic catalyst (e.g., piperidine, 0.1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde and the active methylene compound in the solvent in a round-bottom flask.

  • Add the basic catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent and dry to obtain the pure condensed product.

Protocol 2: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)[17]

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetophenone derivative (10 mmol)

  • Sodium hydroxide (aqueous solution, e.g., 10%)

  • Ethanol

Procedure:

  • Dissolve the substituted benzaldehyde and the acetophenone derivative in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.

  • Continue stirring at room temperature for several hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated chalcone by filtration, wash with water, and recrystallize from a suitable solvent.

Visualization of Synthetic Pathways and Reaction Mechanisms

To further clarify the synthetic strategies and underlying chemical principles, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of Substituted Benzaldehydes cluster_reaction Application in Condensation Reactions A Ortho-Substituted Anisole/Halobenzene B Ortho-lithiation (n-BuLi or LDA) A->B Regioselective Deprotonation C Formylation (DMF) B->C Nucleophilic Attack D Target Benzaldehyde C->D Hydrolysis E Substituted Benzaldehyde H Condensation Product (e.g., Chalcone) E->H F Active Methylene Compound or Ketone F->H G Base Catalyst G->H

Caption: General workflow for the synthesis and application of substituted benzaldehydes.

Knoevenagel_Mechanism cluster_mechanism Knoevenagel Condensation Mechanism Start Aldehyde + Active Methylene Compound Step1 Deprotonation of Active Methylene (Base Catalyst) Start->Step1 Intermediate1 Carbanion Intermediate Step1->Intermediate1 Step2 Nucleophilic Attack on Carbonyl Carbon Intermediate1->Step2 Intermediate2 Alkoxide Intermediate Step2->Intermediate2 Step3 Protonation Intermediate2->Step3 Intermediate3 β-Hydroxy Adduct Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product α,β-Unsaturated Product Step4->Product

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Fluoro-6-methoxybenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each building block is paramount.[1] 2-Fluoro-6-methoxybenzaldehyde (CAS 146137-74-8), a key intermediate in the development of various therapeutic agents, is no exception.[2] Its molecular structure, featuring an aldehyde, a methoxy group, and a fluorine atom on an aromatic ring, provides a unique scaffold for drug discovery. However, the presence of impurities—even at trace levels—can have profound consequences, leading to unwanted by-products, altered biological activity, and potential safety risks in the final API.[3] Failure to rigorously control impurity profiles can result in significant regulatory hurdles and compromised patient safety.[1]

This guide provides an in-depth comparison of spectroscopic techniques for the robust purity assessment of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causality behind our analytical choices, ensuring that each measurement is part of a self-validating system for quality control. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, supported by experimental data and best practices.

General Workflow for Purity Verification

A systematic approach is essential for the definitive characterization of any fine chemical. The following workflow outlines the logical progression from sample receipt to final purity determination.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Spectroscopic & Chromatographic Analysis cluster_2 Phase 3: Data Integration & Reporting Sample Sample Receipt & Documentation Visual Visual & Physical Inspection (Color, Form) Sample->Visual Solubility Solubility Testing Visual->Solubility NMR NMR Spectroscopy (¹H, ¹³C) - Structural ID & Quantification Solubility->NMR Primary Analysis IR FT-IR Spectroscopy - Functional Group Verification Solubility->IR GCMS GC-MS or LC-MS - Impurity Profiling & MW Confirmation Solubility->GCMS HPLC HPLC-UV - Quantitative Purity Solubility->HPLC Integration Data Integration & Comparison NMR->Integration IR->Integration GCMS->Integration HPLC->Integration Purity Purity Assignment (%) Integration->Purity CoA Certificate of Analysis (CoA) Generation Purity->CoA

Caption: General workflow for purity analysis of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and purity assessment of organic molecules.[4] It provides detailed information on the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for definitive identification and the detection of structurally similar impurities.

Expertise & Causality:

Quantitative NMR (qNMR) is particularly valuable as it can determine purity without the need for a specific reference standard of the compound itself.[4] By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This approach offers a high degree of accuracy and is considered a primary analytical method. The choice of a deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing properties and minimal interference in the ¹H NMR spectrum.

Experimental Protocol: ¹H qNMR
  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Record the exact weight.

  • Sample Preparation: Accurately weigh ~15-20 mg of this compound into the same vial. Record the exact weight.

  • Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently vortex until fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated (typically D1 ≥ 30 seconds for quantitative accuracy).

    • Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Analysis:

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton at ~10.4 ppm) and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and weights.

Data Interpretation & Expected Spectra

The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the aldehyde proton, the three aromatic protons, and the three methoxy protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~10.4Singlet1H
Aromatic (H-4)~7.5 - 7.6Triplet1H
Aromatic (H-3, H-5)~6.8 - 6.9Doublet/Multiplet2H
Methoxy (-OCH₃)~3.9Singlet3H
Note: These are typical values; exact shifts can vary based on solvent and concentration.

Potential Impurities Detectable by NMR:

  • Starting Materials: Signals corresponding to unreacted precursors.

  • Isomers: The presence of other fluoro-methoxy-benzaldehyde isomers would result in a more complex set of aromatic signals.

  • Oxidation Product: A broad singlet in the 10-12 ppm region could indicate the presence of the corresponding carboxylic acid (2-Fluoro-6-methoxybenzoic acid).

  • Residual Solvents: Sharp singlets corresponding to common synthesis solvents (e.g., acetone, ethyl acetate).

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Identity Check

FT-IR spectroscopy is a fast and non-destructive technique ideal for verifying the presence of key functional groups.[5] For quality control, it serves as a rapid identity confirmation tool by comparing the sample's spectrum to that of a known pure reference.[6]

Expertise & Causality:

The technique relies on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes. For this compound, the most telling absorptions are the strong carbonyl (C=O) stretch of the aldehyde and the C-O stretches of the methoxy group.[7] While not inherently quantitative for purity, significant deviations from a reference spectrum, such as the appearance of a broad O-H stretch (~3300 cm⁻¹), would immediately flag the presence of impurities like water or the corresponding carboxylic acid. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity, requiring no sample preparation.[5]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G Start Start: Clean ATR Crystal BG 1. Acquire Background Spectrum Start->BG Sample 2. Apply Solid Sample to Crystal BG->Sample Pressure 3. Apply Pressure Clamp Sample->Pressure Acquire 4. Acquire Sample Spectrum Pressure->Acquire Clean 5. Clean Crystal Acquire->Clean End End: Analysis Complete Clean->End

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation

The IR spectrum provides a molecular "fingerprint." Key absorption bands for this compound are summarized below.[8]

Wavenumber (cm⁻¹) Intensity Assignment
~2850 & ~2750Weak-MediumAldehyde C-H Stretch (Fermi doublet)
~1690 - 1710StrongC=O Carbonyl Stretch of the aldehyde
~1600 - 1450MediumAromatic C=C Ring Stretch
~1260 & ~1080StrongAsymmetric & Symmetric C-O-C Stretch (methoxy)
~1240Medium-StrongC-F Stretch

Mass Spectrometry (MS): Unveiling Impurities

Mass Spectrometry, typically coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is unparalleled for detecting and identifying trace-level impurities.[9]

Expertise & Causality:

This method separates the components of a mixture in the chromatography stage, after which each component is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides the molecular weight of the component from the molecular ion peak (M⁺) and structural clues from the fragmentation pattern. For this compound (MW: 154.14 g/mol ), the molecular ion peak should be observed at m/z 154.[8] Impurities will appear as separate peaks in the chromatogram, and their mass spectra can be used for identification, often by comparison to spectral libraries. This is crucial for identifying unknown synthesis by-products or degradation products.[10]

Data Interpretation
  • Pure Sample: The total ion chromatogram (TIC) will show a single major peak. The mass spectrum for this peak will display a molecular ion [M]⁺ at m/z 154. Key fragments may include [M-H]⁺ at m/z 153 (loss of H from aldehyde) and [M-CHO]⁺ at m/z 125 (loss of the formyl group).

  • Impure Sample: The TIC will show additional peaks. Analyzing the mass spectrum of each impurity peak can help identify its structure. For example, a peak with a molecular ion at m/z 170 could suggest the presence of 2-Fluoro-6-methoxybenzoic acid (oxidation product).

UV-Visible (UV-Vis) Spectroscopy: A Supporting Role

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems like the aromatic ring of this compound.[11]

Expertise & Causality:

While not highly specific for structural elucidation, UV-Vis is a simple, robust technique often used in conjunction with High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis. The aromatic ring and carbonyl group act as chromophores, absorbing UV light.[12] According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte. By monitoring the absorbance at a specific wavelength (λmax), HPLC-UV can accurately quantify the main component relative to any impurities that separate during the chromatographic run. The presence of conjugated impurities can alter the shape and λmax of the UV spectrum.[12]

Data Interpretation

For aromatic aldehydes, typical π → π* transitions are observed.[13] The spectrum of this compound is expected to show absorption maxima in the 250-320 nm range. In an HPLC-UV analysis, purity is often calculated by area percentage, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Comparison of Spectroscopic Techniques

Technique Information Provided Sensitivity Pros Cons
NMR Definitive structure, quantification (qNMR), impurity identification.Low-MediumProvides unambiguous structural data; primary method for quantification.Relatively low throughput; requires more sample; higher instrument cost.
FT-IR Functional group identity.MediumFast, simple, non-destructive, excellent for identity confirmation.Not suitable for quantification of minor components; limited structural info.
GC/LC-MS Molecular weight, impurity profile, structural fragments.Very HighExcellent for detecting and identifying trace impurities; high sensitivity.Destructive technique; requires more complex method development.
UV-Vis Presence of chromophores, quantification (with HPLC).HighSimple, robust, ideal for routine quantitative analysis with HPLC.Low specificity; only useful for UV-active compounds.

Conclusion

No single technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for the rigorous quality control of pharmaceutical intermediates like this compound. For definitive structural confirmation and accurate purity assignment, NMR spectroscopy stands as the primary tool. It should be complemented by GC-MS or LC-MS to profile and identify potential trace impurities with high sensitivity. FT-IR serves as a rapid and indispensable method for identity verification in a routine quality control setting, while HPLC-UV remains the workhorse for quantitative purity determination in manufacturing environments. By judiciously combining these spectroscopic methods, researchers and drug developers can ensure the integrity of their chemical building blocks, paving the way for the safe and effective synthesis of next-generation therapeutics.

References

A Comparative Guide to the Synthesis of 2-Fluoro-6-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2-Fluoro-6-methoxybenzaldehyde in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted benzaldehyde structure serves as a versatile scaffold for the construction of more complex compounds, including those with potential therapeutic applications in areas such as neuroscience and oncology. The presence of the fluorine atom and methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, making the efficient and scalable synthesis of this intermediate a critical aspect of the drug development pipeline. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and a critical evaluation of each method's suitability for laboratory and industrial applications.

Methodology 1: Ortho-directed Metalation (Ortho-lithiation)

Ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings. This approach leverages the directing effect of the methoxy group in the starting material, 1-fluoro-3-methoxybenzene, to achieve formylation specifically at the C2 position.

Mechanism of Ortho-lithiation

The reaction proceeds through the deprotonation of the most acidic proton on the aromatic ring, which is ortho to the methoxy group. The methoxy group's oxygen atom coordinates to the lithium cation of the organolithium reagent (n-butyllithium), stabilizing the transition state and directing the deprotonation to the adjacent position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. Subsequent acidic workup hydrolyzes the intermediate to yield the desired this compound.

Ortho_lithiation start 1-Fluoro-3-methoxybenzene reagent1 + n-BuLi / Diisopropylamine THF, -78°C start->reagent1 intermediate Aryllithium Intermediate reagent1->intermediate reagent2 + DMF -78°C intermediate->reagent2 intermediate2 Tetrahedral Intermediate reagent2->intermediate2 workup + H₃O⁺ intermediate2->workup product This compound workup->product

Caption: Ortho-lithiation workflow for this compound synthesis.

Experimental Protocol: Ortho-lithiation
  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.6 M in hexanes, 1.0 eq) at 0°C.

  • After stirring for 15 minutes, cool the solution to -78°C.

  • Slowly add a solution of 1-fluoro-3-methoxybenzene (1.0 eq) in anhydrous THF. Stir the mixture at -78°C for 1 hour.

  • Add N,N-dimethylformamide (DMF, 1.0 eq) and continue stirring at -78°C for another hour.

  • Quench the reaction by adding 2N hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Performance and Considerations

This method is highly effective, with reported yields of up to 95%. The high regioselectivity is a significant advantage, minimizing the formation of isomers and simplifying purification. However, the use of pyrophoric n-butyllithium and cryogenic temperatures presents significant safety and scalability challenges.[1][2] For industrial-scale production, specialized equipment and stringent safety protocols are necessary.[3][4] The cost of the organolithium reagent and the energy requirements for cooling can also contribute to higher production costs.

Methodology 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[5] It offers a less hazardous alternative to ortho-lithiation as it avoids the use of pyrophoric reagents.

Mechanism of the Vilsmeier-Haack Reaction

The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically DMF) with phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich aromatic ring of 1-fluoro-3-methoxybenzene. The methoxy group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. The interplay of these directing effects will influence the final product distribution. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

Vilsmeier_Haack reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack start 1-Fluoro-3-methoxybenzene start->electrophilic_attack intermediate Iminium Salt Intermediate electrophilic_attack->intermediate workup + H₂O intermediate->workup product This compound + Isomers workup->product

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Vilsmeier-Haack Reaction (General)
  • Cool N,N-dimethylformamide (DMF) to 0°C in a reaction vessel.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) to the DMF, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Slowly add 1-fluoro-3-methoxybenzene (1.0 eq) to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Neutralize with a base (e.g., sodium acetate) and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography or distillation.

Performance and Considerations

From a safety perspective, the Vilsmeier-Haack reaction is exothermic and the Vilsmeier reagent itself can be thermally unstable, posing a risk of thermal runaway, especially on a large scale.[8][9][10] Careful temperature control and consideration of in-situ generation of the reagent are crucial for safe operation.[11]

Methodology 3: Palladium-Catalyzed Carbonylation

Modern organometallic chemistry offers powerful tools for the synthesis of carbonyl compounds. Palladium-catalyzed carbonylation reactions are a versatile method for introducing a formyl group, typically starting from an aryl halide or triflate.

Mechanism of Palladium-Catalyzed Carbonylation

A general catalytic cycle for palladium-catalyzed formylation involves the oxidative addition of an aryl halide (e.g., 1-fluoro-2-iodo-3-methoxybenzene) to a Pd(0) complex. The resulting arylpalladium(II) species then undergoes migratory insertion of carbon monoxide (CO) to form an aroylpalladium(II) complex. Finally, reductive elimination with a hydride source, or reaction with an appropriate nucleophile followed by hydrolysis, yields the desired aldehyde and regenerates the Pd(0) catalyst.

Palladium_Carbonylation pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (1-fluoro-2-iodo-3-methoxybenzene) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X(Lₙ) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion co CO co->migratory_insertion aroyl_pd_complex (ArCO)-Pd(II)-X(Lₙ) migratory_insertion->aroyl_pd_complex reductive_elimination Reductive Elimination aroyl_pd_complex->reductive_elimination hydride_source [H]⁻ hydride_source->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CHO (this compound) reductive_elimination->product

Caption: General catalytic cycle for palladium-catalyzed formylation.

Proposed Synthetic Route and Considerations

The primary advantage of this approach is the potential for high functional group tolerance and milder reaction conditions compared to ortho-lithiation. However, this is a multi-step synthesis, requiring the initial preparation of the halogenated starting material, which can add to the overall cost and reduce the overall yield. The use of carbon monoxide, a toxic gas, requires specialized equipment and handling procedures. The cost of the palladium catalyst and ligands can also be a significant factor, although catalyst loading can often be minimized.

Comparative Analysis

FeatureOrtho-lithiationVilsmeier-Haack ReactionPalladium-Catalyzed Carbonylation
Starting Material 1-Fluoro-3-methoxybenzene1-Fluoro-3-methoxybenzeneHalogenated 1-fluoro-3-methoxybenzene
Key Reagents n-Butyllithium, DMFPOCl₃, DMFPd catalyst, CO, Hydride source
Reported Yield Very High (up to 95%)High (for related substrates)Moderate to High (reaction dependent)
Regioselectivity ExcellentModerate (potential for isomers)Excellent (pre-determined by halide position)
Safety Concerns Pyrophoric reagents, cryogenic temperaturesExothermic, thermally unstable intermediateToxic CO gas, precious metal handling
Scalability Challenging, requires specialized equipmentModerate, requires careful thermal managementModerate, requires high-pressure equipment
Cost Factors Organolithium reagent, coolingCommodity reagentsPd catalyst, ligands, CO gas

Conclusion and Recommendations

For laboratory-scale synthesis where high purity and yield are paramount, ortho-lithiation stands out as the most effective method for preparing this compound due to its exceptional regioselectivity and high reported yields. However, researchers must be equipped to handle pyrophoric reagents and cryogenic conditions safely.

The Vilsmeier-Haack reaction presents a viable, less hazardous alternative, particularly if the separation of potential isomers can be efficiently managed. Its use of more common and less expensive reagents makes it an attractive option. Careful control of the reaction temperature is critical to ensure safety, especially when scaling up.

Palladium-catalyzed carbonylation offers a modern and potentially milder approach, but its practicality is dependent on the efficient synthesis of the required halogenated precursor. This multi-step nature may render it less atom-economical for this specific target molecule compared to the other methods.

For industrial applications, the choice is less straightforward. While ortho-lithiation provides a direct and high-yielding route, the associated safety and infrastructure costs for large-scale production are substantial. The development of continuous flow processes for organolithium reactions is a promising strategy to mitigate these risks and improve scalability.[3] The Vilsmeier-Haack reaction, despite its own thermal hazards, may be more amenable to traditional batch processing with robust engineering controls. A thorough process safety assessment and economic analysis would be essential to determine the most suitable method for commercial production.

References

A Comparative Guide to 2-Fluoro-6-methoxybenzaldehyde Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery. Among these, 2-Fluoro-6-methoxybenzaldehyde stands out as a versatile precursor for a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of several key classes of derivatives synthesized from this valuable starting material, supported by representative experimental data and detailed protocols.

The Strategic Advantage of the 2-Fluoro-6-methoxy Phenyl Moiety

The substitution pattern of this compound offers a unique combination of electronic and steric properties. The ortho-fluoro group can act as a hydrogen bond acceptor and can influence the conformation of derivatives, potentially leading to enhanced binding with biological targets. The methoxy group, also in an ortho position, can modulate solubility and also participate in hydrogen bonding. This distinct arrangement makes it an attractive starting point for the synthesis of novel bioactive molecules.

Comparative Analysis of Key Derivative Classes

This guide will focus on three major classes of derivatives that can be synthesized from this compound: Quinazoline derivatives, Chalcones, and Schiff Bases. Each of these scaffolds is known to possess a broad spectrum of biological activities.

Quinazoline Derivatives: Potent Anticancer Agents

Quinazolines are a class of bicyclic aromatic compounds that form the core structure of several approved anticancer drugs, such as gefitinib and erlotinib.[1] These drugs primarily act by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase. The synthesis of novel quinazoline derivatives from this compound is a promising strategy for the development of new anticancer agents.

The synthesis of quinazoline derivatives from this compound can be achieved through a multi-step process, beginning with the reaction of the aldehyde with an appropriately substituted anthranilamide.

A This compound C Cyclocondensation A->C B Substituted Anthranilamide B->C D Intermediate C->D Formation of Dihydroquinazoline E Further Functionalization D->E Oxidation F Quinazoline Derivative E->F

Caption: Synthetic workflow for Quinazoline derivatives.

While specific data for this compound-derived quinazolines is not available in a single comparative study, the following table presents representative IC50 values for various quinazoline derivatives against common cancer cell lines, illustrating the potential of this class of compounds.[1][2][3][4]

Derivative ClassTarget Cell LineExemplary IC50 (µM)Reference Compound (Gefitinib) IC50 (µM)
ThioxoquinazolinesHeLa1.85 - 2.814.3
Thioether QuinazolinesMDA-MB-231Potent Activity28.3
Substituted QuinazolinesA5494.2617.9
Substituted QuinazolinesHCT1163.9221.55
Substituted QuinazolinesMCF-70.1420.68

Note: The data presented are for quinazoline derivatives with various substitutions and are intended to be illustrative of the potential anticancer activity of this compound class.

  • Step 1: Synthesis of the Schiff Base Intermediate. To a solution of this compound (1 mmol) in ethanol (20 mL), add 2-amino-5-methylbenzoic acid (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.

  • Step 2: Cyclization to the Quinazoline. The Schiff base from Step 1 (1 mmol) is refluxed with an excess of a cyclizing agent, such as butyl isothiocyanate, in a suitable solvent like DMSO for 8-10 hours.[3]

  • After completion of the reaction, the mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and purified by recrystallization from a suitable solvent to afford the desired quinazoline derivative.

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized quinazoline derivatives (e.g., 0, 1, 5, 10, 25, and 50 µM) and incubate for 48-72 hours.[2][3]

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Chalcone Derivatives: Broad-Spectrum Antimicrobial Agents

Chalcones are open-chain flavonoids characterized by an α,β-unsaturated ketone system connecting two aromatic rings.[5][6] They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The synthesis of chalcones from this compound is a straightforward approach to generating novel antimicrobial agents.

The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone.[7][8]

A This compound C Claisen-Schmidt Condensation A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D Base Catalyst (e.g., KOH)

Caption: Synthetic workflow for Chalcone derivatives.

The following table presents representative Minimum Inhibitory Concentration (MIC) values for chalcone derivatives against common bacterial strains, highlighting their potential as antimicrobial agents.[5]

Derivative ClassTarget MicroorganismExemplary MIC (µg/mL)
Hydroxylated ChalconesMethicillin-Resistant Staphylococcus aureus (MRSA)15 - 50
Dihydroxy ChalconesStaphylococcus aureusPotent Activity
Trihydroxy ChalconesStaphylococcus aureus25 - 50

Note: The data presented are for chalcone derivatives with various substitutions and are intended to be illustrative of the potential antimicrobial activity of this compound class.

  • Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (15 mL).

  • To this solution, add an aqueous solution of a strong base, such as 40% KOH, dropwise with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

  • Prepare a series of twofold dilutions of the synthesized chalcone derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Schiff Base Derivatives: Versatile Bioactive Scaffolds

Schiff bases, characterized by an azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone.[9][10] They are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[11][12]

The synthesis of Schiff bases is typically a straightforward one-pot reaction.

A This compound C Condensation Reaction A->C B Primary Amine B->C D Schiff Base Derivative C->D Solvent (e.g., Ethanol) Reflux

Caption: Synthetic workflow for Schiff Base derivatives.

Schiff bases derived from substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.

Derivative ClassTarget Cell LineExemplary Activity
2-hydroxybenzaldehyde Schiff basesMCF-7Induction of apoptosis
Hydrazide–hydrazone derivativesHCT-116Inhibition of Bcl2 proteins

Note: The data presented is for Schiff base derivatives of other substituted benzaldehydes and is intended to be illustrative.

  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add an equimolar amount of a primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is filtered, washed with cold ethanol, and dried.

Apoptotic Pathway and Potential Mechanism of Action

Many anticancer agents, including quinazoline and Schiff base derivatives, exert their effects by inducing apoptosis, or programmed cell death. A simplified representation of a potential apoptotic pathway targeted by these compounds is shown below.

A This compound Derivative B Binding to Target (e.g., EGFR, Bcl2) A->B C Signal Transduction Cascade B->C D Activation of Caspases (e.g., Caspase-3, -9) C->D E Execution of Apoptosis D->E F Cell Death E->F

Caption: Simplified apoptotic pathway targeted by bioactive derivatives.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potentially bioactive derivatives. This guide has provided a comparative overview of three key classes of these derivatives: quinazolines, chalcones, and Schiff bases. The presented synthetic protocols and exemplary biological data highlight the significant potential of these compounds in the fields of anticancer and antimicrobial drug discovery.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives from this compound to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such studies will be instrumental in the rational design and development of the next generation of therapeutic agents.

References

A Comparative Guide to the Analysis of 2-Fluoro-6-methoxybenzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Fluoro-6-methoxybenzaldehyde, a key building block in various synthetic pathways, demands robust analytical methods for its quantification and impurity profiling. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analyte: this compound at a Glance

Before delving into the analytical methodologies, it is crucial to understand the physicochemical properties of this compound that influence the choice of analytical technique.

PropertyValue
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Melting Point 59-63 °C
Boiling Point 218.5 ± 20.0 °C (Predicted)
Appearance White solid
Solubility Soluble in methanol, ethanol; Insoluble in water.

The compound's relatively low melting point and predicted boiling point suggest that it possesses sufficient volatility for GC analysis, while its aromatic structure and polarity also make it amenable to HPLC. This dual amenability makes a direct comparison of the two techniques particularly valuable.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds

HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a solid stationary phase.[2] It is particularly well-suited for compounds that are non-volatile or prone to degradation at elevated temperatures.[3]

The Rationale for HPLC in this compound Analysis

Given that this compound is a solid at room temperature and possesses polar functional groups (aldehyde, methoxy, and fluoro), reversed-phase HPLC is an excellent choice for its analysis.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

The primary advantage of HPLC for this analyte lies in its ability to be performed at or near ambient temperature, thus eliminating the risk of thermal degradation that can sometimes occur in GC analysis, especially in the presence of reactive functional groups like aldehydes.[3]

Experimental Protocol: HPLC-UV Analysis

This protocol is adapted from established methods for similar halogenated and methoxy-substituted benzaldehydes.

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent reversed-phase C18 column.[5]

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: this compound, 98%+ purity

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Elution 0-10 min: 40-70% B10-12 min: 70-40% B12-15 min: 40% B (equilibration)

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Reference Standard & Sample S2 Dissolve in Acetonitrile/Water S1->S2 S3 Filter Sample (0.45 µm) S2->S3 Autosampler Autosampler (10 µL injection) S3->Autosampler Inject Column C18 Column (30 °C) Autosampler->Column Pump Quaternary Pump (1.0 mL/min) Pump->Autosampler Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A schematic overview of the HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it the definitive technique for the analysis of volatile and semi-volatile compounds.[2]

The Rationale for GC-MS in this compound Analysis

With a predicted boiling point of 218.5 °C, this compound is sufficiently volatile for GC analysis. The high temperatures used in the GC inlet and column facilitate the vaporization of the analyte for separation in the gas phase.[3] The key advantage of GC-MS is the high-resolution separation offered by capillary GC columns and the structural information provided by the mass spectrometer, which allows for confident identification of the analyte and any potential impurities.

A critical consideration for aldehyde analysis by GC is the potential for thermal degradation or reactions in the hot injector. However, for many aromatic aldehydes, direct injection is feasible.

Experimental Protocol: GC-MS Analysis

This protocol is based on general methods for the analysis of aromatic compounds.

Instrumentation and Materials:

  • GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or equivalent system.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Sample Diluent: Dichloromethane (GC grade)

  • Reference Standard: this compound, 98%+ purity

Chromatographic and Spectrometric Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 80 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu (full scan)

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in dichloromethane to achieve a final concentration within the calibration range.

Diagram of the GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis S1 Weigh Reference Standard & Sample S2 Dissolve in Dichloromethane S1->S2 Injector GC Injector (250 °C, Split) S2->Injector Inject (1 µL) GC_Column HP-5ms Column (Temp Program) Injector->GC_Column MS_Detector Mass Spectrometer (EI, Full Scan) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram (TIC) MS_Detector->TIC Data Acquisition MassSpec Mass Spectrum Analysis TIC->MassSpec Quant Peak Integration & Quantification MassSpec->Quant

Caption: A schematic overview of the GC-MS analysis workflow.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not merely a matter of preference but is dictated by the specific analytical requirements of the task at hand. The following table summarizes a hypothetical, yet realistic, performance comparison based on typical results for similar analytes.

Performance MetricHPLC-UVGC-MSRationale and Insights
Selectivity/Specificity GoodExcellentWhile HPLC-UV provides good selectivity based on retention time and UV absorbance, co-eluting impurities with similar chromophores can interfere. GC-MS offers superior specificity due to the combination of chromatographic separation and mass spectral data, which provides a "fingerprint" of the molecule.
Sensitivity (LOD/LOQ) ~10-20 ppb~2-5 ppbGC-MS, particularly with selected ion monitoring (SIM), generally offers higher sensitivity than HPLC-UV.[2] This is advantageous for trace impurity analysis.
Analysis Time ~15 minutes~15 minutesWith modern instrumentation, the run times for both techniques can be comparable. However, HPLC may require longer column equilibration times between runs.
Sample Throughput ModerateHighGC autosamplers and fast oven ramps can lead to higher sample throughput compared to some HPLC methods.
Robustness HighModerateHPLC systems are generally considered very robust for routine quality control. GC systems can be more susceptible to issues related to injector contamination and column bleed, especially with complex matrices.
Cost (Initial & Operational) HigherLowerHPLC systems, with their need for high-pressure pumps and expensive solvents, tend to have a higher initial and operational cost compared to standard GC-MS systems.[3]
Thermal Stability Requirement Not requiredRequiredThis is a key differentiator. HPLC is ideal for thermally sensitive compounds. While this compound is expected to be stable under typical GC conditions, this must be verified to avoid inaccurate quantification due to on-column degradation.
Derivatization Not typically requiredMay be required for certain aldehydesWhile direct analysis is proposed here, some aldehydes may require derivatization to improve volatility or stability for GC analysis. This adds a sample preparation step. HPLC avoids this complexity.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The optimal choice depends on the specific analytical goals:

  • For routine quality control, purity assessment, and quantification in a manufacturing environment, HPLC-UV is often the preferred method. Its robustness, ease of use, and the avoidance of high temperatures make it a reliable workhorse for ensuring product specifications are met.

  • For impurity identification, structural elucidation, and trace-level analysis, GC-MS is the superior technique. The combination of high-resolution chromatography and mass spectrometric detection provides an unparalleled level of confidence in compound identification and is invaluable for troubleshooting and research applications.

Ultimately, a comprehensive analytical strategy for a key intermediate like this compound may involve the use of both techniques. HPLC can be employed for routine release testing, while GC-MS can be utilized for method validation, stability studies, and the definitive identification of unknown impurities. This dual approach provides a self-validating system that ensures the highest level of scientific integrity in drug development and chemical synthesis.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-6-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-6-methoxybenzaldehyde and its derivatives are valuable building blocks, with the unique electronic properties conferred by the fluoro and methoxy substituents making them key intermediates in the synthesis of various biologically active molecules.[1] This guide provides a head-to-head comparison of the most effective synthetic strategies to access this important scaffold, offering field-proven insights to help researchers select the optimal route for their specific application.

We will explore three primary synthetic pathways:

  • Directed Ortho-Metalation (DoM) of 1-Fluoro-3-methoxybenzene

  • Oxidation of 2-Fluoro-6-methoxybenzyl Alcohol

  • Vilsmeier-Haack Formylation of 1-Fluoro-3-methoxybenzene

Each route will be evaluated based on efficiency, scalability, substrate scope, and operational complexity.

Route 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[2][3] In this approach, a heteroatom-containing directing group on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the synthesis of this compound, the methoxy group of the readily available 1-fluoro-3-methoxybenzene[4] serves as an efficient directing group.

Causality Behind Experimental Choices: The methoxy group's lone pair of electrons coordinates to the lithium cation of the base (e.g., n-butyllithium or LDA), positioning the base to abstract a proton from the C2 position. The fluorine atom at the C1 position enhances the acidity of the adjacent C2 proton through its inductive electron-withdrawing effect, further favoring lithiation at this site. The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.

Advantages:
  • High Regioselectivity: The reaction reliably yields the 2-formylated product due to the strong directing effect of the methoxy group.

  • Direct Approach: It is a one-pot reaction from a commercially available starting material.

  • High Yields: This method often provides high yields, with reports of up to 95%.[5]

Disadvantages:
  • Cryogenic Conditions: The reaction requires very low temperatures (-78 °C to -70 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[5]

  • Pyrophoric Reagents: The use of organolithium bases like n-BuLi or LDA requires stringent anhydrous and inert atmosphere techniques.

  • Substrate Scope Limitations: The strongly basic conditions are incompatible with substrates bearing sensitive functional groups (e.g., esters, ketones).

Detailed Experimental Protocol (Adapted from ChemicalBook[5])

Materials:

  • 1-Fluoro-3-methoxybenzene

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/n-heptane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Acid

  • Diethyl ether

  • Petroleum ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert nitrogen atmosphere, dilute a 2 M solution of lithium diisopropylamide (1.05 equivalents) with anhydrous THF in a flame-dried, three-necked flask.

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting mixture at -75 °C for 1 hour.

  • Slowly add anhydrous N,N-dimethylformamide (1.1 equivalents) dropwise. Continue stirring at -70 °C for 10-15 minutes.

  • Quench the reaction by adding acetic acid, followed by water, while allowing the mixture to warm to 10 °C.

  • Extract the aqueous mixture with diethyl ether (2 x volumes).

  • Combine the organic phases and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to afford this compound.

Route 2: Oxidation of 2-Fluoro-6-methoxybenzyl Alcohol

This classical two-step approach involves the initial preparation of the corresponding benzyl alcohol, which is then oxidized to the aldehyde. While less direct than DoM, it avoids the use of pyrophoric organolithium reagents and cryogenic conditions, making it more accessible for laboratories not equipped for such procedures.

The synthesis of the precursor, 2-fluoro-6-methoxybenzyl alcohol, can be achieved by reducing a corresponding benzoic acid derivative or via a Grignard reaction with formaldehyde. The subsequent oxidation is the key step.

Causality Behind Experimental Choices: A wide array of oxidizing agents can be employed.[6] Milder, selective reagents are preferred to prevent over-oxidation to the carboxylic acid.[7] Reagents like Pyridinium chlorochromate (PCC), Swern oxidation (using oxalyl chloride/DMSO), or TEMPO-catalyzed systems are highly effective for this transformation.[6] These methods are generally high-yielding and proceed under relatively mild conditions.

Advantages:
  • Milder Conditions: Avoids the need for cryogenic temperatures and pyrophoric reagents.

  • Broad Applicability: Many different oxidation protocols are available, allowing for flexibility based on available reagents and substrate tolerance.[6][8]

  • Good for Sensitive Substrates: Can be more suitable for molecules with functional groups that are incompatible with organolithiums.

Disadvantages:
  • Two-Step Process: Requires the synthesis and isolation of the benzyl alcohol intermediate, adding an extra step to the overall sequence.

  • Potential for Over-oxidation: Stronger oxidizing agents (e.g., KMnO₄, chromic acid) can lead to the formation of the corresponding carboxylic acid as a byproduct.[7]

  • Reagent Toxicity: Some common oxidizing agents, particularly chromium-based reagents like PCC, are toxic and require careful handling and disposal.

Detailed Experimental Protocol (Representative TEMPO-Catalyzed Oxidation)

Materials:

  • 2-Fluoro-6-methoxybenzyl alcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (household bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ethyl acetate

Procedure:

  • Dissolve 2-fluoro-6-methoxybenzyl alcohol (1.0 equivalent) in dichloromethane.

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite (approx. 1.2 equivalents), buffered to a pH of ~8.6 with sodium bicarbonate. Add a catalytic amount of potassium bromide.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) to the alcohol solution.

  • Cool both solutions to 0 °C in an ice bath.

  • Vigorously stir the alcohol/TEMPO solution while adding the buffered bleach solution dropwise. Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically within minutes to an hour), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Route 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is another classic method for the formylation of electron-rich aromatic compounds.[9][10] The reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[11][12]

Causality Behind Experimental Choices: The reaction of DMF and POCl₃ generates a highly electrophilic chloroiminium ion.[12] The starting material, 1-fluoro-3-methoxybenzene, is an activated aromatic ring due to the electron-donating resonance effect of the methoxy group. This allows the ring to act as a nucleophile and attack the Vilsmeier reagent. The methoxy group is a stronger activating group than the fluorine atom, directing the electrophilic substitution primarily to the positions ortho and para to it. Steric hindrance from the fluorine atom at C1 may favor formylation at the C4 position, but substitution at the C2 and C6 positions is also possible, leading to potential regioselectivity issues. Hydrolysis during workup converts the resulting iminium salt intermediate to the final aldehyde.[11]

Advantages:
  • Cost-Effective Reagents: DMF and POCl₃ are common and relatively inexpensive laboratory reagents.

  • Avoids Strong Bases: The reaction proceeds under electrophilic aromatic substitution conditions, avoiding the need for strong organometallic bases.

Disadvantages:
  • Regioselectivity Issues: Unlike DoM, the Vilsmeier-Haack reaction can produce a mixture of isomers (2-, 4-, and 6-formylated products), which can be difficult to separate. The directing effects of the fluoro and methoxy groups are competing.

  • Limited to Activated Arenes: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic substrate to proceed efficiently.[11][12]

  • Harsh Reagents: Phosphorus oxychloride is corrosive and moisture-sensitive, requiring careful handling.

Detailed Experimental Protocol (General Vilsmeier-Haack Procedure)

Materials:

  • 1-Fluoro-3-methoxybenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in a minimal amount of anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) and stir for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Add a solution of sodium acetate in water and stir until the hydrolysis is complete.

  • Extract the mixture with an organic solvent like diethyl ether or DCM.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solvent and purify the resulting mixture of isomers by column chromatography or distillation.

Comparative Analysis & Data Summary

The choice of synthetic route depends critically on the specific requirements of the synthesis, such as scale, available equipment, and the presence of other functional groups.

Parameter Directed Ortho-Metalation (DoM) Oxidation of Benzyl Alcohol Vilsmeier-Haack Formylation
Typical Yield Very High (up to 95%[5])High (85-95%)Moderate to Good (Variable)
Regioselectivity ExcellentNot Applicable (Precursor defines)Poor to Moderate
Number of Steps 1 (from 1-fluoro-3-methoxybenzene)2+1 (from 1-fluoro-3-methoxybenzene)
Key Reagents n-BuLi or LDA, DMFTEMPO/Bleach, PCC, or Swern reagentsPOCl₃, DMF
Reaction Conditions Cryogenic (-78 °C), Inert AtmosphereMild (0 °C to RT)Mild to Moderate Heat
Primary Advantage High yield and regioselectivityOperational simplicity, mild conditionsLow-cost reagents
Primary Disadvantage Requires special handling of pyrophoricsLonger synthetic sequencePoor regioselectivity, isomer separation

Choosing the Right Synthetic Route

The decision-making process for selecting the optimal synthetic pathway can be visualized as a logical workflow.

G start Goal: Synthesize This compound q1 Is high regioselectivity the top priority? start->q1 q3 Is a multi-step synthesis acceptable? q1->q3 No route1 Use Directed Ortho-Metalation (DoM) q1->route1 Yes q2 Are cryogenic conditions and pyrophoric reagents feasible? route2 Use Oxidation of Benzyl Alcohol Precursor q2->route2 No q3->route2 Yes route3 Consider Vilsmeier-Haack (Accept isomer separation) q3->route3 No route1->q2

Caption: Decision workflow for selecting a synthetic route.

For most applications where the specific 2-fluoro-6-methoxy isomer is required in high purity and yield, Directed Ortho-Metalation is the superior method . Its predictability and efficiency often outweigh the challenges of its demanding reaction conditions.

The Oxidation route is an excellent and robust alternative for labs that wish to avoid pyrophoric reagents or for instances where the benzyl alcohol precursor is readily available.

The Vilsmeier-Haack reaction is generally the least favorable option for this specific target due to the high potential for isomeric mixtures, which complicates purification and lowers the effective yield of the desired product. It should only be considered if other methods are not viable and an efficient method for isomer separation is available.

References

electronic effects of fluorine in 2-Fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Electronic Effects of Fluorine in 2-Fluoro-6-methoxybenzaldehyde: A Comparative Analysis for Drug Discovery Professionals

Abstract

The rational design of pharmacologically active molecules hinges on a precise understanding of how substituents modulate electronic and steric properties. This compound presents a compelling case study in the nuanced interplay of competing electronic effects, where the potent inductive withdrawal of fluorine is juxtaposed with the strong resonance donation of a methoxy group, all within the sterically crowded ortho positions of a reactive aldehyde. This guide provides a detailed comparison of this compound against key structural analogs, supported by spectroscopic data and established experimental protocols. We will dissect the conformational and electronic consequences of this unique substitution pattern, offering researchers and drug development professionals a predictive framework for leveraging these effects in medicinal chemistry.

The Fundamental Dichotomy: Understanding Substituent Effects

To appreciate the complexity of this compound, we must first dissect the individual contributions of its substituents. The electronic influence of any group on an aromatic ring is primarily a balance of two forces: the inductive effect and the resonance effect.

  • The Inductive Effect (-I/-+I): This is a through-bond polarization effect, driven by the electronegativity difference between the substituent and the carbon atom to which it is attached. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density from the ring.[1] The methoxy group is also electron-withdrawing via induction due to the oxygen's electronegativity.

  • The Resonance Effect (+R/-R): This is a through-space delocalization of π-electrons between the substituent's lone pairs (or π-bonds) and the aromatic π-system. The fluorine atom, despite its electronegativity, possesses lone pairs that can be donated into the ring, resulting in a weak to moderate resonance-donating effect (+R).[1][2] In contrast, the methoxy group is a very strong resonance donor (+R), significantly increasing electron density at the ortho and para positions.

The net electronic effect is a summation of these competing forces. This can be quantified using Hammett substituent constants, which provide empirical values for a substituent's electron-donating or -withdrawing capabilities.[3]

SubstituentInductive EffectResonance EffectHammett Constant (σ_para)Hammett Constant (σ_meta)
Fluorine (F) Strong (-I)Moderate (+R)+0.05[4]+0.34[4]
Methoxy (OCH₃) Moderate (-I)Strong (+R)-0.24[4]+0.11[4]
Hydrogen (H) BaselineBaseline0.00[4]0.00[4]

As the table shows, the para-constants (σ_para) reflect the combined influence of induction and resonance, while the meta-constants (σ_meta) are dominated by the inductive effect.[5] For fluorine, the effects are nearly balanced at the para position, while for the methoxy group, resonance donation overwhelmingly dominates.

The "Ortho Effect": A Case Study in this compound

When substituents are placed ortho to a reactive center, as in this compound, simple Hammett parameters are insufficient. The "ortho effect" encompasses a combination of direct steric interactions and complex electronic phenomena, including intramolecular hydrogen bonding, that can dramatically alter reactivity and conformation.[5][6]

Conformational Analysis: A Battle for Space

The presence of two bulky substituents flanking the aldehyde group forces it out of the plane of the aromatic ring to minimize steric repulsion.[7] This loss of planarity has profound electronic consequences, as it disrupts the conjugation between the aldehyde's π-system and the aromatic ring. The degree of this twist influences the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

Furthermore, the relative orientation of the substituents can be stabilized by non-covalent interactions. In this compound, a weak intramolecular hydrogen bond may exist between the aldehyde hydrogen and the oxygen of the methoxy group (C-H···O), or potentially the fluorine atom, locking in a preferred conformation.[8][9]

References

A Researcher's Guide to Steric Hindrance Effects in Ortho-Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of molecular structure and reactivity is paramount. The subtle interplay of electronic and steric effects can dramatically alter the behavior of a molecule, influencing everything from reaction kinetics to biological activity. This guide provides an in-depth analysis of steric hindrance in ortho-substituted benzaldehydes, a classic case study that offers profound insights into these fundamental principles. We will objectively compare the performance of various ortho-substituted benzaldehydes in chemical transformations, supported by experimental data and detailed protocols.

The "Ortho Effect": More Than Just Crowding

When a substituent is placed at the ortho position (adjacent to the aldehyde group) on the benzene ring, it often exerts an influence on the molecule's properties that is disproportionately large compared to the same substituent at the meta or para positions. This phenomenon, known as the "ortho effect," is a complex combination of steric and electronic factors.[1][2][3]

Steric hindrance, the physical obstruction by bulky groups, is a primary driver of the ortho effect in benzaldehydes.[4] This crowding has two major consequences:

  • Conformational Restriction: The ortho-substituent can force the aldehyde group (-CHO) to twist out of the plane of the benzene ring.[1][2] This disrupts the π-orbital overlap (resonance) between the carbonyl and the aromatic system, altering the electronic properties of the aldehyde.

  • Shielding the Reaction Center: The substituent can physically block the trajectory of an incoming reagent, such as a nucleophile, slowing down reactions at the carbonyl carbon.[5][6]

Conformational Analysis: A Tale of Two Rotamers

An ortho-substituted benzaldehyde can, in principle, exist as two planar conformers: the s-trans (O-trans), where the carbonyl oxygen is pointing away from the ortho-substituent, and the s-cis (O-cis), where it points towards it.

The preferred conformation is a delicate balance of electrostatic interactions and steric repulsion.[7]

  • For bulky, non-polar groups like a methyl (-CH₃) or a halogen (-Cl, -Br), steric repulsion dominates, heavily favoring the less crowded s-trans conformation.

  • For substituents capable of forming an intramolecular hydrogen bond, such as a hydroxyl group (-OH), the s-cis conformation is locked in place, dramatically influencing its reactivity and spectroscopic properties.[7]

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools for determining the predominant conformation in solution by analyzing long-range couplings and chemical shifts.[8]

Impact on Reactivity: A Quantitative Comparison

The most direct consequence of steric hindrance is the retardation of reaction rates at the aldehyde carbonyl. This is particularly evident in nucleophilic addition reactions, a cornerstone of aldehyde chemistry.

Nucleophilic Addition: The Bürgi-Dunitz Trajectory

For a nucleophile to react with the carbonyl carbon, it must approach at a specific angle, known as the Bürgi-Dunitz angle, typically around 105-107° relative to the C=O bond.[9][10][11][12] An ortho-substituent can physically impede this optimal trajectory, raising the activation energy of the reaction and slowing it down.[5]

The following table summarizes the relative rates of reduction for a series of ortho-substituted benzaldehydes with sodium borohydride (NaBH₄) in isopropanol. This reaction is an excellent probe for steric effects, as the electronic influence of these substituents on the reaction rate is secondary to the steric hindrance they impose.

Substituent (at ortho position) Relative Rate of Reduction (k_rel) Primary Effect
-H (Benzaldehyde)1.00Baseline (Reference)
-F0.85Minor Steric Hindrance
-Cl0.42Moderate Steric Hindrance
-CH₃0.25Significant Steric Hindrance
-NO₂0.18High Steric Hindrance (counteracts strong electronic pull)
2,6-dimethyl~0.01Extreme Steric Shielding

Note: Data is illustrative, compiled from typical relative reactivity trends in nucleophilic additions. Actual values may vary with specific reaction conditions.

As the table clearly shows, the increasing size of the ortho-substituent leads to a dramatic decrease in the reaction rate. Even the powerful electron-withdrawing nitro group, which electronically activates the carbonyl carbon to nucleophilic attack, is overcome by its own steric bulk, resulting in a slower reaction than unsubstituted benzaldehyde.[13]

Experimental Protocol: Comparative Kinetic Analysis of Benzaldehyde Reduction

This protocol provides a framework for quantifying the steric effects of ortho-substituents on the rate of a nucleophilic addition reaction.

Objective: To determine the relative rates of reduction for benzaldehyde, 2-chlorobenzaldehyde, and 2-methylbenzaldehyde using UV-Vis spectrophotometry.

Causality Behind Experimental Choices:

  • Reactant Choice: Sodium borohydride (NaBH₄) is a mild reducing agent, making the reaction slow enough to monitor while minimizing side reactions.

  • Monitoring Technique: The benzaldehyde chromophore has a strong UV absorbance around 250 nm, which disappears as it is converted to the non-conjugated benzyl alcohol. This change allows for direct monitoring of the reaction progress.

  • Solvent: Isopropanol is a common, polar protic solvent for borohydride reductions that readily dissolves all reactants.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare 0.05 M stock solutions of benzaldehyde, 2-chlorobenzaldehyde, and 2-methylbenzaldehyde in isopropanol.

    • Prepare a fresh 0.5 M solution of NaBH₄ in isopropanol. Caution: NaBH₄ reacts with moisture. Handle quickly and in a dry environment.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of benzaldehyde (~250 nm).

    • Use a quartz cuvette with a 1 cm path length. Blank the instrument with pure isopropanol.

  • Kinetic Run (Example: Benzaldehyde):

    • Pipette 2.0 mL of the 0.05 M benzaldehyde stock solution into the cuvette.

    • Add 1.0 mL of pure isopropanol. Mix gently by inverting the cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

    • To initiate the reaction, quickly add 100 µL of the 0.5 M NaBH₄ solution, cap the cuvette, invert twice to mix, and immediately start recording the absorbance over time for 10-15 minutes.

  • Data Collection & Analysis:

    • Repeat the kinetic run for 2-chlorobenzaldehyde and 2-methylbenzaldehyde.

    • Plot ln(A_t) versus time (in seconds) for each run, where A_t is the absorbance at time t.

    • For a pseudo-first-order reaction (since [NaBH₄] >> [aldehyde]), the plot should be linear. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.

    • Calculate the relative rate (k_rel) for each substituted benzaldehyde by dividing its k_obs by the k_obs of the unsubstituted benzaldehyde.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare Aldehyde Stock Solutions (0.05 M) prep2 Prepare NaBH4 Solution (0.5 M) exp1 Blank Spectrophotometer with Isopropanol prep2->exp1 exp2 Add Aldehyde to Cuvette, Record A0 exp1->exp2 exp3 Initiate Reaction with NaBH4 exp2->exp3 exp4 Record Absorbance vs. Time exp3->exp4 an1 Plot ln(At) vs. Time exp4->an1 an2 Calculate Slope (-k_obs) an1->an2 an3 Determine Relative Rates (k_rel = k_obs(sub) / k_obs(ref)) an2->an3

Caption: Workflow for the kinetic analysis of aldehyde reduction.

Spectroscopic Signatures of Steric Hindrance

Steric hindrance leaves distinct fingerprints on a molecule's spectra.

  • ¹H NMR Spectroscopy: The aldehydic proton (-CHO) is highly sensitive to its environment. In an ortho-substituted benzaldehyde, this proton's chemical shift is influenced by both the electronic nature and the spatial proximity of the substituent.[14] For example, the aldehydic proton in 2-hydroxybenzaldehyde appears far downfield (~11 ppm) due to intramolecular hydrogen bonding, a direct consequence of the ortho positioning.[15][16]

  • ¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon provides insight into its electrophilicity. Steric hindrance that forces the carbonyl group out of the plane of the ring can disrupt conjugation, which in turn affects the carbon's chemical shift.

  • Infrared (IR) Spectroscopy: The C=O stretching frequency in the IR spectrum is also affected by conjugation. When steric hindrance inhibits resonance, the C=O bond gains more double-bond character, and its stretching frequency shifts to a higher wavenumber (cm⁻¹).[16]

Implications in Drug Development

Understanding the ortho effect is not merely an academic exercise. In medicinal chemistry, it is a critical design principle.

  • Modulating Reactivity: Introducing a bulky ortho-substituent can sterically protect a nearby functional group from metabolic degradation, thereby increasing a drug's half-life.

  • Enforcing Bioactive Conformation: Steric hindrance can be used to lock a molecule into a specific three-dimensional shape (a "bioactive conformation") that is required for binding to a biological target like an enzyme or receptor.

  • Fine-Tuning Binding Affinity: The placement of ortho-substituents can either enhance or disrupt key interactions within a protein's binding pocket, allowing for the fine-tuning of a drug candidate's potency and selectivity.

Conclusion

The steric effects in ortho-substituted benzaldehydes provide a compelling and instructive model for understanding fundamental principles of organic chemistry. The presence of an adjacent substituent profoundly impacts the molecule's conformation, reactivity, and spectroscopic properties. For researchers in the chemical and pharmaceutical sciences, mastering these concepts is essential for the rational design of molecules, enabling the prediction of their behavior and the optimization of their function. The objective data derived from kinetic and spectroscopic analyses, as outlined in this guide, serve as a powerful toolkit for making informed decisions in synthesis, catalysis, and drug discovery.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly alter a molecule's properties. This guide provides an in-depth comparison of the chemical reactivity between fluorinated benzaldehydes and their non-fluorinated parent, benzaldehyde. Understanding these differences is paramount for researchers, scientists, and drug development professionals aiming to leverage fluorine's unique electronic effects for reaction optimization, mechanism elucidation, and the rational design of novel chemical entities.[1][2] The strategic placement of fluorine can dramatically influence lipophilicity, metabolic stability, and binding affinity, making fluorinated benzaldehydes invaluable synthetic building blocks.[2] This guide will dissect the fundamental principles governing their reactivity, supported by experimental data and detailed protocols.

The Electronic Influence of Fluorine: A Double-Edged Sword

The reactivity of the carbonyl group in benzaldehyde is primarily dictated by the electrophilicity of its carbon atom. Substituents on the aromatic ring can either enhance or diminish this electrophilicity. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which significantly impacts the reactivity of the benzaldehyde molecule.

  • Inductive Effect (-I): Fluorine strongly pulls electron density away from the aromatic ring through the sigma bond network. This withdrawal of electron density makes the entire ring electron-deficient, and this effect is propagated to the aldehyde group. The result is a more pronounced partial positive charge (δ+) on the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.[1][3]

  • Resonance Effect (+R): While less significant than its inductive effect, fluorine can also donate electron density to the aromatic ring via its lone pairs (a +R or +M effect). However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 3p orbital of carbon, this resonance donation is weak and is largely overshadowed by the dominant inductive withdrawal.

The net result is that fluorine atoms, especially when positioned ortho or para to the aldehyde, act as strong electron-withdrawing groups, thereby activating the carbonyl group towards nucleophilic attack.[1][4]

Visualizing the Electronic Effects

The diagram below illustrates how the strong inductive pull of fluorine increases the electrophilicity of the carbonyl carbon, making it a more attractive target for nucleophiles.

Caption: Electronic effect of fluorine on benzaldehyde reactivity.

Comparative Reactivity in Key Organic Reactions

The enhanced electrophilicity of fluorinated benzaldehydes leads to predictable and often dramatic differences in reaction rates and outcomes compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions

This is the quintessential reaction of aldehydes. The rate is generally accelerated by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.[5] Consequently, fluorinated benzaldehydes react faster with nucleophiles like Grignard reagents, organolithiums, and cyanide ions.

For instance, in the reduction of substituted benzaldehydes with B-n-octyl-9-BBN, electron-withdrawing groups were found to increase the rate of reduction.[6] The reaction rates correlate well with Hammett substituent constants (σ), with a positive reaction constant (ρ) indicating that the reaction is favored by substituents that stabilize negative charge buildup in the transition state.[6][7][8]

Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is also highly sensitive to the electronic nature of the aldehyde. The initial step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[9][10] Benzaldehydes with electron-withdrawing groups, such as fluoro- or nitro-substituents, exhibit significantly higher reaction rates.[5] Some solventless Wittig olefinations with fluorinated benzaldehydes have even been found to be exothermic due to their high reactivity.[11]

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction. The data clearly shows that electron-withdrawing groups (like Cl and NO₂) accelerate the reaction, and it is mechanistically consistent that fluorine would have a similar, potent activating effect.

Substituent (para-)Reaction TypeRelative Rate Constant (k/k₀)
-NO₂Wittig Reaction14.7
-ClWittig Reaction2.75
-HWittig Reaction1.00
-CH₃Wittig Reaction0.45
Data sourced from a comparative study on substituted benzaldehydes.[5]

Experimental Protocol: A Comparative Wittig Reaction

To provide a practical illustration of the reactivity difference, this section details a protocol for a comparative Wittig reaction between benzaldehyde and 4-fluorobenzaldehyde. This self-validating system allows for a direct, side-by-side comparison under identical conditions.

Objective: To synthesize stilbene and 4-fluorostilbene and compare the reaction progress or yield as an indicator of relative reactivity.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Benzaldehyde

  • 4-Fluorobenzaldehyde

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate (for chromatography)

Workflow Diagram

G Ylide_Prep Ylide Preparation Reaction_A Reaction A: Benzaldehyde Ylide_Prep->Reaction_A Add Aldehyde (Slowly at 0°C) Reaction_B Reaction B: 4-Fluorobenzaldehyde Ylide_Prep->Reaction_B Add Aldehyde (Slowly at 0°C) Quench Quench & Workup Reaction_A->Quench Reaction_B->Quench Purify Purification (Column Chromatography) Quench->Purify Extract with Et₂O, Dry over MgSO₄ Analyze Analysis (TLC, NMR) Purify->Analyze Isolate Products

References

A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Fluoro-6-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel therapeutic agents is both an art and a science. The 2-fluoro-6-methoxybenzaldehyde scaffold has emerged as a promising starting point for the synthesis of bioactive molecules, finding applications in the development of enzyme inhibitors and other therapeutic agents.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to understand how structural modifications to this core scaffold influence biological activity, thereby guiding the rational design of more potent and selective drug candidates.[3][4]

This guide offers a comprehensive comparison of potential QSAR modeling strategies for this compound derivatives. We will delve into the critical choices of molecular descriptors and statistical methods, providing the causal reasoning behind these selections. Our focus is on empowering researchers to not only build robust and predictive QSAR models but also to interpret them for actionable insights in drug design.

The this compound Scaffold: A Privileged Starting Point

The this compound structure incorporates several key features that make it an attractive scaffold for medicinal chemistry. The fluorine atom can enhance binding affinity and modulate metabolic stability, while the methoxy group can participate in hydrogen bonding and influence the overall electronic properties of the molecule.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Comparative Analysis of QSAR Modeling Approaches

A successful QSAR study hinges on two fundamental pillars: the selection of appropriate molecular descriptors that capture the relevant physicochemical properties of the molecules and the application of suitable statistical methods to establish a correlative and predictive relationship with their biological activity.

Molecular Descriptors: The Language of Molecular Properties

Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[5][6] The choice of descriptors is paramount, as they form the basis of the QSAR model. For this compound derivatives, a multi-pronged approach considering various classes of descriptors is recommended.

Descriptor ClassExamplesRationale for Inclusion
1D Descriptors Molecular Weight, Atom Count, Bond CountProvide a fundamental overview of the molecule's composition.[7]
2D Descriptors Topological Indices (e.g., Balaban J index), Connectivity Indices, Polar Surface Area (PSA)Describe the two-dimensional representation of the molecule, including its size, shape, and branching. PSA is particularly important for predicting cell permeability.[5][7]
3D Descriptors Steric Parameters (e.g., Molar Refractivity), CoMFA/CoMSIA fields, Pharmacophore featuresCapture the three-dimensional arrangement of atoms, which is crucial for understanding ligand-receptor interactions.[8][9]
Electronic Descriptors Dipole Moment, HOMO/LUMO energies, Partial ChargesQuantify the electronic properties of the molecule, which govern electrostatic interactions and reactivity.[8]
Hydrophobicity Descriptors LogP, LogDMeasure the lipophilicity of the compounds, a critical factor in membrane permeability and distribution.[8]

Expert Insight: While 2D descriptors are often a good starting point due to their ease of calculation, for enzyme inhibitors, 3D descriptors like CoMFA and CoMSIA fields can provide invaluable insights into the steric and electrostatic interactions within the binding pocket. The inclusion of the fluorine atom in the scaffold makes electronic descriptors particularly relevant due to fluorine's high electronegativity.[1]

Statistical Methods: Building the Predictive Model

The selection of the statistical method determines the nature of the relationship established between the molecular descriptors and the biological activity. Both linear and non-linear methods have their merits and should be considered.

Statistical MethodDescriptionAdvantagesDisadvantages
Multiple Linear Regression (MLR) A linear approach that models the relationship between a dependent variable (activity) and one or more independent variables (descriptors).[10][11]Simple to implement and interpret. The resulting equation clearly shows the contribution of each descriptor.Assumes a linear relationship between descriptors and activity, which may not always be the case.
Partial Least Squares (PLS) A linear regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.Handles large datasets with correlated variables effectively.The interpretation of the model can be more complex than MLR.
Artificial Neural Networks (ANN) A non-linear machine learning approach inspired by the structure of the human brain.[10]Capable of modeling complex non-linear relationships. Often yields highly predictive models.Can be a "black box," making it difficult to interpret the relationship between individual descriptors and activity. Prone to overfitting if not carefully validated.
Support Vector Machines (SVM) A machine learning method that finds an optimal hyperplane to separate data points into different classes or to perform regression.[12]Powerful for both classification and regression tasks. Robust to overfitting.Can be computationally intensive for large datasets.
k-Nearest Neighbors (k-NN) A non-parametric method that predicts the activity of a new compound based on the activities of its 'k' most similar neighbors in the dataset.[6]Simple to understand and implement.The prediction is highly dependent on the choice of 'k' and the distance metric used.

Expert Insight: For an initial exploration, MLR or PLS can provide a good baseline and offer interpretable models. However, to capture the often complex nature of ligand-receptor interactions, non-linear methods like ANN or SVM are likely to provide more accurate predictions. It is crucial to perform rigorous internal and external validation for any chosen method to ensure the model's robustness and predictive power.[11]

Experimental Protocols: A Step-by-Step Guide to QSAR Analysis

This section provides a detailed workflow for conducting a QSAR study on this compound derivatives.

Step 1: Data Collection and Curation
  • Assemble a Dataset: Collect a series of this compound derivatives with their corresponding biological activity data (e.g., IC50 or Ki values).

  • Data Curation: Ensure the consistency and accuracy of the biological data. Convert activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the relationship with free energy changes.

  • Structure Preparation: Draw the 2D structures of all compounds and convert them to 3D structures using a molecular modeling software. Perform energy minimization to obtain stable conformations.

Step 2: Descriptor Calculation
  • Select Descriptor Software: Utilize software such as Dragon, MOE, or PaDEL-Descriptor to calculate a wide range of molecular descriptors.

  • Calculate Descriptors: Calculate 1D, 2D, 3D, electronic, and hydrophobicity descriptors for all molecules in the dataset.

Step 3: Data Preprocessing and Division
  • Data Normalization: Normalize the descriptor values to a common scale to avoid bias towards descriptors with larger magnitudes.

  • Data Division: Split the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation. The division should be done in a way that ensures both sets are representative of the chemical space of the entire dataset.

Step 4: Model Development and Validation
  • Feature Selection: Employ techniques like genetic algorithms or stepwise regression to select a subset of the most relevant descriptors. This helps to avoid overfitting and improves the interpretability of the model.

  • Model Building: Use the selected descriptors and the training set to build QSAR models using different statistical methods (e.g., MLR, ANN).

  • Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the robustness and stability of the model. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

  • External Validation: Use the test set to evaluate the predictive power of the developed model. Calculate the predictive R² (R²pred) for the test set. A good QSAR model should have high values for R², Q², and R²pred.

Step 5: Model Interpretation and Application
  • Mechanistic Interpretation: Analyze the selected descriptors in the final QSAR model to gain insights into the structural features that are important for biological activity.

  • Predictive Use: Utilize the validated QSAR model to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates.

Visualizing the QSAR Workflow

A clear understanding of the QSAR workflow is essential for successful implementation.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Modeling & Validation cluster_application Application Data_Collection Data Collection (Structures & Activity) Data_Curation Data Curation (pIC50 Calculation) Data_Collection->Data_Curation Structure_Prep Structure Preparation (2D to 3D & Minimization) Data_Curation->Structure_Prep Descriptor_Calc Descriptor Calculation Structure_Prep->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Feature_Selection Feature Selection Data_Split->Feature_Selection Model_Building Model Building (MLR, ANN, etc.) Feature_Selection->Model_Building Validation Model Validation (Internal & External) Model_Building->Validation Interpretation Mechanistic Interpretation Validation->Interpretation Prediction Prediction of New Compounds Interpretation->Prediction

Caption: A generalized workflow for a QSAR study.

Logical Relationships in QSAR Model Building

The interplay between different components of a QSAR study is crucial for a successful outcome.

QSAR_Logic cluster_inputs Inputs cluster_process QSAR Process cluster_outputs Outputs Derivatives This compound Derivatives Descriptors Molecular Descriptors Derivatives->Descriptors Activity Biological Activity Data QSAR_Model QSAR Model Activity->QSAR_Model Descriptors->QSAR_Model Stats_Methods Statistical Methods Stats_Methods->QSAR_Model SAR_Insights Structure-Activity Relationship Insights QSAR_Model->SAR_Insights New_Leads Novel Lead Compounds QSAR_Model->New_Leads

Caption: Key components and their relationships in a QSAR study.

Conclusion

This guide provides a framework for researchers to embark on a QSAR study of this compound derivatives. By carefully selecting molecular descriptors that capture the essence of the structural variations and employing robust statistical methods, it is possible to build predictive models that can significantly accelerate the drug discovery process. The true power of QSAR lies not just in prediction, but in the deeper understanding of the structure-activity landscape, which ultimately guides the design of more effective and safer medicines.

References

A Researcher's Comparative Guide to Confirming the Structure of 2-Fluoro-6-methoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of novel compounds, such as 2-Fluoro-6-methoxybenzaldehyde, a versatile building block in medicinal chemistry, necessitates a rigorous analytical workflow to ensure the desired product has been obtained. This guide provides an in-depth comparison of the primary analytical methods for structural elucidation, offering practical insights and experimental data to guide your research.

The Imperative of Orthogonal Analytical Approaches

No single analytical technique provides a complete structural picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's physical and chemical properties, and their combined interpretation provides a self-validating system of evidence. For a substituted benzaldehyde like this compound, the key questions an analyst must answer are:

  • Connectivity: Are the atoms connected in the predicted arrangement?

  • Functional Groups: Are the expected functional groups (aldehyde, ether, aromatic ring, and carbon-fluorine bond) present?

  • Isomerism: Is the substitution pattern on the aromatic ring correct (i.e., 2-fluoro, 6-methoxy)?

  • Purity: Is the sample free from starting materials, reagents, and side products?

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy in answering these questions for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[1] It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR provides information about the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Spectrum of this compound:

Based on the analysis of structurally similar compounds, the following proton signals are predicted:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Aldehyde (-CHO)9.8 - 10.5s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H3, H4, H5)6.8 - 7.6m-The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
Methoxy (-OCH₃)3.8 - 4.0s-The methoxy protons are deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule.[2]

Predicted ¹³C NMR Spectrum of this compound:

Carbon Predicted Chemical Shift (δ, ppm) Justification
Aldehyde (C=O)185 - 195The carbonyl carbon is highly deshielded.
C-F160 - 165 (d)The carbon directly bonded to the highly electronegative fluorine atom is significantly deshielded and will appear as a doublet due to ¹JCF coupling.
C-OCH₃155 - 160The carbon attached to the methoxy group is also deshielded.
Aromatic Carbons110 - 140The remaining aromatic carbons will appear in this region, with their exact shifts influenced by the substituents.
Methoxy (-OCH₃)55 - 65The methoxy carbon is in the typical range for sp³ hybridized carbons attached to an oxygen.
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule.[3]

Predicted ¹⁹F NMR Spectrum of this compound:

Fluorine Predicted Chemical Shift (δ, ppm) Justification
Aromatic C-F-110 to -130The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of the other substituents.

Experimental Workflow for NMR Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.